Pregabalin lactam
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-23-6 | |
| Record name | Pregabalin lactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181289236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREGABALIN LACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U92YAF3WPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of Pregabalin Lactam
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used anticonvulsant and analgesic drug. As a γ-amino acid, pregabalin is susceptible to intramolecular cyclization, a degradation pathway that results in the formation of a five-membered ring structure known as pregabalin lactam ((S)-4-isobutylpyrrolidin-2-one). This lactam is a critical impurity in both the drug substance and formulated drug products. Its presence must be carefully monitored and controlled to ensure the safety, efficacy, and stability of pregabalin-containing pharmaceuticals. This guide provides a detailed examination of the synthesis mechanisms, experimental protocols for its preparation, and the key factors influencing its formation.
Core Synthesis Mechanism: Intramolecular Cyclization
The primary mechanism for the formation of this compound is an intramolecular nucleophilic acyl substitution, which can also be described as a cyclization-dehydration reaction. The amino group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group (-COOH). This process forms a tetrahedral intermediate which then eliminates a molecule of water to yield the stable five-membered lactam ring.[1][2]
Computational studies have provided deeper insight into this transformation, suggesting an initial conversion of stable pregabalin isomers into a higher-energy, unstable form (R*). This unstable intermediate then proceeds through a transition state to form the lactam.[1][3] This intramolecular reaction is significantly influenced by environmental factors, most notably pH and temperature.
The rate of lactamization is highly dependent on the pH of the environment.[1][4] Pregabalin has two dissociation constants (pKa values): approximately 4.2 for the carboxyl group and 10.6 for the amino group.[4][5] At environmental or physiological pH, it exists predominantly as a zwitterion.
-
Acidic Conditions (pH < 4): In a strongly acidic medium, the amino group is protonated to form -NH₃⁺, which is not nucleophilic, thereby slowing down the cyclization. However, under moderately acidic conditions (e.g., pH 4), the degradation to the lactam is still observed.[4][6] The reaction can be catalyzed by an external acid source which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the unprotonated amino group.
-
Neutral Conditions (pH ~ 7): In this range, pregabalin exists as a zwitterion. The rate of lactam formation is relatively slow.
-
Basic Conditions (pH > 10): Under basic conditions, the amino group is deprotonated and thus a more potent nucleophile. This leads to a significant increase in the rate of lactam formation.[5]
Investigations have revealed a narrow pH range, between 5.5 and 6.5, where pregabalin exhibits maximum stability and the formation of the lactam is minimized. The lowest rate of formation is observed between pH 5.8 and 6.2.[2]
As with most chemical reactions, temperature plays a crucial role in the rate of this compound formation. Elevated temperatures provide the necessary activation energy for the cyclization reaction to occur, leading to an accelerated rate of degradation.[7] Forced degradation studies, often conducted at high temperatures (e.g., 80°C), demonstrate a substantial increase in lactam formation compared to storage at ambient conditions.[5]
Data Presentation: Forced Degradation Studies
The following table summarizes quantitative data from forced degradation studies, illustrating the impact of pH and temperature on the formation of this compound.
| Exposure Conditions | Duration | % Pregabalin (w/w) | % Lactam Formed (w/w) | Reference |
| 0.1N HCl, 80°C | 24 hours | 94.9 | 3.3 | [5] |
| 0.1N NaOH, 80°C | 6 hours | 81.8 | 15.0 | [5] |
Experimental Protocols for Synthesis
The synthesis of this compound is often necessary to produce an analytical reference standard for impurity profiling in pharmaceutical quality control. The following protocols are based on methods designed to induce and control the lactamization reaction.
This protocol is adapted from patent literature describing a high-yield method for preparing the lactam impurity.[8]
Materials:
-
(S)-Pregabalin
-
Acid system: Hydrochloric acid and acetic anhydride (B1165640), or acetic acid and acetic anhydride
-
Extraction solvent: Dichloromethane, ethyl acetate, or toluene
-
Weak alkali solution: e.g., Saturated sodium bicarbonate solution
-
Organic solvent for crystallization: e.g., Dichloromethane
-
Alkane solvent for precipitation: e.g., Hexane or heptane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add (S)-Pregabalin to an acidic system (e.g., a mixture of acetic acid and acetic anhydride). The volumetric usage of the acid and anhydride can be 1 to 3 times the mass of the pregabalin.[8]
-
Reaction: Heat the mixture to 60-80°C and stir for 10-18 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or TLC).[8]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure until no more solvent distills off.[8]
-
Extraction: Add an extraction solvent (e.g., ethyl acetate) to the concentrated residue and stir thoroughly.
-
Washing: Transfer the solution to a separatory funnel. Wash the organic layer first with a weak alkali solution (e.g., saturated sodium bicarbonate) to neutralize excess acid, followed by a wash with water.[8]
-
Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Crystallization and Isolation: Dissolve the resulting crude product in a minimal amount of an organic solvent like dichloromethane. Cool the solution to 0-10°C. Dropwise, add an alkane solvent (e.g., hexane) until a significant amount of solid precipitates. Filter the solid product via suction filtration and dry under vacuum to yield the this compound impurity.[8]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 7. phmethods.net [phmethods.net]
- 8. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Formation of Pregabalin Lactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conditions leading to the formation of pregabalin (B1679071) lactam, a critical degradation product of the anticonvulsant drug pregabalin. Understanding the mechanism and kinetics of this intramolecular cyclization is paramount for ensuring the stability, safety, and efficacy of pregabalin-containing pharmaceutical products. This document outlines the reaction mechanism, influencing factors, experimental protocols for stress testing, and analytical methods for detection.
Mechanism of Lactamization
Pregabalin lactam, chemically known as 4-isobutyl-pyrrolidin-2-one, is formed through an intramolecular cyclization and dehydration reaction.[1] The process is initiated by the transformation of the stable pregabalin isomer into a less stable, reactive form (R*).[1] This unstable intermediate then passes through a high-energy transition state before cyclizing to form the five-membered lactam ring, releasing a molecule of water in the process.[1] Computational studies have confirmed that this reaction is dependent on pH.[1][2]
The formation of this impurity is a significant concern as it is considered potentially toxic and represents a loss of the active pharmaceutical ingredient (API).[1]
Caption: Mechanism of this compound Formation.
Conditions Influencing Lactam Formation
The rate and extent of this compound formation are significantly influenced by several factors, including pH, temperature, and the presence of certain excipients.
Forced degradation studies demonstrate that pregabalin lactamization is accelerated under both acidic and basic conditions.[3] Significant degradation occurs in the presence of base, while slight degradation is observed in acidic environments.[3][4] The main degradation pathway for pregabalin is lactamization, which has been shown to occur at both pH 4 and pH 10.[5]
Elevated temperatures significantly promote the degradation of pregabalin into its lactam form.[3] Stress testing under thermal conditions confirms the formation of the lactam impurity.[3] Specific methods for synthesizing the lactam impurity for use as a reference standard often involve heating pregabalin in an acidic solution at temperatures ranging from 60°C to 80°C.[6]
The following table summarizes quantitative data from forced degradation studies, illustrating the impact of pH and temperature on lactam formation.
| Stress Condition | Temperature | Duration | % Lactam Formed (w/w) | Reference |
| 0.1N Hydrochloric Acid (HCl) | 80°C | 24 hours | 3.3% | [5] |
| 0.1N Sodium Hydroxide (NaOH) | 80°C | 6 hours | 15.0% | [5] |
Interactions between pregabalin and certain pharmaceutical excipients can also lead to degradation. Notably, heating pregabalin in the presence of lactose (B1674315) can generate several degradation products, including conjugates that contain the lactam form of the pregabalin moiety.[7][8] These reactions are classified as Maillard reactions and subsequent Amadori rearrangements.[8]
Experimental Protocols
Detailed methodologies are crucial for studying pregabalin stability and quantifying lactam formation. The following are representative protocols for forced degradation studies and impurity synthesis.
This protocol is designed to assess the stability of pregabalin in acidic and basic solutions.
-
Preparation of Stock Solution: Prepare a pregabalin stock solution at a concentration of 1 mg/mL in purified water.[9]
-
Acid Hydrolysis:
-
Mix equal volumes of the pregabalin stock solution and 0.2N HCl to achieve a final acid concentration of 0.1N HCl.
-
Incubate the solution in a water bath at 80°C for 24 hours.[5]
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the pregabalin stock solution and 0.2N NaOH to achieve a final base concentration of 0.1N NaOH.
-
Incubate the solution in a water bath at 80°C for 6 hours.[5]
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1N HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Section 4.0) to quantify the amount of this compound formed.
This protocol provides a method for preparing the lactam impurity, which can be used as a reference standard in analytical testing.
-
Reaction Setup: Add S-pregabalin to an acidic system (e.g., an aqueous solution of a strong mineral acid like H₂SO₄ or HCl) in a reaction vessel.[6]
-
Heating: Heat the reaction mixture to a temperature between 60°C and 80°C and stir for a designated period to facilitate the cyclization reaction.[6]
-
Workup and Extraction:
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[6]
-
Add an appropriate extraction solvent (e.g., ethyl acetate, isobutanol) and stir thoroughly.[6][10]
-
Wash the organic layer with a weak base solution (e.g., sodium bicarbonate) followed by water to remove residual acid and unreacted pregabalin.[6]
-
-
Isolation:
Analytical Methodology and Workflow
A validated, stability-indicating analytical method is required to separate and quantify pregabalin from its lactam impurity and other degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.[3][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 11. ijariit.com [ijariit.com]
An In-depth Technical Guide on the Chemical and Physical Properties of Pregabalin Lactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin (B1679071) lactam, chemically known as (S)-4-isobutylpyrrolidin-2-one, is a significant cyclic impurity and primary degradation product of the widely prescribed neuropathic pain and anticonvulsant drug, pregabalin. Its formation, primarily through an intramolecular cyclization of pregabalin, is a critical parameter in the manufacturing, formulation, and stability studies of pregabalin-containing drug products. This technical guide provides a comprehensive overview of the chemical and physical properties of pregabalin lactam, details experimental protocols for its synthesis and analysis, and illustrates its formation pathway.
Chemical and Physical Properties
This compound is a chiral molecule, with the (S)-enantiomer being the relevant form in relation to the active (S)-pregabalin. Its core structure consists of a five-membered lactam ring with an isobutyl substituent.
General Properties
A summary of the general chemical properties of (S)-pregabalin lactam is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (4S)-4-(2-methylpropyl)pyrrolidin-2-one | [1] |
| Synonyms | (S)-4-Isobutylpyrrolidin-2-one, Pregabalin Impurity A | [1] |
| CAS Number | 181289-23-6 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Appearance | Colorless to Light Yellow Oil or Solid | [2] |
Physicochemical Data
Quantitative physicochemical data for this compound are crucial for its isolation, characterization, and for understanding its behavior in various matrices. These properties are summarized in Table 2.
| Property | Value | Notes | Reference |
| Melting Point | Not Available | As a low-melting solid, a precise melting point is not consistently reported. | |
| Boiling Point | 269.1 ± 9.0 °C | Predicted value. | [2][3] |
| Density | 0.927 ± 0.06 g/cm³ | Predicted value. | [2][3] |
| pKa | 16.66 ± 0.40 | Predicted value for the amide proton. | [4][5] |
| Solubility | Soluble in DMSO, ethanol, methanol, and PBS (pH 7.2) at ≥ 10 mg/mL. Slightly soluble in chloroform (B151607) and ethyl acetate. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
The IR spectrum of a lactam is characterized by a strong carbonyl (C=O) stretching absorption.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1680 | C=O (Amide I band) |
| ~3200 | N-H stretch |
| 2870-2960 | C-H stretch (isobutyl group) |
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The protonated molecule [M+H]⁺ would have an m/z of 142.1.[6]
Experimental Protocols
Synthesis of (S)-Pregabalin Lactam
This compound can be synthesized from (S)-pregabalin through acid-catalyzed intramolecular cyclization.
Protocol:
-
Dissolve (S)-pregabalin in an acidic medium (e.g., hydrochloric acid or acetic acid in a suitable solvent).
-
Heat the reaction mixture at a temperature ranging from 60-80 °C and stir for 10-18 hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC).
-
After completion of the reaction, concentrate the solvent under reduced pressure.
-
Extract the product using an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with a weak base solution (e.g., sodium bicarbonate) and then with water.
-
Concentrate the organic layer to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization.[7]
Analytical Methods
A common method for the quantification of this compound as an impurity in pregabalin drug substance and product.[8]
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer), acetonitrile, and methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Retention Time: The retention time for this compound is typically longer than that of pregabalin under these conditions.[8]
GC-MS can be used for the analysis of pregabalin and its lactam impurity, often requiring derivatization to improve volatility. However, pregabalin can undergo thermal degradation to the lactam in the GC injection port.[9][10]
-
Derivatization: Methylation of the carboxylic acid group of pregabalin can prevent lactam formation during analysis.
-
Column: A non-polar capillary column such as one based on 5% diphenyl/95% dimethyl polysiloxane.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry (electron ionization or chemical ionization).
Formation and Degradation Pathway
The primary pathway for the formation of this compound is the intramolecular cyclization of pregabalin. This reaction is pH-dependent and is accelerated under acidic or basic conditions and at elevated temperatures.[9]
The workflow for the analysis of this compound as a process impurity or degradation product in a drug substance is outlined below.
Conclusion
A thorough understanding of the chemical and physical properties of this compound is essential for the development of robust and stable formulations of pregabalin. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the quality control, stability testing, and formulation development of pregabalin. The tendency of pregabalin to form its lactam impurity under various conditions necessitates careful control of manufacturing processes and storage conditions to ensure the safety and efficacy of the final drug product.
References
- 1. This compound | C8H15NO | CID 16101324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isobutyl-2-pyrrolidinone CAS#: 61312-87-6 [amp.chemicalbook.com]
- 3. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]
- 4. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone | lookchem [lookchem.com]
- 5. 4-Isobutyl-2-pyrrolidinone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of Pregabalin Lactam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin (B1679071), a gamma-aminobutyric acid (GABA) analog, is a widely used medication for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. As with any pharmaceutical compound, a thorough understanding of its impurity profile is critical for ensuring safety and efficacy. This technical guide provides a comprehensive overview of the discovery, formation, and characterization of pregabalin lactam (4-isobutyl-pyrrolidin-2-one), a significant degradation impurity of pregabalin. This document details the mechanistic pathway of its formation, presents quantitative data from forced degradation studies, and provides detailed experimental protocols for its synthesis and analysis, in accordance with regulatory expectations such as those from the International Council for Harmonisation (ICH).
Introduction
The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product. Regulatory bodies worldwide, guided by organizations like the ICH, mandate the identification and control of impurities. This compound has been identified as a key degradation product of pregabalin, formed through an intramolecular cyclization reaction. The formation of this lactam is influenced by various factors, including pH and temperature, making its study essential during drug development, formulation, and stability testing.
Mechanism of this compound Formation
This compound is formed from pregabalin through an intramolecular cyclization, a reaction that is notably dependent on pH.[1] This process involves the nucleophilic attack of the amine group on the carboxylic acid moiety of the same pregabalin molecule, followed by the elimination of a water molecule to form the cyclic lactam structure. Computational studies have confirmed that this lactamization reaction is pH-dependent.[1]
The degradation of pregabalin to its lactam form is a critical consideration in both the synthesis and formulation stages. Forced degradation studies have shown that pregabalin is susceptible to degradation under basic and oxidative stress conditions, while it exhibits greater stability under acidic, neutral, thermal, and photolytic conditions.[2][3]
Below is a diagram illustrating the formation pathway of this compound from pregabalin.
Quantitative Analysis from Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. The following table summarizes the quantitative data on the formation of this compound and other degradation products under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Pregabalin Assay (%) | This compound (%) | Other Major Impurities (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 98.5 | Not specified, but degradation observed | Impurity D | [2][3] |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | ~55 | Significant formation | Impurity D | [3][4] |
| Oxidative | 30% H₂O₂ | 24 hours | Significant degradation | Not specified | Ten unknown impurities (O1-O10) and Impurity D | [2][3] |
| Thermal | 70°C | 15 days | Stable | Not specified | Impurity D | [3][4] |
| Photolytic | UV light | 24 hours | Stable | Not specified | - | [2] |
| Neutral Hydrolysis | Water, reflux | 24 hours | Stable | Not specified | - | [4] |
Experimental Protocols
Synthesis of this compound (4-isobutyl-pyrrolidin-2-one) Reference Standard
This protocol is adapted from a patented method for the preparation of this compound impurity.
Objective: To synthesize 4-isobutyl-pyrrolidin-2-one for use as a reference standard in analytical testing.
Materials:
-
(S)-Pregabalin
-
Hydrochloric acid (concentrated)
-
Acetic anhydride (B1165640)
-
Sodium bicarbonate solution (saturated)
-
Water (deionized)
-
Ethyl acetate
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer and condenser, add (S)-pregabalin.
-
Slowly add a mixture of hydrochloric acid and acetic anhydride to the flask. The volumetric ratio should be approximately 1:1 to 1:3 of pregabalin to the acidic mixture.
-
Heat the reaction mixture to 60-80°C and stir for 10-18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator until no more solvent distills off.
-
To the concentrated residue, add dichloromethane and stir to dissolve.
-
Transfer the solution to a separatory funnel and wash twice with a saturated sodium bicarbonate solution, followed by one wash with deionized water.
-
Separate the organic layer and concentrate it under reduced pressure.
-
To the resulting residue, add ethyl acetate.
-
Cool the solution to 0-10°C and slowly add cyclohexane dropwise until a significant amount of solid precipitates.
-
Collect the solid by vacuum filtration and wash with cold cyclohexane.
-
Further concentrate the filtrate to obtain more product.
-
Dry the collected solid under vacuum to yield the this compound impurity.
Characterization: The identity and purity of the synthesized lactam should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Analytical Method for the Determination of Pregabalin and its Lactam Impurity by HPLC
This section provides a detailed HPLC method for the separation and quantification of pregabalin and its lactam impurity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.2) and acetonitrile (B52724) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Preparation of Solutions:
-
Diluent: Mobile phase.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of pregabalin and this compound reference standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the test sample (e.g., pregabalin drug substance or product) in the diluent to achieve a target concentration.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times and response factors of pregabalin and this compound.
-
Inject the sample solution.
-
Identify and quantify the this compound impurity in the sample by comparing its peak area to that of the standard.
The following diagram illustrates the general workflow for the HPLC analysis.
Conclusion
The identification and control of this compound are crucial aspects of ensuring the quality and safety of pregabalin-containing drug products. This technical guide has provided a detailed overview of the formation, analysis, and control of this key impurity. The intramolecular cyclization mechanism is well-understood and is known to be influenced by process and storage conditions. The provided experimental protocols for the synthesis of the lactam reference standard and its analysis by HPLC serve as valuable resources for researchers and quality control professionals. By implementing robust analytical methods and understanding the degradation pathways, the pharmaceutical industry can ensure that pregabalin products meet the stringent purity requirements set by regulatory authorities.
References
Spectroscopic Profile of Pregabalin Lactam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for pregabalin (B1679071) lactam, a known impurity and degradation product of the active pharmaceutical ingredient (API) pregabalin. The information compiled herein is essential for the identification, characterization, and quantification of this impurity in pharmaceutical development and quality control.
Chemical Identity
| Parameter | Value |
| IUPAC Name | (4S)-4-(2-methylpropyl)pyrrolidin-2-one |
| Synonyms | (S)-4-Isobutylpyrrolidin-2-one, Pregabalin Impurity A |
| CAS Number | 181289-23-6[1] |
| Molecular Formula | C₈H₁₅NO[1] |
| Molecular Weight | 141.21 g/mol [1] |
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for pregabalin lactam.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) in ppm | Assignment |
| 176.95 | C=O (Lactam carbonyl) |
| 47.89 | CH₂ (Methylene adjacent to NH) |
| 43.91 | CH₂ (Isobutyl methylene) |
| 37.35 | CH (Methine in the ring) |
| 32.86 | CH₂ (Methylene in the ring) |
| 26.15 | CH (Isobutyl methine) |
| 22.92 | CH₃ (Isobutyl methyl) |
Solvent: DMSO-d₆
Table 2: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| 7.44 | Singlet | NH (Amide proton)[2] |
Infrared (IR) Spectroscopy
While specific peak lists are not detailed in the primary literature, the characteristic IR absorptions for a γ-lactam structure like this compound are well-established.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H stretch (Amide) |
| 2850-2960 | C-H stretch (Aliphatic) |
| ~1680 | C=O stretch (Lactam carbonyl) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion | Notes |
| 142.1227 (Found) | [M+H]⁺ | High-Resolution Mass Spectrometry (HRMS)[3] |
| 142.1231 (Calcd.) | [M+H]⁺ | Calculated for C₈H₁₆NO⁺[3] |
| 142 | [M+H]⁺ | Protonated molecular ion observed in LC-MS[2][3] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, based on established practices for pharmaceutical impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 300 MHz or higher)
-
NMR tubes (5 mm)
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024 or more (depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Instrumentation:
-
FT-IR Spectrometer with a DTGS detector
-
Agate mortar and pestle
-
KBr pellet press
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr into an agate mortar.
-
Gently grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet die and press under high pressure (approximately 8-10 tons) to form a transparent or translucent pellet.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Acquire a background spectrum of the empty sample compartment before analyzing the sample pellet.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
LC-MS Protocol (Typical):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-300.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
GC-MS Protocol (Typical):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or methanol.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its chemical structure.
Caption: Workflow for the spectroscopic identification of this compound.
Caption: Relationship between this compound's structure and spectroscopic methods.
References
Crystal Structure Analysis of Pregabalin Lactam: A Technical Guide for Drug Development Professionals
Abstract:
Pregabalin (B1679071), a gamma-aminobutyric acid (GABA) analog, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. During its synthesis, a common impurity, pregabalin lactam ((S)-4-isobutylpyrrolidin-2-one), can form through intramolecular cyclization. The presence and quantity of this impurity are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of this compound. While a single-crystal X-ray structure of this compound is not publicly available, this document details other essential analytical techniques, including spectroscopic and chromatographic methods, and outlines a general workflow for its analysis.
Introduction
This compound is a cyclic amide that is considered a process-related impurity and a potential degradation product of pregabalin. Its formation is typically favored under acidic conditions. Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, robust analytical methods for the identification, quantification, and characterization of this compound are essential for drug development and manufacturing.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | (S)-4-isobutylpyrrolidin-2-one |
| Synonyms | This compound, Pregabalin Impurity A |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 181289-23-6 |
| Appearance | Pale yellow oil or neat solid |
| Solubility | Soluble in Methanol (B129727), DMSO |
Synthesis of this compound as a Reference Standard
The synthesis of a pure reference standard of this compound is crucial for the accurate identification and quantification of this impurity in pregabalin samples. A representative synthetic route is described below.
Experimental Protocol: Synthesis of (4S)-4-isobutylpyrrolidin-2-one
A common method for preparing this compound involves the reduction of a suitable precursor. For instance, a mixture of (4S)-4-(2-methylprop-1-enyl)-1-[(1S)-1-phenylethyl]pyrrolidin-2-one and its isomer can be hydrogenated.
Materials:
-
Mixture of (4S)-4-(2-methylprop-1-enyl)-1-[(1S)-1-phenylethyl]pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)-1-[(1S)-1-phenylethyl]pyrrolidin-2-one
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogenation unit
-
Celite
Procedure:
-
A mixture of the starting alkene intermediates (e.g., 5 gm, 0.0352 mol) is dissolved in methanol (100 mL).
-
10% Palladium on carbon (0.5 gm) is added to the solution.
-
The mixture is stirred in a hydrogenation unit for approximately 12 hours under a hydrogen atmosphere.
-
Upon completion of the reaction, the palladium on carbon catalyst is removed by filtering the mixture through a pad of celite.
-
The solvent is then removed under reduced pressure to yield (4S)-4-isobutylpyrrolidin-2-one.
Analytical Characterization of this compound
Due to the absence of a single-crystal X-ray structure, the characterization of this compound relies on a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the detection and quantification of this compound in bulk pregabalin and its pharmaceutical formulations.
Typical HPLC Method Parameters:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm; 5µm)
-
Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer), acetonitrile, and methanol.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 210 nm
-
Retention Time of Pregabalin: ~6.5 min
-
Retention Time of Lactam Impurity: ~37.4 min[1]
Spectroscopic Analysis
Spectroscopic methods are employed for the structural elucidation and confirmation of this compound.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. While specific spectral data can vary slightly with the solvent used, representative chemical shifts are summarized in Table 2.
| ¹H NMR (D₂O) | ¹³C NMR (D₂O) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| δ 3.07-3.09 (d, 2H) | δ 21.35 |
| δ 2.51-2.54 (t, 2H) | δ 21.98 |
| δ 2.28-2.34 (m, 1H) | δ 24.38 |
| δ 1.66-1.73 (m, 1H) | δ 30.89 |
| δ 1.28-1.33 (t, 2H) | δ 36.23 |
| δ 0.92-0.97 (dd, 6H) | δ 40.18 |
| δ 43.06 | |
| δ 176.71 |
Note: The provided NMR data is for pregabalin, as detailed spectra for the lactam were not available in the search results. However, commercial suppliers of the lactam reference standard confirm its structure using NMR.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. In LC-MS/MS analysis of pregabalin, the fragmentation of the parent ion is monitored. For pregabalin, the transition m/z 160.2 → 55.1 is often used.[2] The lactam, with a molecular weight of 141.21, would exhibit a different parent ion.
FT-IR spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of pregabalin shows characteristic bands for -COOH and -NH functional groups in the range of 3000-2500 cm⁻¹.[3] The lactam would show a characteristic C=O stretching vibration for the amide group. Commercial suppliers confirm the identity of this compound using FT-IR.
Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis and control of this compound impurity in a pharmaceutical setting.
Conclusion
The control of this compound is a critical aspect of ensuring the quality and safety of pregabalin drug products. Although a definitive single-crystal X-ray structure is not publicly available, a combination of chromatographic and spectroscopic techniques provides a robust framework for its identification, quantification, and characterization. The methodologies outlined in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of pregabalin and its related impurities. The development and use of a well-characterized reference standard for this compound is paramount for the accuracy and reliability of these analytical methods.
References
Characterization of Pregabalin Lactam: A Degradation Product Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of pregabalin (B1679071) lactam, a significant degradation product of the active pharmaceutical ingredient (API) pregabalin. This guide details the formation, identification, and quantification of this impurity, presenting data and experimental protocols to support research and drug development activities.
Introduction to Pregabalin Degradation
Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is susceptible to degradation under certain conditions, leading to the formation of impurities that can impact its safety and efficacy. The primary degradation pathway involves an intramolecular cyclization to form a lactam, scientifically known as (S)-4-isobutyl-pyrrolidin-2-one, hereafter referred to as pregabalin lactam. This transformation is influenced by factors such as pH and temperature. Understanding the formation and characteristics of this degradation product is crucial for ensuring the quality and stability of pregabalin drug products.
Formation of this compound
This compound is formed through an intramolecular cyclization of pregabalin, a reaction that is notably influenced by pH.[1] Studies have shown that pregabalin is particularly susceptible to degradation under basic and oxidative stress conditions, leading to the formation of this compound among other impurities.[2][3]
Degradation Pathway
The formation of this compound from pregabalin is a dehydration reaction. The amino group of the pregabalin molecule nucleophilically attacks the carboxylic acid group, leading to the formation of a five-membered ring and the elimination of a water molecule.
References
Preliminary Pharmacological Activity of Pregabalin Lactam: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific data on the specific pharmacological activity of pregabalin (B1679071) lactam is notably scarce in publicly available literature. This document summarizes the current understanding, drawing primarily from its characterization as a significant impurity of pregabalin and preliminary toxicological assessments.
Introduction
Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic effects are primarily mediated through high-affinity binding to the α2-δ subunit of voltage-gated calcium channels.[2][3][4][5][6][7] Pregabalin lactam, also known as (S)-4-isobutyl-pyrrolidin-2-one, is the most significant process impurity and degradation product of pregabalin.[8][9][10] The presence of this lactam is a critical quality attribute in the manufacturing of pregabalin, as impurities can impact the safety and efficacy of the final drug product. While the pharmacological profile of pregabalin is well-documented, the intrinsic pharmacological activity of its lactam derivative remains largely uncharacterized. This whitepaper aims to consolidate the available information on this compound, focusing on its formation, potential toxicity, and the current void in understanding its pharmacological actions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | (4S)-4-(2-methylpropyl)pyrrolidin-2-one |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 61312-87-6 |
| Appearance | Crystalline substance |
Formation of this compound
This compound is formed through an intramolecular cyclization of pregabalin, a reaction known as lactamization.[8] This process involves the condensation of the primary amine and carboxylic acid functional groups of the pregabalin molecule, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule.
The rate of lactamization is influenced by factors such as pH and temperature. Studies have shown that the degradation of pregabalin to its lactam is more pronounced at approximately pH 4 and pH 10.[11] A European patent suggests that maintaining a pH range between 5.5 and 6.5 is optimal for minimizing lactam formation in aqueous preparations of pregabalin.[10]
Preliminary Pharmacological and Toxicological Profile
Direct studies investigating the pharmacological activity of this compound are exceedingly limited. The primary focus of existing research has been on its detection as an impurity and its potential toxicity.
Binding Affinity and Mechanism of Action
There is a lack of published data on the binding affinity of this compound for the α2-δ subunit of voltage-gated calcium channels, the primary target of pregabalin. Consequently, it is unknown whether this compound shares the same mechanism of action as its parent compound. The structural change from an open-chain amino acid to a cyclic lactam could significantly alter its ability to interact with the α2-δ binding site.
Toxicity and Mutagenicity
A computational assessment of this compound's mutagenicity has been reported, following the principles of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[12] This suggests that from a regulatory and safety perspective, the potential genotoxicity of this impurity is a consideration.
The European Chemicals Agency (ECHA) provides GHS hazard classifications for this compound, which include "Causes serious eye damage" and "Suspected of damaging fertility or the unborn child".[13]
Experimental Protocols
Detailed experimental protocols for assessing the pharmacological activity of this compound are not available in the reviewed literature due to the absence of such studies. However, standard methodologies that could be employed are outlined below.
Radioligand Binding Assay for α2-δ Subunit Affinity
-
Objective: To determine the binding affinity of this compound for the α2-δ subunit of voltage-gated calcium channels.
-
Methodology:
-
Prepare cell membranes from a cell line recombinantly expressing the human α2-δ-1 and α2-δ-2 subunits.
-
Incubate the membranes with a radiolabeled ligand for the α2-δ subunit (e.g., [3H]-gabapentin or [3H]-pregabalin) in the presence of varying concentrations of unlabeled this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Models of Neuropathic Pain and Epilepsy
-
Objective: To assess the potential analgesic and anticonvulsant effects of this compound in animal models.
-
Methodology (Chung Model of Neuropathic Pain):
-
Surgically induce neuropathic pain in rodents by ligating the L5 spinal nerve.
-
After a post-operative recovery period, assess baseline mechanical allodynia using von Frey filaments.
-
Administer this compound at various doses (e.g., intraperitoneally or orally).
-
Measure the withdrawal threshold to mechanical stimulation at different time points post-administration.
-
Compare the results to vehicle- and pregabalin-treated control groups.
-
Discussion and Future Directions
The current body of scientific literature provides a limited understanding of the preliminary pharmacological activity of this compound. Its primary characterization is that of a critical process-related impurity in the synthesis and formulation of pregabalin. The assertion of its high toxicity warrants further investigation through systematic in vitro and in vivo toxicological studies.
Future research should prioritize the following:
-
Determination of Binding Affinity: Conducting radioligand binding assays to definitively ascertain whether this compound interacts with the α2-δ subunit of voltage-gated calcium channels.
-
Functional Assays: Employing electrophysiological techniques to investigate the effect of this compound on calcium currents in neuronal cells.
-
In Vivo Pharmacological Profiling: Utilizing established animal models of pain, epilepsy, and anxiety to determine if this compound exhibits any of the therapeutic effects of its parent compound.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo disposition.[14][15][16][17]
Conclusion
This compound is a well-known impurity of pregabalin, formed via intramolecular cyclization. While there are indications of potential toxicity, a comprehensive pharmacological profile of this compound is currently absent from the scientific literature. The lack of data on its interaction with the primary target of pregabalin, the α2-δ subunit, means that its potential for efficacy or off-target effects remains unknown. Further research is imperative to fully characterize the pharmacological and toxicological properties of this compound to ensure the safety and quality of pregabalin-containing pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C8H15NO | CID 16101324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacokinetics of pregabalin in subjects with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of Pregabalin Lactam Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pregabalin (B1679071), a gamma-amino acid analog, is susceptible to degradation under acidic conditions, leading to the formation of a cyclic lactam impurity, (4S)-4-(2-methylpropyl)pyrrolidin-2-one, also known as pregabalin lactam or Impurity-D. This intramolecular cyclization is a critical parameter to monitor during drug development, formulation, and stability studies, as impurities can impact the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the acid-catalyzed formation of this compound, including the reaction mechanism, quantitative data from forced degradation studies, and detailed experimental protocols for its analysis.
Reaction Mechanism and Pathway
The formation of this compound from pregabalin in the presence of acid is a classic example of an intramolecular nucleophilic acyl substitution, specifically an acid-catalyzed lactamization. The reaction proceeds through a series of steps involving the protonation of the carboxylic acid group, which enhances its electrophilicity, followed by the nucleophilic attack of the primary amine.
The proposed acid-catalyzed mechanism is as follows:
-
Protonation of the Carboxyl Group: The carboxylic acid moiety of pregabalin is protonated by the acid catalyst (H₃O⁺) to form a protonated carboxylic acid. This step increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The tetrahedral intermediate collapses with the departure of a water molecule, a good leaving group, to form a protonated lactam.
-
Deprotonation: A water molecule acts as a base to deprotonate the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.
Caption: Acid-catalyzed intramolecular cyclization of pregabalin to this compound.
Quantitative Data from Forced Degradation Studies
The formation of this compound under acidic conditions is influenced by several factors, including the strength of the acid, temperature, and duration of exposure. The data from forced degradation studies reported in the literature shows some variability, which is likely due to the different experimental conditions employed.
| Acid Condition | Temperature | Duration | Pregabalin Degradation (%) | Lactam Formation (%) | Reference |
| 0.1 N HCl | Not Specified | Not Specified | ~22 | Not Specified | [1] |
| 1.0 N HCl | Ambient (~25°C) | 5 days | "Slight degradation" | Not Quantified (Impurity-D detected) | [2] |
| 5 N HCl | 80°C | 3 hours | Not Specified | 0.31 (as total impurity) | [3] |
| 5 N HCl | Reflux | 2 days | No decrease in peak area | Not Detected | [4] |
Note: The conflicting results, particularly with 5 N HCl, highlight the critical role of specific experimental parameters (e.g., exact reflux temperature, analytical method sensitivity) in the outcome of degradation studies.
Experimental Protocols
Forced Degradation of Pregabalin in Acidic Conditions
This protocol is a composite based on methodologies reported in the literature for inducing the formation of this compound.
Materials:
-
Pregabalin active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), analytical grade (e.g., 0.1 N, 1.0 N, or 5 N)
-
Sodium hydroxide (B78521) (NaOH) for neutralization, analytical grade
-
Purified water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating apparatus (e.g., water bath, heating mantle with reflux condenser)
-
pH meter
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of pregabalin API (e.g., 25 mg) and transfer it to a volumetric flask (e.g., 25 mL).
-
Acid Treatment: Add the desired concentration of hydrochloric acid (e.g., 0.1 N HCl) to the flask to dissolve the pregabalin and make up to the mark.
-
Stress Conditions:
-
Ambient Temperature Study: Store the solution at room temperature (e.g., 25°C ± 2°C) for a specified period (e.g., 24 hours to 5 days).
-
Elevated Temperature Study: Heat the solution at a controlled temperature (e.g., 80°C) or under reflux for a defined duration (e.g., 3 hours).
-
-
Neutralization: After the stress period, cool the solution to room temperature if heated. Withdraw an aliquot (e.g., 5 mL) and neutralize it with an appropriate concentration of NaOH to a pH of approximately 6-7.
-
Dilution: Dilute the neutralized sample with the mobile phase of the analytical method to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.
Analytical Method for Quantification of Pregabalin and this compound
The following is a representative RP-HPLC method for the separation and quantification of pregabalin and its lactam impurity.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M ammonium (B1175870) dihydrogen phosphate, pH adjusted to 6.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol) in a gradient or isocratic elution mode.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
System Suitability:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
The resolution between the pregabalin peak and the this compound peak should be greater than 2.0.
Conclusion
The formation of this compound is a key degradation pathway for pregabalin under acidic conditions. Understanding the mechanism and having robust analytical methods for its quantification are essential for ensuring the quality and stability of pregabalin-containing drug products. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The variability in reported degradation levels underscores the importance of well-controlled, method-specific stability studies.
References
Intramolecular Cyclization of Pregabalin to Pregabalin Lactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intramolecular cyclization of pregabalin (B1679071), an anticonvulsant and analgesic drug, into its primary degradation product, pregabalin lactam ((S)-4-isobutylpyrrolidin-2-one). The formation of this lactam impurity is a critical factor in the stability, manufacturing, and formulation of pregabalin-containing pharmaceuticals. Understanding the mechanism, kinetics, and influential factors of this degradation pathway is essential for ensuring the safety, efficacy, and quality of the final drug product.
Reaction Mechanism and Pathway
Pregabalin, with its γ-amino acid structure, is susceptible to intramolecular cyclization, a type of degradation reaction that results in the formation of a five-membered ring structure known as this compound, with the concurrent loss of a water molecule.[1] This process is a significant concern as impurities in active pharmaceutical ingredients (APIs) can impact both the safety and therapeutic efficacy of a drug.[2]
The reaction is initiated by the transformation of the stable pregabalin isomer into an unstable form.[3] From this unstable state, it proceeds through a transition state to form the lactam.[3] Computational studies have shown that this transition state has a significantly higher energy level than the ground state of the unstable isomer.[3][4] The lactamization is categorized as an intramolecular cyclization followed by dehydration.[3]
References
The Influence of pH on the Lactamization of Pregabalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071), an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely used pharmaceutical agent for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The stability of pregabalin is a critical aspect of its pharmaceutical development and formulation, with the intramolecular cyclization to form the corresponding lactam, 4-isobutyl-pyrrolidin-2-one, being a key degradation pathway. This lactam impurity is of significant interest due to potential toxicological concerns and its impact on the purity and efficacy of the drug product. The rate of this lactamization process is known to be significantly influenced by pH, making a thorough understanding of this relationship essential for ensuring the quality and stability of pregabalin-containing formulations.
This technical guide provides an in-depth analysis of the effect of pH on the lactamization of pregabalin, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying reaction mechanisms.
pH-Dependent Lactamization of Pregabalin
The lactamization of pregabalin is an intramolecular cyclization reaction that is subject to both acid and base catalysis. Pregabalin possesses both a carboxylic acid group (pKa₁ ≈ 4.2) and an amino group (pKa₂ ≈ 10.6), and its ionization state, which is dictated by the pH of the environment, plays a crucial role in the rate of this degradation reaction.[1][2] At environmental pH, pregabalin exists predominantly as a zwitterion.[1]
Quantitative Data on Lactam Formation
Forced degradation studies are instrumental in elucidating the stability of a drug substance under various stress conditions. The following table summarizes quantitative data from a forced degradation study on pregabalin, highlighting the extent of lactam formation under acidic and basic conditions at elevated temperatures.
| Stress Condition | Temperature | Time | Pregabalin Remaining (% w/w) | Lactam Formed (% w/w) | Reference |
| 0.1N HCl | 80°C | 24 hours | 94.9 | 3.3 | [1] |
| 0.1N NaOH | 80°C | 6 hours | 81.8 | 15.0 | [1] |
These data clearly indicate that the lactamization of pregabalin is significantly accelerated under both acidic and basic conditions, with a more pronounced degradation observed in the basic medium within a shorter timeframe. Other studies have also reported slight degradation under acidic hydrolysis and significant degradation under base hydrolysis.[3][4]
Reaction Mechanisms
The lactamization of pregabalin proceeds via intramolecular nucleophilic attack of the amino group on the carboxylic acid moiety. The specific mechanism is dependent on the pH of the solution, which influences the protonation state of the functional groups. A computational investigation into the pregabalin lactamization process has confirmed that the reaction is pH-dependent.[5][6]
Acid-Catalyzed Lactamization
Under acidic conditions, the carboxylic acid group of pregabalin is protonated, which activates the carbonyl carbon towards nucleophilic attack by the lone pair of electrons on the nitrogen of the amino group.
Caption: Acid-catalyzed lactamization of pregabalin.
Base-Catalyzed Lactamization
In basic media, the amino group is deprotonated, increasing its nucleophilicity. The carboxylate anion is less reactive than the protonated carboxylic acid; however, the enhanced nucleophilicity of the free amino group facilitates the intramolecular attack.
Caption: Base-catalyzed lactamization of pregabalin.
Experimental Protocols
The quantification of pregabalin and its lactam impurity is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.
Forced Degradation Study Protocol
A general protocol for conducting a forced degradation study to investigate the effect of pH on pregabalin lactamization is outlined below.
Caption: Workflow for a forced degradation study.
Protocol Details:
-
Sample Preparation: Accurately weigh a known amount of pregabalin and dissolve it in a suitable solvent (e.g., purified water) to a specific concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the pregabalin solution with an acid (e.g., 0.1N HCl) and heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24 hours).[7]
-
Basic Hydrolysis: Treat the pregabalin solution with a base (e.g., 0.1N NaOH) and heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 6 hours).[7]
-
Neutral Hydrolysis: Reflux the pregabalin solution in water at a controlled temperature for a specified duration.
-
-
Sample Neutralization and Dilution: After the stress period, cool the samples to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
Analytical Method for Quantification
A variety of HPLC and UPLC methods have been developed for the separation and quantification of pregabalin and its lactam impurity. Below are representative examples of chromatographic conditions.
Table 2: Example HPLC and UPLC Chromatographic Conditions
| Parameter | HPLC Method 1 | UPLC Method 2 |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-hexyl stationary phase (100 mm length, 1.7 µm particle size) |
| Mobile Phase | Gradient elution with a mixture of buffer, acetonitrile, and methanol | Linear gradient elution with phosphate (B84403) buffer (pH 6.2) and acetonitrile |
| Flow Rate | 0.8 mL/min | Not specified |
| Detection | UV at 210 nm | UV detection |
| Reference | [8] | [3][4] |
Conclusion
The lactamization of pregabalin is a critical degradation pathway that is significantly influenced by pH. Both acidic and basic conditions accelerate the formation of the lactam impurity, with the reaction being more pronounced in basic media. A thorough understanding of the pH-rate profile and the underlying reaction mechanisms is paramount for the development of stable and effective pregabalin formulations. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate and control this degradation process, ultimately ensuring the quality, safety, and efficacy of pregabalin-containing drug products. Further kinetic studies across a wider pH range would be beneficial for developing a comprehensive predictive model for pregabalin stability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. ijcps.com [ijcps.com]
Computational Investigation of Pregabalin Lactamization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the computational investigation into the lactamization of pregabalin (B1679071), a critical degradation pathway that results in the formation of the toxic impurity, pregabalin lactam (prega-L). This document summarizes the key findings from computational studies, outlines the methodologies employed, and presents the quantitative data in a clear, comparative format.
Introduction
Pregabalin, an anticonvulsant and neuropathic pain agent, can undergo degradation through intramolecular cyclization to form a lactam impurity.[1][2] This process, known as lactamization, is a significant concern in the pharmaceutical industry due to the high toxicity associated with the resulting pregabalin-lactam.[1][2] Computational modeling provides a powerful tool to elucidate the reaction mechanism, energetics, and factors influencing this degradation pathway, offering insights crucial for the development of stable pregabalin formulations.
Reaction Mechanism and Energetics
Computational studies, primarily employing Density Functional Theory (DFT), have revealed that pregabalin lactamization proceeds via an intramolecular cyclization followed by dehydration.[1][2] The initial and rate-determining step involves the transformation of the stable pregabalin isomer into a less stable, reactive conformer, denoted as R*.[1] This is followed by the nucleophilic attack of the amine group on the carboxylic acid moiety, proceeding through a transition state to form a tetrahedral intermediate, which then dehydrates to yield the final lactam product.
The overall reaction is pH-dependent, with both acidic and basic conditions reported to influence the reaction rate.[1][2]
Quantitative Data
The following table summarizes the key energetic data obtained from computational studies on the lactamization of pregabalin. The energy values are provided in kcal/mol.
| Species | Relative Energy (kcal/mol) | Description |
| Pregabalin (Ground State) | 0.00 | Most stable conformer of pregabalin. |
| R* (Unstable Intermediate) | 0.82[1][2] | A less stable, reactive conformer of pregabalin. |
| Transition State (TS) | 25.96[1][2] | The energy barrier for the intramolecular cyclization step. |
| Pregabalin-Lactam (Product) | Data not available in search results | The final lactam degradation product. |
Note: The energy of the final product and other intermediates were not explicitly available in the reviewed literature abstracts. The provided data is based on the key transition state identified in the cited studies.
Experimental Protocols
While the full experimental details from the primary research are not publicly available, this section outlines a representative computational protocol based on the cited methodologies (Molecular Dynamics simulations, Density Functional Theory, and CBS-4M) and standard practices in the field.
Molecular Dynamics (MD) Simulations
MD simulations are typically employed to explore the conformational landscape of pregabalin and identify potential reactive conformers like R*.
-
Software: GROMACS, AMBER, or similar molecular dynamics package.
-
Force Field: A suitable force field for small organic molecules, such as GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom).
-
Solvation: The pregabalin molecule is placed in a periodic box of an explicit solvent, typically water (e.g., TIP3P or SPC/E water models).
-
System Setup: The system is neutralized with counter-ions (e.g., Na+ or Cl-).
-
Equilibration: The system undergoes energy minimization, followed by a series of equilibration steps under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature (e.g., 298 K) and pressure (e.g., 1 atm).
-
Production Run: A long production simulation (e.g., 100 ns or more) is performed to sample the conformational space of pregabalin.
-
Analysis: The trajectories are analyzed to identify significant conformational changes and potential reactive geometries.
Density Functional Theory (DFT) Calculations
DFT calculations are used to determine the geometries and energies of the reactants, intermediates, transition states, and products of the lactamization reaction.
-
Software: Gaussian, ORCA, or a similar quantum chemistry package.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable method for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The geometries of all species (reactants, intermediates, transition states, and products) are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for stable species, and a single imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state connects the reactant (R*) and the intermediate/product of the cyclization step.
High-Accuracy Energy Calculations (CBS-4M)
To obtain more accurate energy values, a composite method like CBS-4M (Complete Basis Set, model 4, modified) is employed. This method involves a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to approximate the results of a very high-level calculation with a complete basis set. The CBS-4M protocol is a predefined sequence of calculations typically automated within quantum chemistry software packages.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the computational investigation of pregabalin lactamization.
Caption: Reaction pathway for the lactamization of pregabalin.
Caption: A typical workflow for the computational investigation.
References
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Pregabalin Lactam Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071), an anticonvulsant and analgesic drug, is susceptible to degradation, leading to the formation of impurities that can affect its safety and efficacy. A critical degradation product is the pregabalin lactam, formed through an intramolecular cyclization reaction.[1] Its detection and quantification are crucial for ensuring the quality and stability of pregabalin drug products. These application notes provide detailed protocols for the analytical method development for the detection of this compound, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and robust technique for this purpose. Additionally, insights into Gas Chromatography-Mass Spectrometry (GC-MS) are provided.
Chemical Pathway: Pregabalin to this compound
The formation of this compound is an intramolecular cyclization and dehydration reaction.[1] This process is influenced by factors such as pH.[1]
Analytical Methodologies
RP-HPLC Method for Pregabalin and its Lactam Impurity
This section details a stability-indicating RP-HPLC method for the simultaneous determination of pregabalin and its lactam impurity.
Experimental Workflow:
Protocol:
A. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
B. Materials and Reagents:
-
Pregabalin Reference Standard (RS)
-
This compound RS
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Dipotassium hydrogen phosphate (B84403) (AR grade)
-
Sodium dihydrogen phosphate monohydrate (AR grade)[2]
-
Sodium hydroxide (B78521)
-
Water (Milli-Q or equivalent)
C. Chromatographic Conditions:
| Parameter | Condition 1[3] | Condition 2 | Condition 3[2] |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) | XBridge C8 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient elution of a buffer, acetonitrile, and methanol mixture. | Gradient flow of Di-ammonium hydrogen phosphate buffer (pH 6.5) and Acetonitrile. | Isocratic elution of Solvent A and Solvent B (97:3 v/v). |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 0.8 mL/min |
| Detection | 210 nm | 210 nm | 210 nm |
| Column Temperature | 25°C | 25°C | 25°C |
| Injection Volume | 20 µL | 20 µL | 20 µL |
-
Solvent A (for Condition 3): 0.01 M sodium dihydrogen phosphate monohydrate, with the pH adjusted to 6.3 using a diluted sodium hydroxide solution.[2]
-
Solvent B (for Condition 3): A mixture of acetonitrile and water in a 75:25 v/v ratio.[2]
D. Preparation of Solutions:
-
Standard Stock Solution:
-
Sample Solution (Bulk Drug):
-
Sample Solution (Capsule Formulation):
E. System Suitability: Inject the standard solution and verify the system suitability parameters such as theoretical plates, tailing factor, and resolution between pregabalin and this compound peaks.
F. Analysis: Inject the sample solutions into the chromatograph and record the chromatograms.
G. Calculation: Calculate the percentage of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Quantitative Data Summary:
| Parameter | Result | Reference |
| Retention Time (Pregabalin) | 6.5 ± 0.1 min | [3] |
| Retention Time (Lactam Impurity) | 37.4 ± 0.1 min | [3] |
| Linearity Range (Pregabalin) | 18.75 - 150 µg/mL | [3] |
| LOD (Pregabalin) | 11.572 µg/mL | [4] |
| LOQ (Pregabalin) | 35.068 µg/mL | [4] |
| LOD (Overall Impurities) | 0.004% | |
| LOQ (Overall Impurities) | 0.012% | |
| Accuracy (Recovery) | 99.06 - 99.60% | [4] |
| Precision (RSD for Lactam) | 2.13% | [3] |
GC-MS Method Considerations for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of pregabalin. However, a significant challenge is the thermal instability of pregabalin, which can lead to the formation of the lactam impurity in the hot GC injection port.[5][6]
Challenges and Solutions:
To overcome this, a derivatization step is often necessary before GC-MS analysis. Methylating the carboxylic acid group of pregabalin to form the corresponding methyl ester can prevent this in-source lactamization.[5]
Protocol Outline for GC-MS:
-
Sample Preparation: Extract pregabalin from the sample matrix.
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Optimize the GC temperature program and MS parameters for the separation and detection of the derivatized pregabalin and any lactam impurity.
-
Validation of the Analytical Method:
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4][7]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Solution Stability: The stability of the standard and sample solutions over a specified period.[3]
Conclusion
The RP-HPLC method is a reliable and robust technique for the routine quality control analysis of pregabalin and its lactam impurity in bulk drug and pharmaceutical dosage forms. The provided protocols and data serve as a comprehensive guide for researchers and scientists in developing and validating analytical methods for this compound detection. While GC-MS presents challenges due to the thermal lability of pregabalin, derivatization offers a viable solution for its analysis using this technique. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcps.com [ijcps.com]
- 4. jchr.org [jchr.org]
- 5. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Quantification of Pregabalin Lactam in Bulk Drug
Abstract
This application note details a precise, and accurate high-performance liquid chromatography (HPLC) method for the quantification of pregabalin (B1679071) lactam, a potential impurity, in bulk pregabalin drug substance. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection at 210 nm. This method is suitable for routine quality control analysis of pregabalin to ensure its purity and stability. The method has been developed based on a comprehensive review of published analytical procedures and is aligned with the principles of ICH guidelines for analytical method validation.
Introduction
Pregabalin is an anticonvulsant drug used to treat various neurological and psychiatric disorders. During the synthesis or storage of pregabalin, an intramolecular cyclization can occur, leading to the formation of the pregabalin lactam impurity (4-isobutyl-pyrrolidin-2-one). As a potential process-related impurity and degradation product, it is crucial to monitor and control the level of this compound in the bulk drug substance to ensure its safety and efficacy. This application note provides a detailed protocol for a stability-indicating HPLC method for the quantification of this compound.
Experimental
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required. Data acquisition and processing are performed using a suitable chromatography data system.
Chemicals and Reagents
-
Pregabalin reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Di-ammonium hydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01M Di-ammonium hydrogen phosphate buffer (pH 6.5) and Acetonitrile (gradient) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 45 minutes |
Protocols
Preparation of Mobile Phase and Solutions
Buffer Preparation (0.01M Di-ammonium hydrogen phosphate, pH 6.5):
-
Accurately weigh and dissolve 1.32 g of di-ammonium hydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 6.5 ± 0.05 with dilute orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.
Mobile Phase Preparation: The mobile phase is used in a gradient elution mode. The specific gradient program should be optimized based on the system and column used. A typical gradient might involve varying the proportion of the buffer and acetonitrile.
Diluent Preparation: A mixture of buffer and acetonitrile in a ratio of 50:50 (v/v) can be used as the diluent.
Standard Solution Preparation:
-
Pregabalin Standard Stock Solution: Accurately weigh about 30 mg of pregabalin reference standard into a 20 mL volumetric flask. Add 15 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
This compound Standard Stock Solution: Accurately weigh about 15 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent.
-
Working Standard Solution: A suitable dilution of the stock solutions should be prepared to obtain a final concentration relevant to the expected impurity levels.
Sample Solution Preparation:
-
Accurately weigh about 300 mg of the pregabalin bulk drug sample into a 20 mL volumetric flask.
-
Add 15 mL of diluent and sonicate for approximately 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A standard solution containing both pregabalin and this compound is injected. The key parameters to be monitored are presented in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for both peaks) | Not more than 2.0 |
| Theoretical Plates (for both peaks) | Not less than 2000 |
| Resolution (between pregabalin and this compound) | Not less than 2.0 |
| % RSD for replicate injections (area) | Not more than 2.0% |
Data Analysis and Quantification
The quantification of this compound in the bulk drug sample is performed using an external standard method. The percentage of this compound is calculated using the following formula:
% this compound = (Area of Lactam in Sample / Area of Lactam in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Method Validation Summary
The described HPLC method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose. A summary of the validation parameters and typical acceptance criteria is provided in Table 3.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention times of pregabalin and this compound. Peak purity of analyte peaks should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Accuracy (% Recovery) | Within 90.0% to 110.0% for the impurity. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature). |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust approach for the quantification of this compound in bulk drug substance. The method is specific, accurate, and precise, making it suitable for routine quality control and stability testing in a pharmaceutical setting. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data.
Application Note: Preparative HPLC for the Isolation of Pregabalin Lactam
Abstract
This application note details a comprehensive methodology for the isolation and purification of pregabalin (B1679071) lactam (4-isobutyl-pyrrolidin-2-one), a common process-related impurity in the synthesis of pregabalin. A robust preparative High-Performance Liquid Chromatography (HPLC) method is presented, adapted from established protocols for similar pregabalin impurities.[1][2] This document provides researchers, scientists, and drug development professionals with a detailed experimental protocol, method parameters, and expected outcomes. The information is intended to facilitate the generation of high-purity reference standards for analytical method development, validation, and forced degradation studies, as mandated by regulatory bodies like the ICH.[1]
Introduction
Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used anticonvulsant and neuropathic pain medication. During its synthesis, several impurities can be formed, one of the most significant being its corresponding lactam. The presence and quantity of such impurities must be strictly controlled and monitored to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory guidelines necessitate the identification, characterization, and quantification of any impurity present at a level of 0.1% or higher. To achieve this, a pure reference standard of the impurity is required.
Preparative HPLC is a powerful technique for isolating and purifying specific compounds from complex mixtures on a larger scale than analytical HPLC.[1] This note describes a reversed-phase preparative HPLC method suitable for obtaining high-purity pregabalin lactam.
Method Development Workflow
The development of a preparative HPLC method for impurity isolation follows a logical progression from analytical to preparative scale. The primary goal is to achieve good resolution between the target impurity and the main API peak, and then to maximize the loading capacity without sacrificing purity.
Caption: Workflow for preparative HPLC impurity isolation.
Experimental Protocol
This protocol is based on a reversed-phase HPLC method developed for a similar pregabalin process impurity and is expected to provide good separation for this compound.[1][2]
Materials and Reagents
-
Crude Pregabalin containing the lactam impurity
-
Acetonitrile (B52724) (HPLC Grade)[1]
-
Milli-Q or HPLC Grade Water[1]
-
Sodium Dihydrogen Phosphate (B84403) Monohydrate (Analytical Grade)[1]
-
Sodium Hydroxide (B78521) (for pH adjustment)[1]
Instrumentation and Columns
-
Analytical HPLC System: Equipped with a UV detector.
-
Analytical Column: XBridge C8 (150 x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Preparative HPLC System: Equipped with a high-flow rate pump, a fraction collector, and a UV detector.
-
Preparative Column: A C8 or C18 reversed-phase column with suitable dimensions (e.g., 250 x 20 mm, 5-10 µm).
Mobile Phase Preparation
-
Solvent A: Prepare a 0.01 M solution of sodium dihydrogen phosphate monohydrate in Milli-Q water. Adjust the pH to 6.3 using a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.[1]
-
Solvent B: A mixture of acetonitrile and water (75:25 v/v).[1]
Sample Preparation
-
Dissolve the crude pregabalin sample in Milli-Q water to a concentration of approximately 33 mg/mL for preparative runs.[1] Ensure the sample is fully dissolved before injection.
Chromatographic Conditions
The following tables summarize the analytical and preparative HPLC conditions.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | XBridge C8 (150 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | 97:3 (v/v) mixture of Solvent A and Solvent B[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 20 µL[1] |
Table 2: Preparative HPLC Parameters (Scaled from Analytical)
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase | Isocratic or shallow gradient based on analytical run |
| Flow Rate | 15-25 mL/min (adjust based on column dimension) |
| Detection Wavelength | 210 nm |
| Sample Load | Up to 50 mg of crude material per injection[1] |
| Fraction Collection | Triggered by UV signal threshold |
Isolation and Post-Processing Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the prepared crude pregabalin solution onto the preparative column. A loading of up to 50 mg per injection has been shown to be effective for a similar impurity.[1]
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak based on the UV detector signal.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.
-
Pooling and Solvent Removal: Pool the fractions with the desired purity (e.g., >98%). Evaporate the acetonitrile portion under reduced pressure at room temperature.[1]
-
Lyophilization: Freeze-dry the remaining aqueous layer to obtain the isolated this compound as a solid.[1]
Results and Discussion
Using this methodology, the isolation of a pregabalin process impurity has been achieved with high purity and recovery. A purity of 98.86% was reported for a similar impurity, with a yield of approximately 65% from the crude material per injection.[1] Similar results can be anticipated for the isolation of this compound, although optimization of the sample load and gradient may be required to achieve the best resolution and throughput. The isolated and purified lactam can then be used for structural elucidation (e.g., via NMR and MS) and as a reference standard for routine quality control analysis.
Conclusion
This application note provides a detailed protocol for the isolation of this compound using preparative HPLC. The described method, including the workflow for method development and the specific experimental parameters, serves as a comprehensive guide for scientists in pharmaceutical research and development. The ability to generate high-purity impurity standards is a critical step in ensuring the quality and safety of pharmaceutical products.
References
Application Note: Forced Degradation of Pregabalin and the Formation of Pregabalin Lactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071) is an anticonvulsant drug widely used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. As with any pharmaceutical compound, understanding its stability and degradation profile is crucial for ensuring safety, efficacy, and quality. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.
One of the primary degradation pathways of pregabalin involves an intramolecular cyclization to form the lactam impurity, (4S)-4-(2-methylpropyl)pyrrolidin-2-one, also known as pregabalin lactam.[1] The presence of this and other impurities must be monitored and controlled within acceptable limits.
This application note provides detailed protocols for conducting forced degradation studies on pregabalin under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. It also includes a validated analytical method for the quantification of pregabalin and its lactam impurity, along with a summary of expected degradation results.
Signaling Pathways and Logical Relationships
The formation of this compound from pregabalin is a result of an intramolecular cyclization reaction. This process is accelerated under certain stress conditions, particularly in basic and thermal environments. The following diagram illustrates this chemical transformation.
Caption: Pregabalin to Lactam Transformation.
Experimental Workflow
A typical forced degradation study involves subjecting the drug substance to various stress conditions and analyzing the resulting samples at specified time points. The workflow ensures a systematic evaluation of the drug's stability profile.
Caption: Forced Degradation Workflow.
Experimental Protocols
Materials and Reagents
-
Pregabalin Reference Standard
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄), AR Grade
-
Monopotassium dihydrogen phosphate (KH₂PO₄), AR Grade
-
Purified Water (Milli-Q or equivalent)
Analytical Method: RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed for the separation and quantification of pregabalin and its lactam impurity.
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A gradient mixture of a phosphate buffer, acetonitrile, and methanol.[2]
-
Buffer Preparation: Prepare a suitable phosphate buffer (e.g., pH 6.2).[3]
-
-
Flow Rate: 0.8 mL/min[2]
-
Detection Wavelength: 210 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Retention Times: Pregabalin (~6.5 min), this compound (~37.4 min)[2]
Forced Degradation Protocols
Prepare a stock solution of pregabalin in a suitable solvent (e.g., water or mobile phase) at a concentration of approximately 1 mg/mL.
1. Acid Hydrolysis
-
To 1 mL of the pregabalin stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
2. Base Hydrolysis
-
To 1 mL of the pregabalin stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
3. Oxidative Degradation
-
To 1 mL of the pregabalin stock solution, add 1 mL of 3% v/v hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
After the specified time, dilute to a final concentration suitable for HPLC analysis with the mobile phase.
4. Thermal Degradation (Solid State)
-
Place a known amount of solid pregabalin powder in a controlled temperature oven at 105°C for 24 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve a known weight of the stressed sample in the mobile phase to achieve a suitable concentration for HPLC analysis.
5. Photolytic Degradation (Solid State)
-
Expose a thin layer of solid pregabalin powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel sample should be kept in the dark under the same temperature conditions to serve as a control.
-
After exposure, dissolve a known weight of the sample in the mobile phase to achieve a suitable concentration for HPLC analysis.
Data Presentation
The following table summarizes the typical degradation of pregabalin and the formation of the lactam impurity under various stress conditions. The data is compiled from published literature and represents an example of expected outcomes.[3]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Pregabalin Degraded | % Lactam Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5-10% | ~0.5-1.5% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | ~15-25% | ~5-10% |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp. | ~10-20% | ~1-3% |
| Thermal | Solid State | 24 hours | 105°C | ~2-5% | ~0.2-0.8% |
| Photolytic | Solid State | ICH Q1B | Ambient | Not significant | Not significant |
Note: The actual percentage of degradation may vary depending on the specific experimental conditions, including the purity of the starting material.
Conclusion
The forced degradation studies outlined in this application note provide a robust framework for evaluating the stability of pregabalin and understanding its degradation pathways, particularly the formation of the lactam impurity. The provided protocols and analytical method can be adapted and validated by researchers in pharmaceutical development and quality control laboratories. A thorough understanding of pregabalin's degradation profile is essential for the development of stable formulations and for ensuring the safety and quality of the final drug product. Significant degradation of pregabalin is observed under basic and oxidative stress conditions, with slight degradation under acidic and thermal stress.[3] The drug substance is found to be relatively stable under photolytic and water hydrolysis conditions.[3]
References
Application Notes and Protocols: A Stability-Indicating HPLC Method for the Determination of Pregabalin and its Lactam Impurity
Introduction
Pregabalin (B1679071) is an anticonvulsant drug widely used for the treatment of neuropathic pain and as an adjunctive therapy for partial seizures.[1] During its synthesis and storage, pregabalin can degrade to form impurities, with the most common being its corresponding lactam, (4S)-4-(2-methylpropyl)pyrrolidin-2-one.[2][3] This lactam impurity is formed through an intramolecular condensation reaction between the γ-amino group and the carboxylic acid group of pregabalin.[4] Regulatory agencies require that stability-indicating analytical methods are developed and validated to separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products. This ensures the safety, efficacy, and quality of the final drug product.
This document provides a comprehensive overview of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of pregabalin and its lactam impurity. Detailed experimental protocols, method validation data, and forced degradation studies are presented to guide researchers, scientists, and drug development professionals in implementing this method.
Chromatographic Conditions
A robust and reproducible chromatographic method is essential for the accurate quantification of pregabalin and its lactam impurity. The following table summarizes the optimized HPLC conditions.
| Parameter | Recommended Conditions |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate (B84403) buffer (pH 6.2-6.8) and acetonitrile (B52724) in a gradient or isocratic elution. A common starting ratio is 70:30 (v/v) of buffer to acetonitrile.[5][6] |
| Flow Rate | 0.8 - 1.0 mL/min[5][6] |
| Detection Wavelength | 210 nm[6][7] |
| Injection Volume | 20 µL[5][6] |
| Column Temperature | 25°C[6] |
| Run Time | Approximately 10-40 minutes, depending on the gradient program.[1][5][7] |
Method Validation Summary
The developed analytical method has been validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Pregabalin) | Linear in the range of 50.0 - 1500.0 µg/mL with a correlation coefficient (R²) > 0.999.[8][9] |
| Linearity (Lactam Impurity) | Linear with a correlation coefficient (r²) of 0.9998.[7] |
| Accuracy (% Recovery) | Within 99.06% - 99.60% for pregabalin.[9] For impurities, the mean recovery is within the range of 90.0% to 115.0%.[6] |
| Precision (% RSD) | Relative Standard Deviation (RSD) is less than 2% for replicate measurements.[5][6] |
| Limit of Detection (LOD) | 0.004% for impurities.[6] For pregabalin, reported values range from 0.23 µg/mL to 11.572 µg/mL.[8][9] |
| Limit of Quantification (LOQ) | 0.012% for impurities.[6] For pregabalin, reported values range from 0.61 µg/mL to 35.068 µg/mL.[8][9] |
| Specificity | The method is specific, with no interference from blank, placebo, or degradation products at the retention times of pregabalin and its lactam impurity.[7][10] |
| Robustness | The method is robust to small, deliberate changes in chromatographic parameters such as mobile phase composition, pH, and flow rate.[6][8] |
Forced Degradation Studies
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation.
| Stress Condition | Procedure | Observations |
| Acid Hydrolysis | Treat a 1 mg/mL solution of pregabalin with 0.1 N to 5 M HCl for up to 24 hours.[5][11] | Slight degradation of pregabalin is observed.[1] |
| Base Hydrolysis | Treat a 1 mg/mL solution of pregabalin with 0.1 N to 5 M NaOH for up to 24 hours.[5][11] | Significant degradation of pregabalin is observed.[1] |
| Oxidative Degradation | Treat a 1 mg/mL solution of pregabalin with 3-30% H₂O₂ or 0.1N KMnO₄ for up to 24 hours.[5][11][12] | Pregabalin is found to be highly degraded under oxidative conditions.[5][12] |
| Thermal Degradation | Expose a solid sample or a 1 mg/mL solution of pregabalin to 50°C for 24 hours.[5] | Slight degradation of pregabalin is observed.[1] |
| Photolytic Degradation | Expose a solid sample or a solution of pregabalin to UV light.[5] | Pregabalin is found to be highly degraded under photolytic conditions.[5] |
Experimental Protocols
Preparation of Standard and Sample Solutions
a. Standard Stock Solution of Pregabalin:
-
Accurately weigh about 25 mg of pregabalin working standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 25 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
b. Standard Stock Solution of Lactam Impurity:
-
Accurately weigh about 5 mg of pregabalin lactam impurity standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 50 mL with the mobile phase to obtain a concentration of 100 µg/mL.
c. Working Standard Solution:
-
Pipette appropriate volumes of the pregabalin and lactam impurity stock solutions into a volumetric flask and dilute with the mobile phase to obtain a final concentration suitable for analysis (e.g., 100 µg/mL of pregabalin and 1 µg/mL of lactam impurity).
d. Sample Preparation (from Capsule Dosage Form):
-
Weigh and finely powder the contents of not fewer than 20 capsules.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of pregabalin and transfer it to a 100 mL volumetric flask.[10]
-
Add about 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of pregabalin.
-
Cool the solution to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to a suitable concentration for analysis.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank solution (mobile phase) to ensure there are no interfering peaks.
-
Inject 20 µL of the working standard solution in replicate (e.g., five times) to check for system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.
-
Inject 20 µL of the sample solution.
-
Record the chromatograms and measure the peak areas for pregabalin and the lactam impurity. The retention time for pregabalin is typically around 2.3 to 11.5 minutes, while the lactam impurity has a longer retention time, around 37.4 minutes, depending on the specific method.[5][6][7]
Forced Degradation Study Protocol
-
Acid Degradation: To 1 mL of the pregabalin stock solution (1 mg/mL), add 1 mL of 1 N HCl. Keep the solution at room temperature for 24 hours. Neutralize the solution with 1 N NaOH and dilute with the mobile phase before injection.[5]
-
Base Degradation: To 1 mL of the pregabalin stock solution (1 mg/mL), add 1 mL of 1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize the solution with 1 N HCl and dilute with the mobile phase before injection.[5]
-
Oxidative Degradation: To 1 mL of the pregabalin stock solution (1 mg/mL), add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours and then dilute with the mobile phase before injection.[11]
-
Thermal Degradation: Place the solid pregabalin powder in a hot air oven at 50°C for 24 hours.[5] After the specified time, allow it to cool, then prepare a solution in the mobile phase.
-
Photolytic Degradation: Expose the pregabalin drug substance to UV light (254 nm) in a photostability chamber for 24 hours.[5] After exposure, prepare a solution in the mobile phase.
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC analysis of pregabalin.
Caption: Degradation pathway of pregabalin to its lactam impurity.
References
- 1. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 2. This compound | C8H15NO | CID 16101324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pregabalin EP Impurity A | 181289-23-6 [chemicalbook.com]
- 4. WO2011107812A2 - Stabilized pharmaceutical composition - Google Patents [patents.google.com]
- 5. iajps.com [iajps.com]
- 6. ijariit.com [ijariit.com]
- 7. ijcps.com [ijcps.com]
- 8. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. ijirset.com [ijirset.com]
- 11. asianpubs.org [asianpubs.org]
- 12. globaljournals.org [globaljournals.org]
Application Note: Utilization of Pregabalin Lactam as a Reference Standard in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder[1][2]. In pharmaceutical manufacturing and quality control, impurity profiling is a critical step to ensure the safety and efficacy of the final drug product. One of the key process impurities and potential degradants of Pregabalin is its corresponding lactam, 4-(2-methylpropyl)-2-pyrrolidinone, also known as Pregabalin Lactam or Pregabalin Related Compound C[3][4][5]. The accurate quantification of this impurity is mandatory to comply with regulatory standards set by bodies like the International Conference on Harmonisation (ICH)[6]. This application note provides a detailed protocol for the use of this compound as a reference standard for its quantification in bulk drug and pharmaceutical dosage forms using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Reference Standard Specifications A well-characterized reference standard is essential for the accurate quantification of impurities[7]. The specifications for the this compound reference standard are summarized below.
| Parameter | Details | References |
| Chemical Name | 4-(2-Methylpropyl)-2-pyrrolidinone | [3][4] |
| Synonyms | This compound, Pregabalin USP Related Compound C | [3][4] |
| CAS Number | 61312-87-6 | [3][4][5] |
| Molecular Formula | C₈H₁₅NO | [3][4][5] |
| Molecular Weight | 141.21 g/mol | [3][5] |
| Purity | >95% (typically by HPLC) | [8] |
Logical Relationship: Pregabalin and its Lactam Impurity
This compound is a significant impurity that can arise during the synthesis of Pregabalin or as a degradation product. Its control is crucial for the quality of the final Active Pharmaceutical Ingredient (API).
Caption: Formation pathway of this compound impurity from the API.
Application: Quantitative Analysis of this compound Impurity
The primary application of the this compound reference standard is in the quantitative determination of this impurity in Pregabalin samples by a validated stability-indicating HPLC method[9]. The method involves separating the lactam impurity from the main API peak and other related substances[1]. Quantification is achieved by comparing the peak area of the lactam in the sample solution to the peak area of a known concentration of the this compound reference standard[7].
Experimental Protocol: RP-HPLC Method for Related Substances
This protocol is a representative method compiled from established and validated procedures for the determination of Pregabalin and its related substances, including this compound[1][7][10].
1. Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[10].
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Sonicator.
-
pH meter.
-
0.45 µm membrane filters (Nylon or PVDF)[1].
-
Pregabalin API or dosage form.
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium Phosphate (B84403) or Potassium Phosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Purified water (HPLC grade).
2. Chromatographic Conditions: The following table summarizes the typical chromatographic conditions for the analysis.
| Parameter | Condition | References |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | [1][7][10] |
| Mobile Phase | Gradient elution with a mixture of Buffer, Acetonitrile, and Methanol | [1][7] |
| Buffer: 0.04 M (NH₄)₂HPO₄ adjusted to pH 6.5 with H₃PO₄ | [7] | |
| Flow Rate | 0.8 - 1.0 mL/min | [1][10] |
| Column Temp. | 25°C - 50°C | [1][10] |
| Detector | UV at 210 nm | [1][6] |
| Injection Volume | 20 - 40 µL | [6][10] |
| Diluent | Mobile Phase or a mixture of water, acetonitrile, and methanol | [1][10] |
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of phosphate salt in purified water to achieve the desired molarity (e.g., 0.04 M). Adjust the pH to 6.5 using diluted orthophosphoric acid[7].
-
Mobile Phase Preparation: Prepare the mobile phase components as required by the gradient program. Filter all mobile phases through a 0.45 µm membrane filter and degas before use[1][6].
-
Reference Standard Stock Solution (this compound): Accurately weigh about 15 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent[1].
-
Standard Solution: Further dilute the stock solution to a suitable working concentration (e.g., corresponding to the impurity specification limit).
-
Sample Solution (Bulk Drug): Accurately weigh and transfer about 300 mg of the Pregabalin sample into a 20 mL volumetric flask. Add 15 mL of diluent, sonicate for 15 minutes to dissolve, and make up the volume. Filter the solution through a 0.45 µm filter before injection[1].
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., five or six replicates) to check for system suitability (e.g., %RSD of peak areas).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that from the standard chromatogram.
5. Calculation: The amount of this compound in the sample is calculated using the external standard formula:
% Impurity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard × 100
Where:
-
Area_Sample: Peak area of this compound in the sample chromatogram.
-
Area_Standard: Average peak area of this compound in the standard solution chromatograms.
-
Conc_Standard: Concentration of this compound reference standard (mg/mL).
-
Conc_Sample: Concentration of the Pregabalin sample (mg/mL).
-
Purity_Standard: Purity of the this compound reference standard (as a decimal).
Workflow for Impurity Quantification
The following diagram illustrates the general workflow for quantifying this compound using a reference standard.
Caption: General experimental workflow for HPLC-based impurity quantification.
Data Presentation: Method Validation Parameters
The use of this compound as a reference standard is validated as per ICH guidelines. The following table summarizes typical performance characteristics from published methods.
| Parameter | Typical Value / Result | Reference |
| Retention Time (RT) | Approx. 37.4 ± 0.1 min (Varies with exact method) | [1] |
| Linearity (r²) | > 0.999 | [1] |
| Precision (%RSD) | < 2.5% for replicate injections | [1] |
| Accuracy (% Recovery) | Typically within 98-102% | [11] |
| LOD & LOQ | Method dependent, demonstrates high sensitivity | [1] |
| Specificity | No interference from blank, placebo, or other impurities at the RT of the lactam peak. Peak purity > 0.99. | [1] |
Conclusion The availability of a high-purity this compound reference standard is crucial for the accurate and reliable quantification of this critical impurity in Pregabalin drug substance and finished products. The detailed RP-HPLC protocol and workflow provided in this note serve as a comprehensive guide for quality control laboratories. Adherence to such validated analytical procedures ensures that the final pharmaceutical product meets the stringent purity requirements mandated by regulatory authorities, thereby safeguarding patient health.
References
- 1. ijcps.com [ijcps.com]
- 2. phmethods.net [phmethods.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | CAS No- 61312-87-6 | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 8. (S)-Pregabalin Lactam | TRC-P704820-100MG | LGC Standards [lgcstandards.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 11. ijcrt.org [ijcrt.org]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Pregabalin Lactam in Biological Matrices
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pregabalin (B1679071) lactam, a critical impurity and potential metabolite of pregabalin, in biological matrices such as human plasma. As a comprehensive literature search did not yield a specific, validated LC-MS/MS method for pregabalin lactam in biological fluids, this protocol has been adapted from well-established methods for the parent drug, pregabalin. The proposed method utilizes a simple protein precipitation for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis in positive ion mode using Multiple Reaction Monitoring (MRM). This document provides a complete protocol, including theoretically derived MRM transitions for this compound, and serves as a robust starting point for researchers, scientists, and drug development professionals requiring the quantification of this analyte. It is critical to note that the proposed MRM transitions for this compound are theoretical and require experimental verification and optimization in the user's laboratory.
Introduction
Pregabalin is an anticonvulsant and analgesic drug widely used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. During its synthesis and potential metabolism, a lactam impurity can be formed. The monitoring of this impurity in biological matrices is crucial for understanding the drug's pharmacokinetic profile, assessing product stability, and ensuring patient safety. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of low-level impurities in complex biological samples. This application note outlines a detailed protocol for such an analysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., Pregabalin-d4 lactam, if available; otherwise, a structurally similar compound can be used after thorough validation)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A simple and efficient protein precipitation method is proposed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of methanol containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic conditions are designed for optimal separation of this compound from endogenous matrix components.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or UHPLC system |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
Table 1: Proposed MRM Transitions for this compound
Based on the structure of this compound (Molecular Weight: 141.21 g/mol ), the protonated precursor ion [M+H]⁺ is expected at m/z 142.2. The following product ions are proposed based on common fragmentation pathways of similar structures.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 142.2 | 85.1 | 15 |
| 142.2 | 57.1 | 25 | |
| Internal Standard | - | - | - |
Note: The user must experimentally determine and optimize the product ions and collision energies for this compound and the selected internal standard.
Method Validation (Proposed)
A full validation of this method should be performed according to the relevant regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four concentration levels (LLOQ, low, medium, and high QC).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Workflow Diagram
Conclusion
This application note provides a detailed and robust starting point for the development and validation of an LC-MS/MS method for the quantification of this compound in biological matrices. The proposed method is based on established analytical techniques for the parent compound and is designed to be sensitive, specific, and high-throughput. It is essential that the user performs a full method validation to ensure its suitability for their specific application.
Application Notes & Protocols for Quantitative NMR (qNMR) Analysis of Pregabalin Lactam
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Pregabalin (B1679071) is an active pharmaceutical ingredient (API) widely used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. During the synthesis of pregabalin, a common process-related impurity is its corresponding lactam, (4S)-4-(2-methylpropyl)pyrrolidin-2-one, often referred to as pregabalin lactam. Regulatory guidelines necessitate the accurate quantification of such impurities to ensure the safety and efficacy of the final drug product.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate quantification of APIs and their impurities.[1] Unlike chromatographic techniques, qNMR does not require a reference standard for each analyte being quantified; instead, a single certified internal standard can be used for the quantification of multiple compounds.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct molar ratio determination.[3]
This application note details a robust qNMR method for the quantification of this compound in bulk pregabalin samples.
Principle of qNMR for Impurity Quantification
The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal and the molar concentration of the analyte in the solution. By incorporating a known amount of a certified internal standard with a known purity into the sample, the concentration of the target analyte (this compound) can be determined by comparing the integral of a unique signal from the analyte to that of a unique signal from the internal standard.
The purity of the analyte can be calculated using the following general equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
P : Purity (in % w/w)
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular Weight
-
m : mass
-
analyte : this compound
-
std : Internal Standard
Signal Selection for Quantification
The key to a successful qNMR assay is the selection of non-overlapping, well-resolved signals for both the analyte and the internal standard.
-
Pregabalin: In D₂O, pregabalin exhibits characteristic signals in the aliphatic region. A well-resolved multiplet around 2.90 ppm (corresponding to the -CH₂-N group) can be considered for monitoring the main component.[2][4]
-
This compound: Based on available data, the lactam shows signals in D₂O that are distinct from pregabalin. A multiplet expected around 3.0-3.6 ppm, corresponding to the protons on the carbon adjacent to the nitrogen in the lactam ring, is a potential candidate for quantification.
-
Internal Standard: Maleic acid is a suitable internal standard for use in D₂O. It has a sharp singlet at approximately 6.3 ppm, which is in a clear region of the spectrum, away from the signals of pregabalin and its lactam impurity.[5]
Experimental Protocols
Materials and Equipment
-
Analyte: Pregabalin sample containing the lactam impurity.
-
Internal Standard: Maleic acid (Certified Reference Material, purity ≥ 99.5%).
-
Solvent: Deuterium oxide (D₂O, 99.9% D).
-
Equipment:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Analytical balance (readable to 0.01 mg).
-
Volumetric flasks and pipettes.
-
Vortex mixer and sonicator.
-
Sample Preparation Protocol
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask. Dissolve and dilute to the mark with D₂O.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the pregabalin sample into a vial.
-
Accurately add 1.0 mL of the internal standard stock solution to the vial.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Transfer approximately 0.6 mL of the final solution into a 5 mm NMR tube.
-
NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Temperature: 298 K
-
Spectral Width: 20 ppm
-
Acquisition Time (AQ): ≥ 4 seconds
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons, approximately 5 times the longest T₁).
-
Number of Scans (NS): 16-64 (depending on the concentration of the impurity).
-
Dummy Scans (DS): 4
-
Data Processing and Analysis
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Carefully phase the spectrum manually.
-
Perform baseline correction.
-
Integrate the selected signals:
-
Internal Standard (Maleic Acid): Singlet at ~6.3 ppm (N_std = 2).
-
This compound: A well-resolved signal, for instance, a multiplet in the range of 3.0-3.6 ppm (N_analyte will depend on the specific signal chosen, e.g., 1 or 2).
-
-
Calculate the concentration of this compound using the formula provided in section 1.2.
Data Presentation
Compound Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Pregabalin | C₈H₁₇NO₂ | 159.23 |
| This compound | C₈H₁₅NO | 141.21[6] |
| Maleic Acid (IS) | C₄H₄O₄ | 116.07 |
Example Quantitative Data
| Parameter | Value |
| Mass of Pregabalin Sample (m_analyte_sample) | 50.12 mg |
| Mass of Maleic Acid (m_std) | 20.05 mg in 10 mL D₂O (2.005 mg/mL) |
| Volume of IS solution added | 1.0 mL |
| Integral of Maleic Acid (I_std) | 1.00 |
| Integral of this compound (I_analyte) | 0.085 |
| Number of Protons (Maleic Acid, N_std) | 2 |
| Number of Protons (this compound, N_analyte) | 1 (hypothetical selected signal) |
| Purity of Maleic Acid (P_std) | 99.8% |
Calculation Example
-
Mass of Maleic Acid in NMR tube (m_std): 2.005 mg
-
Mass of this compound in the sample (%w/w): P_lactam = (0.085 / 1.00) * (2 / 1) * (141.21 / 116.07) * (2.005 mg / 50.12 mg) * 99.8% P_lactam = 0.0828 * 99.8% = 0.0826% w/w
Visualizations (Graphviz DOT Language)
Chemical Structures and Signal Assignment
Caption: Chemical structures and typical ¹H NMR signals for quantification.
qNMR Experimental Workflow
Caption: Workflow for qNMR analysis of this compound.
Logical Flow for qNMR Calculation
References
Application Notes and Protocols for the Solid-State Characterization of Pregabalin Lactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-state characterization of pregabalin (B1679071) lactam, a known impurity and degradation product of the active pharmaceutical ingredient (API) pregabalin. Understanding the solid-state properties of this lactam is crucial for quality control, stability studies, and formulation development. The following sections detail the experimental protocols and expected data for key analytical techniques.
X-Ray Powder Diffraction (XRPD)
X-Ray Powder Diffraction is a primary technique for identifying the crystalline or amorphous nature of a substance and for characterizing its crystal structure. For pregabalin lactam, XRPD can be used to identify its polymorphic form, if any, and to detect its presence as a crystalline impurity in pregabalin samples.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (approximately 50-100 mg) of the this compound sample using an agate mortar and pestle to ensure a random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a standard sample holder. Ensure a flat, smooth surface that is level with the holder's top edge to minimize height errors.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Scan Mode: Continuous.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Collection: Place the sample holder in the diffractometer and initiate the scan.
-
Data Analysis: Process the resulting diffractogram to identify the peak positions (2θ) and their relative intensities.
Data Presentation: Expected XRPD Data
While specific, publicly available XRPD data for this compound is limited, a crystalline solid will produce a characteristic diffraction pattern. The table below illustrates how such data would be presented.
| Peak Position (2θ ± 0.2°) | Relative Intensity (%) |
| d1 | I1 |
| d2 | I2 |
| d3 | I3 |
| ... | ... |
| dn | In |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to characterize the thermal properties of materials. DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures the change in mass of a sample as it is heated.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Instrument Setup:
-
Temperature Range: 25°C to 250°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Collection: Place the sample and reference pans in the DSC cell and initiate the heating program.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any thermal events, such as melting.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Temperature Range: 25°C to 300°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Collection: Place the sample pan in the TGA furnace and initiate the heating program.
-
Data Analysis: Analyze the TGA curve to determine the temperature ranges of mass loss and the percentage of mass lost.
Data Presentation: Thermal Analysis Data
| Analysis | Parameter | Value |
| DSC | Melting Onset | Tonset (°C) |
| Melting Peak | Tpeak (°C) | |
| Enthalpy of Fusion (ΔH) | ΔH (J/g) | |
| TGA | Onset of Decomposition | Tdecomp (°C) |
| Weight Loss | 2.45% |
Note: The TGA weight loss value is based on a certificate of analysis for this compound impurity.
Vibrational Spectroscopy: FT-IR and Raman
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. They are excellent for identifying functional groups and confirming the chemical structure of a substance.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the this compound sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Instrument Setup:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 32.
-
-
Data Collection: Collect the background spectrum of the clean ATR crystal, then collect the sample spectrum.
-
Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction) and identify the characteristic absorption bands.
Application Notes & Protocols for Monitoring Pregabalin Degradation to Lactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for monitoring the degradation of pregabalin (B1679071) to its primary degradation product, pregabalin lactam ((S)-4-isobutylpyrrolidin-2-one). The formation of this lactam impurity is a critical quality attribute to monitor during stability studies and formulation development due to its potential toxicity.[1] This document outlines the degradation pathway, detailed analytical protocols for monitoring, and data from forced degradation studies.
Pregabalin Degradation Pathway
Pregabalin undergoes degradation primarily through an intramolecular cyclization reaction to form the corresponding lactam.[1] This process involves the nucleophilic attack of the amine group on the carboxylic acid moiety, followed by the elimination of a water molecule. This reaction can be influenced by factors such as pH and temperature.[1]
Caption: Pregabalin degradation to its lactam impurity.
Analytical Protocol: Stability-Indicating RP-HPLC Method
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the accurate quantification of pregabalin and its lactam impurity. The following protocol is a synthesis of established methods.[2][3][4]
Materials and Reagents
-
Pregabalin reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Di-ammonium hydrogen phosphate (B84403) or Phosphate buffer (analytical grade)
-
Orthophosphoric acid or Sodium Hydroxide (for pH adjustment)
-
Purified water (Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2][4] |
| Mobile Phase | Gradient elution with a mixture of phosphate buffer and acetonitrile. A common mobile phase consists of a phosphate buffer (pH 6.5) and acetonitrile in a gradient mode.[3] |
| Flow Rate | 0.8 mL/min[2][3] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 210 nm[2][3] |
| Injection Volume | 20 µL[4] |
| Run Time | Approximately 40 minutes to ensure elution of all impurities.[2] |
Preparation of Solutions
-
Buffer Preparation: Prepare a 0.01 M solution of di-ammonium hydrogen phosphate and adjust the pH to 6.5 with dilute orthophosphoric acid.[3] Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Prepare the mobile phase constituents as per the gradient program. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve pregabalin and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a suitable concentration (e.g., 100 µg/mL for pregabalin and a lower, relevant concentration for the lactam).
-
Sample Preparation: Accurately weigh and dissolve the sample containing pregabalin in the mobile phase to obtain a known concentration.
System Suitability
Before sample analysis, inject the standard solution to check for system suitability. The acceptance criteria are typically:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Resolution between pregabalin and this compound: Not less than 2.0
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank (mobile phase) to ensure no interfering peaks.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks for pregabalin and this compound based on their retention times from the standard chromatogram.
-
Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[3]
General Procedure
For each condition, a sample of pregabalin is subjected to stress. After the specified time, the solution is neutralized (if necessary) and diluted with the mobile phase to an appropriate concentration for HPLC analysis.
Stress Conditions
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 1 mL of 5 N HCl, heated at 80°C for 3 hours.[4] |
| Base Hydrolysis | 1 mL of 5.0 N NaOH, heated at 80°C for 3 hours.[4] |
| Oxidative Degradation | 30% H2O2 at room temperature for a specified duration.[5] |
| Thermal Degradation | Dry heat at 60°C for 7 days.[4] |
| Photolytic Degradation | Exposure to 1.2 million Lux hours and near UV energy of NLT 200 watt hrs/sq.mt.[4] |
Summary of Expected Degradation
The following table summarizes the typical degradation behavior of pregabalin under various stress conditions.
| Stress Condition | Pregabalin Degradation | This compound Formation |
| Acid Hydrolysis | Slight degradation[6][7] | Observed[7] |
| Base Hydrolysis | Significant degradation[6][7] | Significant formation[7] |
| Oxidative Degradation | Significant degradation[6][7] | Observed[7] |
| Thermal Degradation | Slight degradation[6][7] | Observed[7] |
| Photolytic Degradation | Not significant[7] | Not significant[7] |
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring pregabalin degradation.
Caption: Workflow for pregabalin degradation monitoring.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Example Data Table for Forced Degradation Study
| Stress Condition | Treatment | % Pregabalin Assay | % this compound | Total Impurities (%) |
| Control | No Treatment | 99.8 | < 0.05 | 0.2 |
| Acid Hydrolysis | 5N HCl, 80°C, 3h | 98.5 | 0.8 | 1.5 |
| Base Hydrolysis | 5N NaOH, 80°C, 3h | 85.2 | 12.5 | 14.8 |
| Oxidative | 30% H2O2, RT, 24h | 90.1 | 5.4 | 9.9 |
| Thermal | 60°C, 7 days | 99.1 | 0.4 | 0.9 |
| Photolytic | 1.2M Lux hrs | 99.7 | < 0.05 | 0.3 |
Note: The values in the table are illustrative and will vary depending on the specific experimental conditions.
Conclusion
This protocol provides a robust framework for monitoring the degradation of pregabalin to its lactam impurity. Adherence to these guidelines will ensure the generation of accurate and reliable data, which is crucial for regulatory submissions and ensuring the quality and safety of pregabalin-containing products. The provided HPLC method is stability-indicating and can be used for routine quality control and stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcps.com [ijcps.com]
- 3. ijariit.com [ijariit.com]
- 4. ijariit.com [ijariit.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 7. ijpsr.com [ijpsr.com]
Enhancing Pregabalin Lactam Detection: A Guide to Derivatization Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the derivatization of pregabalin (B1679071) and its primary degradation product, pregabalin lactam, to enhance their detection by various analytical techniques. Pregabalin, an amino acid analogue, and its lactam impurity lack significant chromophores, making their direct analysis challenging. Derivatization introduces a chromophoric or fluorophoric tag, or improves volatility for gas chromatography, thereby significantly improving sensitivity and selectivity. This guide covers derivatization strategies for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Pregabalin is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] A critical aspect of its quality control is the monitoring of impurities, with this compound (4-isobutyl-2-pyrrolidinone) being a significant degradation product formed through intramolecular cyclization.[3] The inherent chemical properties of pregabalin—specifically its amphoteric nature and lack of a UV-absorbing chromophore—pose analytical challenges.[1][2][3] Derivatization is a crucial pre-analytical step to overcome these limitations, enabling robust and sensitive quantification.
This guide details established derivatization techniques, providing comparative data and step-by-step protocols to aid researchers in selecting and implementing the most suitable method for their analytical needs.
Derivatization Techniques for HPLC Analysis
Pre-column derivatization is commonly employed to introduce a UV-absorbing or fluorescent moiety onto the primary amine of pregabalin and any residual primary amine on the lactam (though the lactam itself is a secondary amine and less reactive with some reagents).
UV-Visible Derivatization
2.1.1. 1-Fluoro-2,4-dinitrobenzene (FDNB) Derivatization
FDNB reacts with the primary amine of pregabalin to yield a highly UV-absorbent derivative, detectable at 360 nm.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 1-100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantitation (LOQ) | Not Reported |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.25 M borate (B1201080) buffer by dissolving appropriate amounts of KCl and H₃BO₃ in distilled water and adjust the pH to 8.2.[4]
-
Prepare the FDNB reagent. (Note: FDNB is a skin irritant and should be handled with care).[4]
-
-
Derivatization Procedure:
-
In a test tube, mix 500 µL of the pregabalin standard or sample solution with 500 µL of the borate buffer.[4]
-
Add 75 µL of the FDNB reagent and 2 mL of acetonitrile.[4]
-
Vortex the mixture for 5 seconds.[4]
-
Heat the mixture at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature.[4]
-
Add 75 µL of 1 M HCl solution.[4]
-
Inject 20 µL of the final solution into the HPLC system.[4]
-
HPLC Conditions:
-
Column: Nova-Pak C18[4]
-
Mobile Phase: Acetonitrile and 50 mM sodium dihydrogen phosphate (B84403) (pH 2.5) (60:40, v/v)[4]
-
Detection: UV at 360 nm[4]
Workflow Diagram:
References
- 1. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
minimizing pregabalin lactam formation in pharmaceutical formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of pregabalin (B1679071) lactam, a critical impurity, in pharmaceutical formulations.
Troubleshooting Guide
This guide addresses common issues encountered during formulation development and stability studies.
Issue 1: Unexpectedly high levels of pregabalin lactam detected in a new formulation.
-
Question: My new pregabalin formulation shows a significant increase in the lactam impurity during initial stability testing. What are the potential causes and how can I investigate them?
-
Answer: High levels of this compound are typically linked to formulation and process parameters. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high this compound levels.
Issue 2: Selecting appropriate excipients to ensure pregabalin stability.
-
Question: What are the key considerations when selecting excipients for a stable pregabalin formulation?
-
Answer: Excipient selection is critical to prevent lactam formation. Key considerations include:
-
pH: Avoid acidic excipients. The optimal pH range for pregabalin stability in liquid formulations is between 5.5 and 6.5.[1] Lactam formation increases considerably at higher or lower pH values.[1]
-
Reducing Sugars: Excipients like lactose (B1674315) can react with pregabalin (a primary amine) via the Maillard reaction, which can lead to the formation of degradation products, including conjugates that may contain the lactam form of pregabalin.[2][3] Consider using non-reducing sugars like mannitol.
-
Other Incompatible Excipients: Some studies have shown that colloidal silicon dioxide can increase the formation of this compound, particularly under accelerated stability conditions (40°C/75% RH).[4]
-
Recommended Excipients: Based on compatibility studies, excipients such as lactose anhydrous (with careful consideration of the Maillard reaction potential), pregelatinized starch, and talc (B1216) have been used in stable formulations.[4] Formulations with corn starch, dibasic calcium phosphate (B84403), and microcrystalline cellulose (B213188) have also been explored.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound (4-isobutyl-pyrrolidin-2-one) is a major degradation product of pregabalin.[1] It is formed through an intramolecular cyclization reaction of the pregabalin molecule, resulting in the loss of a water molecule.[6] This impurity is a significant concern because regulatory agencies like the FDA have stringent limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products, often recommending levels below 0.1%.[7] Therefore, controlling its formation is essential for product quality, safety, and regulatory compliance.[8]
Q2: What is the chemical mechanism of this compound formation?
A2: The formation of this compound is an intramolecular cyclization reaction.[6] The primary amine group of the pregabalin molecule attacks the carboxylic acid group, leading to the formation of a cyclic amide (the lactam) and the elimination of a water molecule. This reaction is influenced by factors such as pH and temperature.[6][9]
Caption: Mechanism of this compound Formation.
Q3: How does pH affect the rate of lactam formation?
A3: The rate of pregabalin lactamization is highly dependent on pH. The reaction is catalyzed by both acidic and basic conditions.[1] Studies on liquid formulations have shown that a narrow pH range between 5.5 and 6.5 is optimal for minimizing lactam formation.[1] The minimum formation was observed in the pH range of 5.8 to 6.2.[1]
Q4: What is the impact of temperature on this compound formation?
A4: Elevated temperatures accelerate the rate of lactam formation. This is a key consideration during manufacturing processes that involve heat, such as drying, as well as during storage.[4][7] Forced degradation studies, which are part of stability testing, often use thermal stress to intentionally degrade the drug and identify potential degradation products like the lactam impurity.[10][11] For instance, in one study, a process for preparing the lactam impurity involved heating pregabalin in an acidic system at 60-80°C.[12]
Q5: Are there validated analytical methods to quantify this compound?
A5: Yes, several validated analytical methods are available, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common.[13][14][15] These methods are crucial for monitoring the purity of both the drug substance and the final pharmaceutical product.
Experimental Protocols
Protocol 1: Quantification of this compound by RP-HPLC
This protocol provides a general framework for the quantification of this compound impurity. Specific parameters may need to be optimized for different formulations.
-
Objective: To quantify the amount of this compound impurity in a drug substance or product.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions: The following table summarizes typical HPLC parameters found in the literature.
| Parameter | Typical Conditions |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5µm)[13] or similar C8/C18 column[15][16] |
| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724), methanol).[13][15] A common mobile phase consists of a phosphate buffer (pH 6.9) and acetonitrile in a 95:5 ratio.[15] |
| Flow Rate | Typically 0.8 to 1.0 mL/min.[13][15] |
| Detection | UV detection at 210 nm.[13][16] |
| Column Temp. | Ambient or controlled (e.g., 40°C).[10] |
| Injection Vol. | 20 µL.[16] |
-
Sample Preparation:
-
Accurately weigh a portion of the sample (bulk drug or powdered capsules).
-
Dissolve and dilute the sample in a suitable diluent (often the mobile phase or a component of it) to a known concentration.[13]
-
For capsule formulations, the powder equivalent to a specific dose is typically used.[13]
-
The solution may require sonication to ensure complete dissolution.[13]
-
Filter the final solution through a 0.45 µm filter before injection into the HPLC system.[13]
-
-
Data Analysis:
-
The retention time for pregabalin is typically around 6.5 minutes, while the lactam impurity has a much longer retention time, often around 37.4 minutes, ensuring good separation.[13]
-
Quantification is achieved by comparing the peak area of the lactam impurity in the sample to that of a certified reference standard of this compound.
-
The percentage of the impurity is calculated based on the peak areas and the concentration of the sample.
-
Data Summary
The following table summarizes the key factors influencing this compound formation and the recommended control strategies.
| Influencing Factor | Effect on Lactam Formation | Recommended Control Strategy |
| pH | Increased formation below pH 5.5 and above pH 6.5.[1] | Maintain formulation pH between 5.8 and 6.2 for optimal stability.[1] Use buffers and non-acidic excipients.[7] |
| Temperature | Increased formation with higher temperatures.[4] | Minimize heat exposure during manufacturing (e.g., drying at 45-55°C).[7] Store the product under recommended conditions. |
| Excipients | Reducing sugars (e.g., lactose) can lead to Maillard reactions and degradation.[2][3] Colloidal silicon dioxide has shown incompatibility.[4] | Conduct thorough drug-excipient compatibility studies. Consider using non-reducing sugars (e.g., mannitol) and avoid incompatible excipients. |
| Moisture | Water is a reactant in the reverse reaction but its presence can facilitate the forward reaction, especially in solid-state formulations. | Control moisture content in the formulation and during storage. |
By understanding the factors that promote the formation of this compound and implementing the appropriate control strategies and analytical monitoring, researchers and formulation scientists can ensure the development of stable and high-quality pregabalin products.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 8. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. tsijournals.com [tsijournals.com]
- 12. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
- 13. ijcps.com [ijcps.com]
- 14. jchr.org [jchr.org]
- 15. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pregabalin Stability and Lactamization Prevention
Welcome to our technical support center. This resource provides in-depth guidance for researchers, scientists, and drug development professionals on identifying and preventing the lactamization of pregabalin (B1679071) during storage and formulation.
Frequently Asked Questions (FAQs)
Q1: What is pregabalin lactamization?
Pregabalin can undergo an intramolecular cyclization reaction to form a five-membered lactam impurity, known as pregabalin lactam or (S)-4-isobutylpyrrolidin-2-one.[1][2][3] This process involves the nucleophilic attack of the primary amine group on the carboxylic acid group, followed by the elimination of a water molecule (dehydration).[1][4] This is the main, though typically minimal, degradation pathway for pregabalin.[5][6]
Q2: Why is it critical to prevent pregabalin lactamization?
The formation of impurities in any active pharmaceutical ingredient (API) is undesirable. The lactam impurity of pregabalin is considered toxic.[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have strict guidelines limiting the number of impurities in drug products to ensure patient safety.[7] Therefore, controlling the formation of this compound is essential for maintaining the safety, efficacy, and stability of the final drug product.
Q3: What are the primary factors that promote the lactamization of pregabalin?
Several factors can accelerate the degradation of pregabalin into its lactam impurity. The most significant are:
-
pH: The lactamization reaction is pH-dependent.[1][4] Studies show that degradation is more pronounced at approximately pH 4 and pH 10.[5][6]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including lactamization.[8] Forced degradation studies often use high temperatures (e.g., 80°C) to accelerate and identify degradation pathways.[5]
-
Moisture: While counterintuitive, for mechanically stressed (milled) gabapentin (B195806), a structural analog of pregabalin, lactamization rates were highest under the lowest humidity conditions.[1][9][10] This is thought to be because moisture can help anneal crystal defects caused by milling, thereby stabilizing the drug.[1][9]
-
Excipient Incompatibility: Certain pharmaceutical excipients can promote the degradation of pregabalin. For example, colloidal silicon dioxide has been shown to be incompatible, leading to higher levels of the lactam impurity.[11] Excipients like lactose (B1674315) may also increase lactamization.[9]
-
Mechanical Stress: Processes like milling can create crystal defects and increase the surface area of the drug substance, which can correlate with higher rates of lactam formation.[1][9][10]
Troubleshooting Guide: High Lactam Impurity Levels
This guide provides a systematic approach to investigating and resolving issues related to the formation of this compound in your experiments or formulations.
Issue: An unacceptably high level of this compound impurity has been detected in my solid-state formulation during stability testing.
Below is a logical workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for high lactam impurity.
Issue: Lactam formation is observed in an aqueous solution of pregabalin.
-
Possible Cause 1: Unfavorable pH.
-
Troubleshooting Step: Measure the pH of the solution. Pregabalin degradation to its lactam is accelerated at approximately pH 4 and pH 10.[5][6] The minimum rate of lactamization for its analogue, gabapentin, occurs around pH 5.5–6.[9]
-
Corrective Action: Adjust the pH of the solution to a more neutral range (e.g., pH 6-7) using appropriate buffers to minimize the degradation rate.
-
-
Possible Cause 2: High Storage Temperature.
-
Troubleshooting Step: Verify the storage temperature of the solution.
-
Corrective Action: Store the solution at recommended temperatures, typically refrigerated (2-8°C) or controlled room temperature (20-25°C), to reduce the kinetic rate of the degradation reaction.[8]
-
Data Presentation: Factors Influencing Lactamization
The following tables summarize quantitative data from studies on pregabalin and its structural analog, gabapentin, which exhibits similar degradation behavior.
Table 1: Effect of Temperature and pH on Pregabalin Degradation in Aqueous Solution
| Condition | Duration | % Pregabalin Remaining | % Lactam Formed |
| 0.1N HCl (pH ~1), 80°C | 24 hours | 94.9% | 3.3% |
| 0.1N NaOH (pH ~13), 80°C | 6 hours | 81.8% | 15.0% |
| Data sourced from an FDA Environmental Assessment report.[5] |
Table 2: Influence of Relative Humidity (RH) on Lactamization Rate of Milled Gabapentin at 50°C
| Relative Humidity (RH) | Lactamization Rate (mol%/day) | Stability Observation |
| 5% | ~0.027 | Highest degradation rate |
| 31% | ~0.005 | Significantly more stable |
| 66% | ~0.004 | Stable |
| 81% | ~0.003 | Stable |
| 90% | ~0.002 | Most stable |
| This data on gabapentin suggests that for mechanically stressed pregabalin, very low humidity may accelerate lactamization, while higher humidity (>31% RH) has a stabilizing effect.[1][9][10] |
Experimental Protocols
Protocol: Quantification of Pregabalin and Lactam Impurity by RP-HPLC
This protocol describes a representative Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of pregabalin and its lactam impurity. This method is synthesized from common procedures found in the literature.[12][13][14]
1. Objective: To quantify the amount of pregabalin and detect the presence of this compound impurity in a sample.
2. Materials and Reagents:
-
Pregabalin Reference Standard
-
This compound Impurity Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate or Ammonium Acetate (AR Grade)
-
Ortho-phosphoric acid or Acetic Acid for pH adjustment
-
Water (HPLC Grade)
3. Chromatographic Conditions:
| Parameter | Specification |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Mixture of Buffer (e.g., 10mM Ammonium Acetate, pH adjusted to 3.0 with acetic acid) and an organic modifier like Methanol or Acetonitrile (e.g., 50:50 v/v).[13][14] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 210 nm[12][13] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Run Time | Sufficient to allow for the elution of both pregabalin and the lactam impurity (e.g., ~40 minutes). |
4. Preparation of Solutions:
-
Buffer Preparation: Prepare the aqueous buffer (e.g., 10mM Ammonium Acetate) and adjust the pH as required by the specific method. Filter through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix the buffer and organic solvent(s) in the specified ratio. Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Solution: Accurately weigh and dissolve the Pregabalin Reference Standard in the diluent to achieve a known concentration (e.g., 300 µg/mL).
-
Impurity Stock Solution: Prepare a separate stock solution of the this compound Impurity Reference Standard.
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., capsule powder equivalent to 300 mg of Pregabalin) in a suitable volume of diluent to achieve a concentration similar to the standard solution.[12] Filter the solution through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Identify the peaks for pregabalin and the lactam impurity based on their retention times compared to the standards. The lactam impurity is typically more retained and will have a longer retention time than pregabalin.[12]
6. Calculation: Calculate the percentage of the lactam impurity in the sample using the area normalization method or by using the response factor relative to the main analyte.
Caption: Experimental workflow for HPLC analysis.
Visualizations
Pregabalin Lactamization Reaction Mechanism
The diagram below illustrates the intramolecular cyclization of pregabalin to form its corresponding lactam impurity with the loss of water.
Caption: Intramolecular cyclization of pregabalin to its lactam.
References
- 1. researchgate.net [researchgate.net]
- 2. Pregabalin EP Impurity A | 181289-23-6 [chemicalbook.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijcps.com [ijcps.com]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Pregabalin Formulation and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of excipients on the formation of pregabalin (B1679071) lactam, a critical degradation product.
Troubleshooting Guides
Issue: Increased levels of pregabalin lactam detected during stability studies.
| Question | Possible Cause & Explanation | Recommended Action |
| 1. Are you using a reducing sugar as a diluent? | The primary amine group of pregabalin can react with reducing sugars, such as lactose (B1674315), through a Maillard reaction. This reaction forms conjugates that can subsequently degrade to form lactam impurities[1][2][3][4][5][6]. | Replace the reducing sugar with a non-reducing sugar excipient like isomalt, mannitol (B672), or a non-sugar-based diluent such as dibasic calcium phosphate[3][7]. |
| 2. Have you evaluated the compatibility of pregabalin with all excipients? | Certain excipients, even those not typically considered reactive, can promote the degradation of pregabalin. For instance, colloidal silicon dioxide has been reported to be incompatible with pregabalin, leading to increased lactam formation[8]. | Conduct a thorough drug-excipient compatibility study. This should involve storing binary mixtures of pregabalin and each excipient under accelerated conditions (e.g., 40°C/75% RH) and analyzing for lactam formation at specified time points[8]. |
| 3. Could there be residual impurities in your excipients? | Trace impurities within excipients, such as formaldehyde (B43269) in polymeric excipients like polyethylene (B3416737) oxide (PEO) and polyvinylpyrrolidone (B124986) (PVPP), can react with pregabalin. While this may lead to other degradants, it highlights the importance of excipient quality[9][10]. | Source high-purity excipients and obtain detailed specifications from the supplier, including information on residual solvents and potential reactive impurities. |
| 4. What is the moisture content of your formulation? | The presence of water can facilitate the intramolecular cyclization of pregabalin to its lactam form[3]. | Control the moisture content during manufacturing and storage. Consider the use of desiccants in packaging. |
| 5. What is the pH of your formulation environment? | The lactamization of pregabalin is pH-dependent[11]. Although solid-state pH is complex, acidic or basic microenvironments created by certain excipients could potentially influence the degradation rate. | Evaluate the pH of excipient slurries and consider its potential impact on the solid-state stability of pregabalin. |
Frequently Asked Questions (FAQs)
Q1: Which excipients are known to be problematic for pregabalin stability concerning lactam formation?
A1: The most well-documented problematic excipients are reducing sugars, with lactose being the primary example. Pregabalin's primary amine group undergoes a Maillard reaction with lactose, leading to the formation of conjugates that can then convert to lactam-containing structures[1][2][3][4][5][6]. Additionally, colloidal silicon dioxide has been shown to be incompatible, increasing the levels of this compound[8]. Some patents also suggest that saccharides like microcrystalline cellulose (B213188) could potentially form undesired conjugates[12].
Q2: What are some recommended compatible excipients for pregabalin formulations to minimize lactam formation?
A2: To minimize lactam formation, it is advisable to use non-reducing sugars. Isomalt has been specifically mentioned as a stabilizer that reduces the degradation of pregabalin to its lactam form[3]. Other non-reducing sugar alcohols like mannitol can also be considered. Fillers such as dibasic calcium phosphate (B84403) and starches are also commonly used[7].
Q3: How does the Maillard reaction contribute to this compound formation?
A3: The Maillard reaction is a chemical reaction between an amino acid (in this case, pregabalin) and a reducing sugar. The initial step involves the condensation of the primary amine of pregabalin with the carbonyl group of the sugar to form a glycosylamine. This intermediate can then undergo further reactions and rearrangements, some of which can lead to the formation of the lactam ring structure on the pregabalin moiety[1][6].
Q4: What is the typical acceptable limit for this compound in a drug product?
A4: While specific limits can vary by pharmacopeia and regulatory body, some literature suggests that efforts are made to keep lactam impurity levels very low, for instance, below 0.2% by weight, and preferably below 0.15%[3].
Q5: Can magnesium stearate (B1226849) affect this compound formation?
A5: There is no direct evidence in the provided literature to suggest that magnesium stearate promotes lactam formation. It is a lubricant commonly used in tablet and capsule formulations. However, being hydrophobic, it can form a film around other particles, which might affect water accessibility and, indirectly, the degradation kinetics[13]. Some stable formulations of pregabalin have been developed using magnesium stearate[14].
Data on Excipient Compatibility
Table 1: Summary of Excipient Impact on this compound Formation
| Excipient | Impact on Lactam Formation | Mechanism/Notes | Reference |
| Lactose | Promotes Formation | Maillard reaction with the primary amine of pregabalin. | [1][2][3][4][5] |
| Isomalt | Inhibits/Reduces Formation | Non-reducing sugar; acts as a stabilizer. | [3] |
| Colloidal Silicon Dioxide | Promotes Formation | Incompatibility observed, potentially involving the release of a water molecule. | [8] |
| Microcrystalline Cellulose (MCC) | Potential for Interaction | Some sources suggest potential for conjugate formation. However, it is used in some stable formulations. | [12][15] |
| Dibasic Calcium Phosphate | Generally Compatible | Used as a diluent in stable formulations. | [7] |
| Starch | Generally Compatible | Used as a disintegrant/binder in stable formulations. | [7][16] |
| Magnesium Stearate | No Direct Promotion Observed | Used as a lubricant in stable formulations. | [14] |
Experimental Protocols
Protocol 1: Excipient Compatibility Study for Pregabalin
Objective: To assess the potential for interaction and degradation of pregabalin in the presence of various excipients under accelerated stability conditions.
Methodology:
-
Preparation of Samples:
-
Prepare binary mixtures of pregabalin and each excipient in a 1:1 ratio by weight.
-
Geometric mixing is recommended to ensure homogeneity.
-
Prepare a control sample of pure pregabalin.
-
-
Storage Conditions:
-
Place the samples in suitable containers (e.g., glass vials) and store them under accelerated stability conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH)[8].
-
It is also advisable to store a set of samples at a lower temperature (e.g., 25°C/60% RH) as a control.
-
-
Time Points for Analysis:
-
Analyze the samples at initial (time zero), 1, 2, and 4-week intervals.
-
-
Analytical Method:
-
Utilize a stability-indicating HPLC method for the quantification of pregabalin and its lactam impurity.
-
Protocol 2: RP-HPLC Method for Quantification of Pregabalin and its Lactam Impurity
Objective: To provide a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of pregabalin and its lactam impurity. (Note: This is a generalized method; specific parameters may require optimization).
Methodology:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[17][18].
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol)[17][18]. A typical starting point could be a mixture of buffer, acetonitrile, and methanol[17].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)[21].
-
Sample Preparation:
-
Accurately weigh a portion of the sample (from the compatibility study) and dissolve it in a suitable diluent (e.g., a mixture of water and organic solvent).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Quantification:
-
Use a validated reference standard for pregabalin and its lactam impurity for identification (based on retention time) and quantification (based on peak area).
-
The retention time for pregabalin is typically shorter than that of the lactam impurity on a C18 column[17].
-
Visualizations
Caption: Pregabalin and Lactose Maillard Reaction Pathway.
References
- 1. US8968780B2 - Stabilized pharmaceutical composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011107812A2 - Stabilized pharmaceutical composition - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7022678B2 - Pregabalin lactose conjugates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2017064192A1 - Pregabalin compositions - Google Patents [patents.google.com]
- 13. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103494796A - Stable pharmaceutical composition of pregabalin and preparation method thereof - Google Patents [patents.google.com]
- 15. Formulation of a modified-release pregabalin tablet using hot-melt coating with glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. ijcps.com [ijcps.com]
- 18. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 19. jchr.org [jchr.org]
- 20. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
- 22. iajps.com [iajps.com]
Technical Support Center: Optimization of HPLC Method for Better Separation of Pregabalin and Lactam
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the enhanced separation of pregabalin (B1679071) and its lactam impurity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pregabalin and its lactam impurity challenging?
A1: The primary challenge lies in the similar polarities of pregabalin and its lactam impurity. Additionally, pregabalin lacks a strong chromophore, making UV detection difficult without derivatization and necessitating detection at low wavelengths like 210 nm, where many solvents and impurities can interfere.[1][2] The structural similarity can lead to poor resolution and co-elution, making accurate quantification difficult.
Q2: What is the most common HPLC column type for this separation?
A2: Reversed-phase columns, particularly C18 and C8, are most frequently used for the separation of pregabalin and its related substances.[1][3][4] An Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5µm) has been shown to be effective.[1][4]
Q3: What mobile phase composition is recommended for optimal separation?
A3: A common approach involves a gradient elution using a mixture of a buffer solution and an organic modifier like acetonitrile (B52724) or methanol.[1] A mobile phase consisting of a diammonium hydrogen phosphate (B84403) buffer (pH 6.5) and acetonitrile has been successfully used.[4][5] The gradient elution helps in resolving compounds with different polarities effectively.
Q4: Is derivatization necessary for the analysis of pregabalin and its lactam impurity?
A4: While derivatization with agents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or ninhydrin (B49086) can enhance the UV absorbance of pregabalin and improve sensitivity, it is not strictly necessary for separating it from its lactam impurity.[6][7][8][9] Direct UV detection at a low wavelength, such as 210 nm, is often employed for this purpose.[1][10]
Q5: What are the typical retention times for pregabalin and the lactam impurity?
A5: Retention times can vary significantly based on the specific method parameters. In one reported method using a C18 column and a gradient elution, the retention time for pregabalin was approximately 6.5 minutes, while the lactam impurity eluted much later at around 37.4 minutes.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your HPLC experiments for pregabalin and lactam separation.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution Between Pregabalin and Lactam Peaks | 1. Inappropriate mobile phase composition. 2. Suboptimal pH of the mobile phase buffer. 3. Column degradation or contamination. 4. Flow rate is too high. | 1. Adjust the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer. A lower organic content can increase retention and improve separation. 2. Optimize the pH of the buffer. The ionization state of both analytes is pH-dependent and can significantly impact retention. A pH of 6.5 has been shown to be effective.[4][5] 3. Flush the column with a strong solvent, or if necessary, replace the column. 4. Reduce the flow rate to allow for better partitioning between the stationary and mobile phases. |
| Peak Tailing for Pregabalin or Lactam | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column. | 1. Adjust the mobile phase pH or add an ion-pairing agent. 2. Reduce the injection volume or the concentration of the sample. 3. Use a column with end-capping or a different stationary phase chemistry. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Inadequate column equilibration. 4. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase.[6] 2. Use a column oven to maintain a consistent temperature.[1] 3. Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. 4. Check the pump for leaks and ensure a steady flow rate. |
| Low Signal Intensity (Poor Sensitivity) | 1. Low concentration of the analyte. 2. Inappropriate detection wavelength. 3. Degradation of the analyte. | 1. Concentrate the sample if possible. 2. Ensure the detector is set to a low wavelength, such as 210 nm, for underivatized pregabalin.[1] 3. Consider pre-column derivatization to enhance the UV response.[6][7][8][9] 4. Check sample stability and storage conditions. |
Experimental Protocols
Key Experiment: RP-HPLC Method for the Determination of Pregabalin and its Lactam Impurity
This protocol is based on a validated method for the determination of related substances in pregabalin.[1]
1. Materials and Reagents:
-
Pregabalin reference standard
-
Pregabalin lactam impurity reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diammonium hydrogen phosphate (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5µm)[1] |
| Mobile Phase | A: Buffer (Diammonium hydrogen phosphate, pH adjusted to 6.5 with ortho-phosphoric acid) B: Acetonitrile and Methanol mixture |
| Gradient Elution | A gradient program should be optimized. A starting point could be a higher percentage of Buffer A, gradually increasing the percentage of the organic mixture (B). |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve a suitable amount of diammonium hydrogen phosphate in HPLC grade water to prepare the buffer. Adjust the pH to 6.5 ± 0.05 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.[5]
-
Standard Solution: Accurately weigh and dissolve the pregabalin and lactam impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing pregabalin in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[1]
4. System Suitability: Before sample analysis, inject a system suitability solution containing both pregabalin and the lactam impurity. The system is deemed suitable for use if the resolution between the two peaks is greater than 2.0 and the tailing factor for each peak is less than 1.5.
Data Presentation
Table 1: Typical Retention Times and Resolution
| Analyte | Retention Time (min) | Resolution (Rs) |
| Pregabalin | ~ 6.5[1] | \multirow{2}{*}{> 10} |
| Lactam Impurity | ~ 37.4[1] |
Note: These values are indicative and may vary based on the specific HPLC system and exact experimental conditions.
Visualizations
Logical Workflow for HPLC Method Optimization
Caption: Workflow for HPLC method optimization for pregabalin and lactam separation.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common HPLC separation issues.
References
- 1. ijcps.com [ijcps.com]
- 2. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. ijariit.com [ijariit.com]
- 5. scispace.com [scispace.com]
- 6. asianpubs.org [asianpubs.org]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. jchr.org [jchr.org]
troubleshooting peak tailing in pregabalin lactam chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of pregabalin (B1679071) and its lactam impurity.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in pregabalin lactam analysis?
A1: Peak tailing is a phenomenon in chromatography where the tail end of a peak is drawn out and asymmetrical.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] Peak tailing is problematic because it can obscure the detection of small impurity peaks, such as this compound, that may elute near the main pregabalin peak. This can lead to inaccurate quantification and decreased resolution between adjacent peaks.[1]
Q2: What are the most common causes of peak tailing for pregabalin and its lactam impurity in HPLC?
A2: The most frequent cause is secondary chemical interactions between the analytes and the stationary phase.[3] Pregabalin, being a basic compound, can interact with residual acidic silanol (B1196071) groups on silica-based columns, leading to tailing.[3] Other causes include column overload, column degradation, and issues with the mobile phase composition, such as improper pH or insufficient buffer strength.[1][4]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical factor.[5] For basic compounds like pregabalin, operating at a low pH (e.g., around 3.0) can protonate the molecule and minimize undesirable interactions with the stationary phase, resulting in a more symmetrical peak.[6][7] Conversely, a mid-range pH might lead to inconsistent ionization and peak tailing. Several studies have shown that adjusting the pH of the mobile phase buffer is a key step in optimizing the separation and peak shape for pregabalin analysis.[3][5][7]
Q4: I'm observing peak tailing for all my peaks, not just pregabalin and its lactam. What could be the issue?
A4: If all peaks in your chromatogram are tailing, the problem is likely due to a physical issue within your chromatography system rather than a chemical interaction.[8] Common causes include a void at the column inlet, a partially blocked frit, or excessive extra-column volume from using tubing with a large internal diameter.[6] Improper column installation can also lead to this problem.[8]
Q5: Are there specific column chemistries that are better for analyzing pregabalin and its lactam?
A5: Yes, the choice of column is important. Using a highly deactivated, end-capped column can significantly reduce peak tailing by minimizing the number of free silanol groups available for secondary interactions.[9] Columns with alternative stationary phases, such as phenyl-hexyl, have also been shown to provide good peak shape and resolution for pregabalin and its impurities.[2] Several validated methods utilize C8 and C18 columns with success.[3]
Troubleshooting Guides
HPLC Troubleshooting
Problem: Tailing peak observed specifically for this compound.
This issue often points to secondary chemical interactions. Follow these steps to troubleshoot:
-
Optimize Mobile Phase pH:
-
Rationale: The ionization of this compound is pH-dependent. An inappropriate pH can lead to strong interactions with the stationary phase.
-
Action: If you are using a silica-based column, try lowering the mobile phase pH to between 3.0 and 4.0. This ensures that the silanol groups on the stationary phase are not ionized, reducing the potential for secondary interactions.[3]
-
-
Increase Buffer Concentration:
-
Rationale: A higher buffer concentration can help to mask residual silanol groups on the column packing material and maintain a consistent pH at the column surface.[4]
-
Action: If your current method uses a low concentration of buffer, consider increasing it. For example, increasing a phosphate (B84403) buffer concentration from 10 mM to 25 mM can improve peak shape.[6]
-
-
Evaluate Column Choice:
-
Rationale: Not all C18 columns are the same. The level of end-capping and the purity of the silica (B1680970) can significantly impact peak shape for basic compounds.
-
Action: Switch to a column that is specifically designed for the analysis of basic compounds or one with a high degree of end-capping. A column with a different stationary phase, like phenyl-hexyl, could also provide better results.[2]
-
-
Check for Column Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Dilute your sample and reinject it. If the peak shape improves, you are likely overloading the column.
-
GC Troubleshooting
Problem: Tailing peak observed for this compound in GC analysis.
Peak tailing in GC can be caused by several factors, from sample introduction to column issues.
-
Assess Column Installation:
-
Rationale: An improperly installed column can create dead volume or cause turbulent flow at the inlet, leading to peak tailing for all compounds.[8]
-
Action: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[8][10]
-
-
Check for Column Activity:
-
Rationale: Active sites in the GC column, particularly at the inlet end, can interact with polar analytes, causing tailing.
-
Action: Trim a small section (10-20 cm) from the front of the column to remove any contaminated or active portions.[8] If the problem persists, the column may need to be replaced.
-
-
Optimize Injector Temperature:
-
Rationale: Pregabalin can cyclize to form the lactam impurity at elevated temperatures in the GC inlet.[6] This on-column formation can contribute to a distorted peak shape.
-
Action: If possible, lower the injector temperature to the minimum required for efficient volatilization of your derivatized analyte.
-
-
Verify Derivatization Efficiency:
-
Rationale: Incomplete derivatization of pregabalin can leave the polar functional groups exposed, leading to interactions with the column and poor peak shape.
-
Action: Review your derivatization protocol to ensure complete reaction. This may involve optimizing the reaction time, temperature, or reagent concentrations.
-
Data Presentation
Table 1: Summary of Reported HPLC Conditions for Pregabalin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Develosil C18 (150 x 4.6 mm, 5 µm) | Hypersil BDS C8 (150 x 4.6 mm, 5 µm)[3] | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)[2] | XBridge C8 (150 x 4.6 mm, 3.5 µm)[11] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (30:70 v/v) | Acetonitrile:Potassium Phosphate Buffer (5:95 v/v)[3] | Acetonitrile:Phosphate Buffer (Gradient)[2] | Acetonitrile/Water (75:25 v/v):Sodium Dihydrogen Phosphate (3:97 v/v)[11] |
| pH | 6.2[5] | 6.9[3] | 6.2[2] | 6.3[11] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[3] | 0.3 mL/min[2] | 0.8 mL/min[11] |
| Detection | UV at 225 nm[5] | UV at 200 nm[3] | UV at 210 nm[2] | UV at 210 nm[11] |
| Column Temp. | 40°C[5] | 30°C[3] | 40°C[2] | 25°C[11] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Pregabalin and its Lactam Impurity
This protocol is based on a validated method for the analysis of pregabalin and its related substances.[12]
-
Chromatographic System:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a buffer solution, acetonitrile, and methanol.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pregabalin sample in the diluent (typically a mixture of the mobile phase components).
-
Sonicate the solution for approximately 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. agilent.com [agilent.com]
- 11. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcps.com [ijcps.com]
Technical Support Center: Optimizing Pregabalin Lactam Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of synthetic pregabalin (B1679071) lactam.
Frequently Asked Questions (FAQs)
Q1: What is pregabalin lactam and why is it a critical impurity in pregabalin synthesis?
This compound, chemically known as 4-isobutyl-pyrrolidin-2-one, is a common process-related impurity formed during the synthesis of pregabalin. It can also be a degradation product.[1][2][3] Its presence is strictly regulated in the final active pharmaceutical ingredient (API) due to its potential toxicity.[1][3] Therefore, controlling its formation and ensuring its removal are critical for meeting pharmaceutical quality standards.
Q2: What are the main synthetic routes to pregabalin that can lead to lactam formation?
The most common synthetic pathways to pregabalin often involve intermediates that can cyclize to form the lactam. A prevalent method is the Hofmann rearrangement of 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).[4][5] Another key route involves the use of 3-isobutylglutaric anhydride.[1][6][7] During these processes, conditions such as high temperatures or acidic pH can promote the intramolecular cyclization of pregabalin or its precursors to form the lactam.[2][3][8]
Q3: What analytical methods are used to determine the purity of pregabalin and quantify the lactam impurity?
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of pregabalin and quantifying the lactam impurity.[4][9][10] Reversed-phase columns, such as C8 or C18, are commonly employed.[9][11] The detection is typically performed at a low UV wavelength, around 210 nm.[9][10][11] For chiral purity analysis, derivatization with a chiral agent like Marfey's reagent followed by HPLC analysis is a common approach.[12][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound's precursor, pregabalin, with a focus on minimizing the lactam impurity.
Low Yield of Pregabalin
| Potential Cause | Troubleshooting Steps |
| Incomplete Hofmann Rearrangement: The conversion of the amide intermediate (e.g., CMH) to the amine may be inefficient. | - Optimize Reaction Temperature: Ensure the temperature is maintained within the optimal range, typically between 60°C and 85°C.[4] - Control Reagent Stoichiometry: Carefully control the molar ratios of the amide, sodium hydroxide (B78521), and bromine. - Monitor Reaction Time: Extended reaction times may lead to degradation. Monitor the reaction progress using TLC or HPLC. |
| Side Reactions: Competing reactions may consume starting materials or intermediates. | - Maintain Low Temperatures During Bromine Addition: Add bromine dropwise while keeping the temperature below 20°C to minimize side reactions.[4] |
| Product Loss During Work-up: Pregabalin is water-soluble, which can lead to losses during aqueous work-up and extraction. | - Use an Appropriate Extraction Solvent: Isobutanol is an effective solvent for extracting the pregabalin-acid complex.[4] - Perform Multiple Extractions: Extract the aqueous phase multiple times to maximize recovery. |
| Poor Crystallization: Inefficient precipitation of pregabalin from the solvent. | - Optimize Solvent System: A mixture of isobutanol and water is commonly used for crystallization.[4] - Control Cooling Rate: Cool the solution slowly to induce precipitation and allow for the formation of well-defined crystals.[4] |
High Levels of Lactam Impurity
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature: Elevated temperatures during the synthesis or work-up can promote lactamization. | - Maintain Strict Temperature Control: Keep the reaction and work-up temperatures as low as feasible without compromising reaction rate or solubility. |
| Acidic Conditions: The presence of strong acids can catalyze the cyclization to the lactam. | - Neutralize Acid Promptly: After the acidification step to form the pregabalin-acid complex, proceed to the extraction and subsequent steps without unnecessary delay. - pH Adjustment: Carefully control the pH during the work-up and crystallization stages.[3] |
| Ineffective Purification: The purification method may not be adequately removing the lactam. | - Optimize Crystallization: The lactam is often more soluble in the crystallization solvent mixture than pregabalin, allowing for its removal in the mother liquor.[4] - Employ Chromatographic Purification: For very low lactam levels, preparative HPLC or flash chromatography may be necessary.[11][14] - Recrystallization: Perform recrystallization of the crude product. Solvents such as methanol, ethanol, or isopropanol, followed by the addition of water, can be effective.[15] |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic and purification protocols for pregabalin, with a focus on achieving high purity and low lactam content.
Table 1: Reaction Conditions for Hofmann Rearrangement and Resulting Purity
| CMH (g) | NaOH (g) | Water (ml) | Br₂ (g) | Temperature (°C) | Final Purity (HPLC Area %) | Lactam (HPLC Area %) | Reference |
| 30 | 32.3 | 150 | 25.9 | <20 (Br₂ addition), then 60 | 99.67 | Not Detected | [4] |
| 10 | 10.8 | 50 | 8.6 | <20 (Br₂ addition), then 60 | 99.3 | 0.002 | [4] |
| 33 | 35.5 | 165 | 28.51 | <25 (Br₂ addition), then 60 | 99.88 | 0.007 | [4] |
| 10 | 10.8 | 50 | 8.6 | <20 (Br₂ addition), then 60 | 99.86 | Not Detected | [4] |
Table 2: Purification of Pregabalin by Crystallization
| Solvent System | Procedure | Resulting Purity | Lactam Level | Reference |
| Isobutanol / Water | The organic phase containing the pregabalin-acid complex is combined with an organic base, and the product is precipitated by cooling. | 99.3% | 0.002% | [4] |
| Methanol, Ethanol, or Isopropanol / Water | The crude intermediate is dissolved in the alcohol solvent by heating and refluxing, followed by the addition of water to induce crystallization. | High chiral purity | - | [15] |
Experimental Protocols
Protocol 1: Synthesis of Pregabalin via Hofmann Rearrangement
This protocol is adapted from a patented procedure and outlines the synthesis of pregabalin from 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).[4]
-
Preparation of Sodium Hypobromite Solution:
-
In a reactor, dissolve sodium hydroxide (32.3 g) in water (150 ml) and cool the solution to 15°C.
-
Add CMH (30 g) to the solution.
-
Slowly add bromine (25.9 g) dropwise over 15 minutes, ensuring the temperature is maintained below 20°C.
-
-
Hofmann Rearrangement:
-
Heat the reaction mixture to 60°C for 15 minutes.
-
Cool the mixture to room temperature.
-
-
Extraction and Isolation:
-
Add isobutanol (150 ml) to the reaction mixture.
-
Add a 66% solution of sulfuric acid (30 ml).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with an additional portion of isobutanol (75 ml).
-
Combine the organic phases.
-
-
Crystallization:
-
Cool the combined organic phase to induce precipitation of pregabalin.
-
Filter the precipitate, wash with a suitable solvent, and dry under vacuum at 55°C.
-
Protocol 2: HPLC Analysis of Pregabalin Purity
This protocol provides a general method for the determination of pregabalin purity and the quantification of the lactam impurity by HPLC.[4][9]
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer), acetonitrile, and methanol.[9]
-
Flow Rate: 0.8 ml/min.[9]
-
Detection: UV at 210 nm.[9]
-
Sample Preparation: Dissolve the pregabalin sample in a mixture of acetonitrile, methanol, and buffer (e.g., in a 1:1:8 ratio).[4]
Visualizations
Caption: Synthetic workflow for pregabalin highlighting the formation of the lactam impurity.
Caption: Troubleshooting logic for addressing high levels of this compound impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 5. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 6. 3-Isobutylglutaric Anhydride|CAS 185815-59-2 [benchchem.com]
- 7. A Process For The Preparation Of Pregabalin [quickcompany.in]
- 8. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
- 9. ijcps.com [ijcps.com]
- 10. Determination of purity and ten process impurities in pregabalin API by HPLC [ywfx.nifdc.org.cn]
- 11. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN112752754A - this compound methylene dimer and preparation method thereof - Google Patents [patents.google.com]
- 15. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
Technical Support Center: Trace Level Detection of Pregabalin Lactam
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for method refinement in the trace level detection of pregabalin (B1679071) lactam. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of pregabalin lactam at trace levels.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Secondary interactions between the analyte and the stationary phase. - Column contamination or degradation. - Inappropriate mobile phase pH. | - Use a high-purity, well-maintained column. A phenyl-hexyl stationary phase can provide good peak shape for pregabalin and its impurities.[1] - Flush the column with a strong solvent to remove contaminants. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH of 6.2 has been shown to be effective.[1] |
| Poor Resolution Between Pregabalin and this compound | - Suboptimal mobile phase composition. - Inadequate column chemistry for the separation. | - Optimize the gradient elution program. A gradient of phosphate (B84403) buffer and acetonitrile (B52724) can effectively separate pregabalin from its lactam impurity.[1] - Consider a column with a different selectivity, such as a phenyl-hexyl column, which can improve separation.[1] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations in the column compartment. - Pump malfunction or leaks. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature (e.g., 40°C).[1] - Regularly check the HPLC/UPLC system for leaks and perform pump maintenance. |
| High Background Noise or Ghost Peaks in Chromatogram | - Contaminated mobile phase or diluent. - Carryover from previous injections. - Impurities leaching from the system components. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a thorough needle and injector wash procedure between sample injections. - Flush the entire system with a strong, appropriate solvent. |
| Low Sensitivity/Poor Detection at Trace Levels | - Inappropriate detection wavelength. - Suboptimal sample preparation leading to analyte loss. - Insufficient ionization in mass spectrometry. | - Set the UV detector to a lower wavelength, such as 210 nm, for better sensitivity of pregabalin and its lactam.[2] - Optimize the sample extraction and concentration steps to minimize loss. - For MS detection, adjust source parameters (e.g., temperature, gas flows) and mobile phase additives (e.g., formic acid) to enhance ionization. |
| Matrix Effects in Bioanalytical Samples (Plasma, Urine) | - Co-eluting endogenous components from the biological matrix suppressing or enhancing the analyte signal. | - Develop a more selective sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. - Use a matrix-matched calibration curve to compensate for the effect. - Employ a stable isotope-labeled internal standard to normalize the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the trace level detection of this compound?
A1: The primary challenge is achieving adequate separation from the parent drug, pregabalin, which is often present at a much higher concentration. This requires a highly selective and efficient chromatographic method to prevent the small lactam peak from being obscured by the tail of the large pregabalin peak.
Q2: How is this compound typically formed?
A2: this compound is a degradation product formed through an intramolecular cyclization of pregabalin.[1] This can occur during synthesis, formulation, or storage, and can be accelerated by factors such as heat and pH.[1]
Q3: What type of analytical column is best suited for this analysis?
A3: A reverse-phase C18 or a phenyl-hexyl column is commonly used.[1][2] A phenyl-hexyl column can offer alternative selectivity and improved peak shape for pregabalin and its impurities.[1]
Q4: Is derivatization necessary for the detection of pregabalin and its lactam?
A4: Derivatization is not always necessary, especially with UV detection at low wavelengths (e.g., 210 nm) or with mass spectrometry. However, pre- or post-column derivatization can be employed to enhance the UV absorbance or fluorescence of the analytes, thereby increasing sensitivity.
Q5: How can I ensure the stability of pregabalin and its lactam in my analytical solutions?
A5: Prepare solutions fresh and store them at controlled room temperature. Studies have shown that solutions of pregabalin and its lactam can be stable for up to 48 hours at room temperature.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various validated methods for the detection of this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Analyte | LOD | LOQ | Reference |
| RP-HPLC | This compound Impurity | 0.003% | 0.01% | [2] |
| UPLC | Impurity-D (Lactam impurity) | ≤ 0.02% w/w | ≤ 0.06% w/w | [1] |
Table 2: Recovery Studies
| Analytical Method | Analyte | Spiked Level | Mean Recovery (%) | Reference |
| RP-HPLC | Lactam Impurity | Not Specified | 96.5 | [2] |
| UPLC | Impurity-D (Lactam impurity) | LOQ | 97.1 ± 0.11 | [3] |
Experimental Protocols
RP-HPLC Method for the Determination of this compound
This protocol is based on a validated method for the determination of related substances in pregabalin.[2]
-
Chromatographic System:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a buffer solution, acetonitrile, and methanol.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C[2]
-
-
Reagent Preparation:
-
Diluent: A mixture of acetonitrile and water.
-
Buffer Solution: Prepare a phosphate buffer and adjust the pH as required for optimal separation.
-
-
Sample Preparation:
-
Accurately weigh and transfer a sample powder equivalent to 300 mg of Pregabalin into a 20 mL volumetric flask.
-
Add 15 mL of diluent.
-
Sonicate for approximately 15 minutes to dissolve.
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm filter.[2]
-
-
Procedure:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and measure the peak areas.
-
The retention time for pregabalin is approximately 6.5 min, and for the lactam impurity is around 37.4 min.[2]
-
UPLC Method for the Quantification of Pregabalin and its Impurities
This protocol is based on a stability-indicating UPLC method.[1]
-
Chromatographic System:
-
Column: Phenyl-hexyl stationary phase (100 mm length, 1.7 µm particle size)
-
Mobile Phase: A linear gradient elution with a phosphate buffer (pH 6.2) and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Detection: UV detector (wavelength not specified, but 210 nm is common)
-
Column Temperature: 40°C[1]
-
-
Reagent Preparation:
-
Mobile Phase A: Phosphate buffer (pH 6.2)
-
Mobile Phase B: Acetonitrile
-
Diluent: A suitable mixture of mobile phase components.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the diluent.
-
Further dilute to a suitable concentration for analysis.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run the gradient program.
-
The retention time for pregabalin is approximately 2.6 min. The lactam impurity (Impurity-D) will have a different retention time allowing for quantification.[1]
-
Visualizations
Caption: General experimental workflow for trace level detection of this compound.
Caption: Logical workflow for troubleshooting common HPLC/UPLC issues.
References
overcoming challenges in the isolation of pregabalin lactam from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of pregabalin (B1679071) lactam from complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of isolating pregabalin lactam.
Question: I am observing low yield of the isolated this compound after purification. What are the potential causes and solutions?
Answer:
Low yield of this compound can stem from several factors throughout the isolation process. Here are some common causes and troubleshooting steps:
-
Incomplete Conversion to Lactam: If you are intentionally synthesizing the lactam from pregabalin, the reaction conditions might be suboptimal. According to a patented method, heating pregabalin in an acidic system (e.g., hydrochloric acid and acetic anhydride) at 60-80°C for 10-18 hours can achieve a high yield (around 90%).[1] Ensure your reaction time, temperature, and reagents are appropriate for complete conversion.
-
Losses During Extraction: The lactam is soluble in various organic solvents. During liquid-liquid extraction, ensure you are using a suitable solvent (e.g., dichloromethane, ethyl acetate) and performing a sufficient number of extractions to maximize recovery from the aqueous phase.[1] After extraction, washing the organic layer with a weak base followed by water can help remove acidic impurities without significant loss of the lactam.[1]
-
Inefficient Chromatographic Separation: During preparative HPLC or flash chromatography, the lactam might not be completely separated from pregabalin or other impurities, leading to the collection of mixed fractions and subsequent loss of pure product. To address this, optimize your chromatographic conditions:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer to improve resolution.
-
pH of the Mobile Phase: The pH can significantly affect the retention of both pregabalin and its lactam. Experiment with different pH values to achieve baseline separation.
-
Column Choice: A C18 or C8 column is commonly used for reversed-phase separation of pregabalin and its impurities.[2]
-
-
Losses During Crystallization: The choice of solvent system for crystallization is crucial. A mixture of an organic solvent (like isopropanol, methanol (B129727), or ethanol) and water is often used for pregabalin crystallization.[3] If the lactam is highly soluble in the chosen solvent, you will have low recovery. Consider using an anti-solvent (a solvent in which the lactam is poorly soluble) to induce precipitation. For instance, after dissolving the lactam in a solvent like ethyl acetate, the addition of an alkane solvent like hexanaphthene can induce crystallization.[1]
Question: I am facing difficulty in achieving baseline separation between pregabalin and this compound in my HPLC analysis. What steps can I take to improve the resolution?
Answer:
Poor peak resolution in HPLC is a common challenge. Here are several strategies to improve the separation of pregabalin and its lactam:
-
Optimize the Mobile Phase:
-
pH Adjustment: The ionization state of pregabalin (an amino acid) is highly dependent on pH. Adjusting the pH of the aqueous component of your mobile phase can significantly alter its retention time relative to the neutral lactam. A computational study has confirmed that the lactamization reaction is pH-dependent.[4][5] A mobile phase with a pH around 6.3 has been used successfully.[2]
-
Organic Modifier: Varying the organic solvent (e.g., acetonitrile (B52724), methanol) and its concentration in the mobile phase can fine-tune the separation.
-
Buffer Selection: Using a phosphate (B84403) buffer can help in achieving a sharp peak shape for pregabalin.[6]
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Parameters:
-
Stationary Phase: While C18 columns are common, a phenyl-hexyl stationary phase has been shown to provide good separation of pregabalin and its impurities.[6]
-
Particle Size: Using a column with a smaller particle size (e.g., UPLC columns with sub-2µm particles) can significantly enhance resolution and speed of analysis.[6]
-
Column Temperature: Maintaining a constant and optimized column temperature (e.g., 25°C or 40°C) can improve peak shape and reproducibility.[2][6]
-
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can be employed to improve the resolution between closely eluting peaks. A gradient of acetonitrile in a phosphate buffer is a common approach.[6]
A well-separated chromatogram is crucial for accurate quantification and successful isolation. The USP provides methods that ensure a resolution of ≥1.5 between pregabalin and its related compounds.[7]
Question: My purified this compound shows the presence of co-eluting impurities. How can I address this issue?
Answer:
Co-elution of impurities can compromise the purity of your isolated lactam. Here are some approaches to resolve this:
-
Orthogonal Separation Techniques: If one chromatographic method (e.g., reversed-phase HPLC) results in co-elution, employing a different separation technique with a different selectivity can be effective. For example, you could try:
-
Normal-Phase Chromatography: This can be effective for separating impurities with different polarities.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be useful for removing ionic impurities.
-
-
Multi-dimensional Chromatography: In complex cases, two-dimensional HPLC (2D-HPLC) can be used to achieve very high peak capacity and resolve co-eluting compounds.
-
Preparative TLC: Preparative Thin-Layer Chromatography can be a simple and effective method for isolating small quantities of pure compounds.
-
Re-crystallization: If the co-eluting impurity has different solubility characteristics, re-crystallization of the isolated lactam from a suitable solvent system can significantly improve its purity. Experiment with different solvents or solvent mixtures to find the optimal conditions for selective crystallization of the lactam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound, chemically known as (S)-4-isobutylpyrrolidin-2-one, is a major impurity and degradation product of pregabalin. It is formed through an intramolecular cyclization of pregabalin.[4] The presence of impurities like the lactam in an active pharmaceutical ingredient (API) is a critical quality attribute that is strictly regulated by health authorities like the ICH, which often sets limits for known impurities to be below 0.15%.[2] Therefore, it is essential to control and monitor the level of this compound to ensure the safety and efficacy of the final drug product.
Q2: What are the common methods for isolating this compound?
A2: Several chromatographic techniques are employed for the isolation of this compound from complex mixtures. These include:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A widely used technique for isolating pure compounds.[2][8]
-
Flash Chromatography: A faster and more cost-effective chromatographic method suitable for larger scale purifications compared to preparative HPLC.[2][8]
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic technique that is highly efficient and cost-effective for large-scale isolation of impurities.[2][8]
Q3: How can I prevent the formation of this compound during storage and handling?
A3: Pregabalin is susceptible to lactam formation, especially in the presence of water and at non-optimal pH. To minimize its formation:
-
Control pH: The lactamization of pregabalin is pH-dependent.[4][5] Maintaining the pH of solutions within a stable range is crucial.
-
Storage Conditions: Store pregabalin and its solutions in a cool, dry place to minimize degradation. For stock solutions, storage at -20°C or -80°C is recommended for short and long-term stability, respectively.
-
Use of Stabilizers: In pharmaceutical formulations, certain excipients can act as stabilizers to reduce lactam formation.
Q4: What analytical techniques are used to determine the purity of isolated this compound?
A4: The purity of the isolated this compound is typically determined using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection.[6] The method should be validated to be specific, linear, accurate, and precise for the quantification of the lactam and other potential impurities.
Data Presentation
Table 1: Comparison of Different Isolation Techniques for a Pregabalin Impurity
| Parameter | Preparative HPLC | Flash Chromatography | Simulated Moving Bed (SMB) |
| Purity (%) | 98.86 | 98.85 | >90 |
| Yield (%) | 65 | 75 | Not specified |
| Sample Load per Injection/Run | 50 mg | 400 mg | Continuous |
| Run Time | Longer | Shorter than Prep-HPLC | Continuous |
| Cost-Effectiveness | Less cost-effective | More cost-effective than Prep-HPLC | Most cost-effective |
Source: Adapted from a study on the isolation of a pregabalin process impurity.[2]
Experimental Protocols
Protocol 1: Preparative HPLC for Isolation of this compound
This protocol is based on a method developed for the isolation of a pregabalin impurity.[2]
-
Sample Preparation: Dissolve the crude pregabalin mixture in Milli-Q water to a concentration of approximately 33 mg/mL.
-
Chromatographic Conditions:
-
Column: XBridge™ Prep Shield RP18 (19 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 6.3) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: Optimize based on column dimensions and desired separation (e.g., 15-20 mL/min).
-
Detection: UV at 210 nm.
-
Injection Volume: Load a suitable volume of the sample solution (e.g., up to 50 mg of crude material per injection).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Post-Purification:
-
Combine the collected fractions containing the pure lactam.
-
Evaporate the organic solvent (e.g., acetonitrile) under reduced pressure at room temperature.
-
Lyophilize the remaining aqueous solution to obtain the this compound as a solid.
-
Protocol 2: Flash Chromatography for Isolation of this compound
This protocol is adapted from a method for purifying a pregabalin impurity.[2]
-
Sample Preparation: Dissolve the crude pregabalin mixture in Milli-Q water to a concentration of approximately 80 mg/mL.
-
Chromatographic Conditions:
-
Cartridge: Reveleris RP C18 (12 g, 40 µm) or equivalent.
-
Mobile Phase A: Milli-Q water.
-
Mobile Phase B: Acetonitrile and Milli-Q water (75:25 v/v).
-
Gradient Program:
-
0.01 min: 2% B
-
8.00 min: 4% B
-
8.50 min: 60% B
-
11.50 min: 60% B
-
12.50 min: 0% B
-
14.00 min: 0% B
-
-
Flow Rate: 20.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 mL (up to 400 mg of crude material).
-
-
Fraction Collection: Collect the fractions containing the this compound.
-
Post-Purification:
-
Evaporate the organic solvent from the collected fractions.
-
Lyophilize the aqueous portion to obtain the solid lactam.
-
Protocol 3: Recrystallization of Pregabalin
This protocol is based on a described method for purifying pregabalin.[9] A similar approach can be adapted for the crystallization of the lactam, with appropriate solvent selection.
-
Dissolution: Dissolve the crude this compound in a suitable solvent system, such as a mixture of methanol and water (e.g., 2:1 ratio), by heating to 70-75°C.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a suitable filter medium.
-
Cooling and Crystallization: Slowly cool the clear solution to room temperature, and then further cool to 0-5°C to induce crystallization. Stirring during cooling may be required.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-45°C).
Visualizations
Caption: Experimental Workflow for this compound Isolation.
Caption: Troubleshooting Logic for Poor HPLC Separation.
References
- 1. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
- 2. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113717069A - Crystallization method of pregabalin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. US20110245536A1 - Process for preparing pregabalin - Google Patents [patents.google.com]
Technical Support Center: Stability of Pregabalin Lactam in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pregabalin (B1679071) and the formation of its primary degradation product, pregabalin lactam, in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound (4-isobutyl-pyrrolidin-2-one) is the primary degradation product of pregabalin. It is formed through an intramolecular cyclization reaction of the pregabalin molecule.[1][2][3] This impurity is a significant concern as it is considered a toxic substance.[2] Therefore, controlling its formation during synthesis, formulation, and storage is a critical aspect of quality control.[1]
Q2: What are the main factors that influence the formation of this compound in solution?
The stability of pregabalin in solution and the rate of lactam formation are primarily influenced by the following factors:
-
pH: The lactamization reaction is pH-dependent.[2] Generally, pregabalin shows the greatest stability in a narrow pH range of approximately 5.5 to 6.5.[1][3] Lactam formation increases considerably at both higher (alkaline) and lower (acidic) pH values, with more significant degradation observed under basic conditions.[4][5][6][7][8]
-
Temperature: Elevated temperatures accelerate the degradation of pregabalin to its lactam.[4][5]
-
Excipients: Certain pharmaceutical excipients can promote the degradation of pregabalin. For instance, lactose (B1674315) can react with pregabalin via the Maillard reaction to form conjugates that can further degrade to the lactam.[9]
-
Solvents: The choice of solvent can impact the stability of pregabalin. While it is freely soluble in water, the presence of water is necessary for the hydrolysis that can lead to lactam formation.[1][3]
Q3: What analytical methods are commonly used to detect and quantify this compound?
The most common analytical technique for the determination of pregabalin and its lactam impurity is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[4][8][10][11][12][13][14] Key features of these methods include:
-
Detection: UV detection is typically employed, often at a wavelength of 210 nm.[7][10][11][12]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) is commonly used.[8][10][11][13]
Ultra-Performance Liquid Chromatography (UPLC) is also utilized for a more rapid and sensitive analysis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of this compound detected in a freshly prepared solution. | The pH of the solution is outside the optimal stability range (5.5-6.5). | Adjust the pH of the solution to between 5.8 and 6.2 using a suitable buffer system, such as a citrate (B86180) buffer.[1][3] |
| The solution was prepared at an elevated temperature. | Prepare the solution at room temperature. Avoid heating during dissolution. | |
| Contamination of glassware or reagents. | Ensure all glassware is thoroughly cleaned and use high-purity reagents. | |
| Increase in lactam concentration during storage. | Improper storage temperature. | Store pregabalin solutions at controlled room temperature or refrigerated, protected from light. |
| The pH of the solution has shifted over time. | Re-verify the pH of the solution and adjust if necessary. Consider using a buffer with a higher buffering capacity. | |
| Interaction with container material. | Use inert glass or other non-reactive containers for storage. | |
| Inconsistent or non-reproducible results in lactam analysis. | Issues with the HPLC method. | Verify the HPLC system suitability parameters (e.g., peak shape, resolution, retention time).[4][10] |
| Improper sample preparation. | Ensure accurate and consistent sample dilution and handling. For derivatization methods, ensure complete reaction.[15] | |
| Instability of the sample in the autosampler. | Perform autosampler stability studies to determine the maximum allowable time a sample can remain in the autosampler before analysis.[7] |
Quantitative Data Summary
Forced Degradation Studies of Pregabalin
The following table summarizes the typical outcomes of forced degradation studies on pregabalin, indicating the conditions under which significant degradation to the lactam impurity is observed.
| Stress Condition | Reagent/Parameters | Observation |
| Acid Hydrolysis | 0.1 M HCl, 24 hours | Slight degradation[4][5] |
| Base Hydrolysis | 0.1 M NaOH, 24 hours | Significant degradation[4][5] |
| Oxidative Stress | 3% H₂O₂, 24 hours | Significant degradation[4][5][8] |
| Thermal Degradation | 50°C, 24 hours | Slight degradation[4][5] |
| Photolytic Degradation | Exposure to UV light | Significant degradation[8] |
| Neutral Hydrolysis | Water, 24 hours | Stable[5] |
Overview of HPLC Methods for this compound Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Lactam) |
| RP-HPLC | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | Gradient of buffer, acetonitrile, and methanol | 0.8 mL/min | 210 nm | ~37.4 min[10] |
| RP-HPLC | XBridge C8 (150 x 4.6 mm, 3.5 µm) | 0.01 M Sodium Dihydrogen Phosphate (pH 6.3) : Acetonitrile/Water (75:25) (97:3 v/v) | 0.8 mL/min | 210 nm | Not Specified[11] |
| RP-HPLC | Hypersil BDS C8 (150 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 6.9) : Acetonitrile (95:05 v/v) | 1.0 mL/min | 200 nm | Not Specified[13] |
| UPLC | Phenyl-hexyl stationary phase (100 mm, 1.7 µm) | Gradient of Phosphate Buffer (pH 6.2) and Acetonitrile | Not Specified | Not Specified | Not Specified[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Pregabalin
This protocol outlines a typical procedure for conducting forced degradation studies to assess the stability of pregabalin and the formation of its lactam impurity under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of pregabalin in a suitable solvent (e.g., water or mobile phase) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period (e.g., 24 hours).[4][5]
-
After the incubation period, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
3. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Quantify the amount of pregabalin remaining and the percentage of this compound formed.
Protocol 2: RP-HPLC Method for Quantification of Pregabalin and this compound
This protocol provides a general framework for an RP-HPLC method suitable for the analysis of pregabalin and its lactam impurity.
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[10]
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer, acetonitrile, and methanol. The exact gradient program should be optimized for adequate separation.[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Column Temperature: 25°C.[11]
-
Injection Volume: 20 µL.[11]
2. Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of pregabalin and a separate standard solution of this compound of known concentrations in the mobile phase.
-
Sample Solution: Prepare the sample solution (from stability studies or formulations) by dissolving a known amount in the mobile phase and diluting to a concentration within the linear range of the method.
3. System Suitability:
-
Before sample analysis, inject a system suitability solution containing both pregabalin and this compound to ensure adequate resolution, theoretical plates, and tailing factor.
4. Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the pregabalin and this compound peaks based on their retention times and peak areas compared to the standards.
Visualizations
Caption: Degradation pathway of pregabalin to this compound.
Caption: Workflow for a forced degradation study of pregabalin.
References
- 1. EP1543831A1 - Pregabalin composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ijpsr.com [ijpsr.com]
- 5. iajps.com [iajps.com]
- 6. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]
- 10. ijcps.com [ijcps.com]
- 11. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijariit.com [ijariit.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: pH-Dependent Stability of Pregabalin
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for controlling the degradation of pregabalin (B1679071) to its toxic lactam impurity by managing pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pregabalin in solution?
A1: The primary degradation pathway for pregabalin in solution is an intramolecular cyclization, also known as lactamization, which converts pregabalin into a toxic impurity, pregabalin lactam (4-isobutyl-pyrrolidin-2-one).[1] This reaction is a form of dehydration that is highly dependent on the pH of the solution.[1]
Q2: How does pH influence the degradation of pregabalin to this compound?
A2: The lactamization of pregabalin is catalyzed by both acidic and basic conditions.[1][2] The molecule is most stable in a neutral or near-neutral pH environment.[3] Forced degradation studies show that significant degradation occurs in the presence of acids and bases, while the compound is comparatively stable under neutral conditions.[3][4] Therefore, maintaining a controlled pH is critical to prevent the formation of the lactam impurity.
Q3: What is the optimal pH range for pregabalin stability in aqueous solutions?
A3: Based on stability studies, pregabalin exhibits maximum stability in the pH range of 6.2 to 6.5.[3][5][6] Using buffers within this range, such as a phosphate (B84403) buffer, can significantly minimize the rate of lactam formation.[3][6]
Q4: Why is it important to control the formation of this compound?
A4: this compound is considered a toxic impurity.[1] Regulatory guidelines require that impurities in active pharmaceutical ingredients (APIs) and drug products be identified, quantified, and controlled to ensure patient safety. Minimizing its formation is crucial for the quality, safety, and efficacy of any pregabalin-containing formulation or experimental solution.
Q5: What analytical method is typically used to monitor this degradation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying pregabalin and separating it from its degradation products, including this compound.[3][5][6] These methods typically use a C18 reversed-phase column with UV detection at a low wavelength, such as 210 nm or 225 nm.[3][5][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid loss of pregabalin concentration in solution. | The pH of the solution may be too acidic or too basic, accelerating lactamization. | Measure the pH of your solution. Adjust the pH to the optimal range of 6.2-7.4 using a suitable buffer system (e.g., phosphate buffer).[5][6] |
| High levels of this compound detected in HPLC analysis. | 1. Incorrect pH of the mobile phase or diluent.2. High storage temperature.3. Extended storage time. | 1. Ensure the mobile phase and sample diluent are buffered to a neutral pH (e.g., pH 6.2-6.5).[5][6]2. Store pregabalin solutions at recommended temperatures (e.g., refrigerated or as determined by stability studies).3. Prepare solutions fresh whenever possible. |
| Inconsistent or non-reproducible results in experiments. | Fluctuations in the pH of the stock or working solutions over time. | Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. Verify the pH at different time points. |
| Appearance of unknown peaks in the chromatogram. | Degradation of pregabalin into other byproducts due to extreme pH, oxidation, or photolytic stress. | Conduct a full forced degradation study (acid, base, peroxide, heat, light) to identify and characterize potential degradation products.[3][4] Ensure the analytical method can separate all relevant impurities. |
Quantitative Data Summary
The following table summarizes data from forced degradation studies, illustrating the impact of different stress conditions on pregabalin stability.
Table 1: Summary of Pregabalin Degradation under Various Stress Conditions
| Stress Condition | Reagent / Method | Duration | Extent of Degradation | Key Degradant |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Slight to Moderate Degradation | This compound[4] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant Degradation | This compound[4] |
| Oxidative Stress | 3% H₂O₂ | 24 hours | Significant Degradation | Multiple unknown impurities + Lactam[3][4] |
| Thermal Stress | Heat (e.g., 60-80°C) | 24 hours | Slight Degradation | This compound[3][4] |
| Neutral Hydrolysis | Water | 24 hours | Stable / No significant degradation | N/A[3] |
| Photolytic Stress | UV Light / Sunlight | 24 hours | Stable to slight degradation | N/A[3][4] |
Note: The "Extent of Degradation" is a qualitative summary from multiple sources. Actual percentages will vary based on precise experimental conditions (temperature, concentration, etc.).
Visual Guides and Workflows
Pregabalin Degradation Pathway
Caption: Chemical pathway of pregabalin degradation to its lactam form.
Experimental Workflow for Stability Testing
Caption: Workflow for a pH-dependent stability study of pregabalin.
Troubleshooting Logic for High Degradation
Caption: Decision tree for troubleshooting unexpected pregabalin degradation.
Detailed Experimental Protocol
Protocol: pH-Dependent Stability Study of Pregabalin via HPLC
This protocol describes a procedure to evaluate the stability of pregabalin in aqueous solutions at different pH values.
1. Materials and Equipment
-
Pregabalin reference standard
-
This compound reference standard
-
HPLC system with UV or DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphate buffer salts (e.g., monobasic and dibasic potassium phosphate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a phosphate buffer (pH 6.2) and acetonitrile in a 70:30 v/v ratio.[3][7] Filter and degas before use.
-
Buffer Solutions for Study: Prepare buffer solutions at pH 4.0 (e.g., acetate (B1210297) buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate (B1201080) buffer).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of pregabalin reference standard in the mobile phase in a 25 mL volumetric flask.
-
Lactam Stock Solution (0.1 mg/mL): Prepare a stock solution of the lactam impurity for peak identification and system suitability.
-
Test Solutions: Pipette a known volume of the pregabalin stock solution into three separate volumetric flasks. Dilute to volume with the pH 4.0, pH 7.0, and pH 9.0 buffer solutions, respectively, to achieve a final concentration of approximately 100 µg/mL.
3. HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[8]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[5]
-
Run Time: Sufficient to allow for the elution of both pregabalin and its lactam (e.g., 15 minutes).
4. Experimental Procedure
-
Analyze a "time zero" sample from each of the three pH test solutions (pH 4, 7, and 9) immediately after preparation.
-
Store the remaining volume of the test solutions in a temperature-controlled oven or bath at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Withdraw aliquots from each solution at specified time intervals (e.g., 4, 8, 12, and 24 hours).
-
Allow samples to cool to room temperature before injecting them into the HPLC system.
-
Record the peak areas for pregabalin and this compound in each chromatogram.
5. Data Analysis
-
Calculate the percentage of pregabalin remaining at each time point relative to the time zero sample.
-
Calculate the percentage of this compound formed at each time point.
-
Plot the percentage of pregabalin remaining versus time for each pH condition to determine the degradation kinetics.
-
Compare the degradation rates at different pH values to identify the conditions of maximum stability and instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijariit.com [ijariit.com]
- 6. METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING ASSAY PROCEDURE OF PREGABALIN BY USING RP-HPLC [ipindexing.com]
- 7. Pregabalin RP-HPLC Method Validation | PDF | Chromatography | High Performance Liquid Chromatography [scribd.com]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
temperature effects on the rate of pregabalin lactamization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pregabalin (B1679071). The focus is on understanding and mitigating the effects of temperature on the rate of lactamization, a critical degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is pregabalin lactamization and why is it a concern?
Pregabalin can undergo an intramolecular cyclization reaction to form a lactam impurity, known as pregabalin lactam. This is a significant concern because the lactam is a potential impurity that needs to be monitored and controlled in pharmaceutical formulations. The formation of this impurity represents a degradation of the active pharmaceutical ingredient (API) and its levels are often regulated.
Q2: How does temperature influence the rate of pregabalin lactamization?
Temperature is a critical factor that can accelerate the rate of pregabalin lactamization. Increased temperatures provide the necessary activation energy for the intramolecular cyclization to occur. While pregabalin is relatively stable at ambient temperatures, elevated temperatures, especially during processing or storage, can lead to a significant increase in the formation of the lactam impurity.[1]
Q3: Is pregabalin more susceptible to lactamization in solution or in the solid state?
Pregabalin's stability is influenced by its physical state. In the solid state, the molecules are more restricted, and the rate of lactamization is generally slower. One study found that solid pregabalin was stable when stored at 70°C for 15 days.[2] However, in solution, the molecules have greater mobility, which can facilitate the intramolecular reaction, leading to a faster rate of lactamization, especially at elevated temperatures.
Q4: Does pH have an effect on the temperature-induced lactamization of pregabalin?
Yes, pH plays a crucial role in the lactamization of pregabalin, particularly in combination with elevated temperatures. Studies have shown that the degradation of pregabalin to its lactam is significantly accelerated under both acidic and basic conditions at high temperatures.[1]
Q5: What are the recommended storage conditions to minimize pregabalin lactamization?
To minimize lactamization, it is recommended to store pregabalin, both as a solid and in solution, at controlled room temperature or under refrigerated conditions. Prolonged exposure to high temperatures should be avoided. For solutions, maintaining a pH close to neutral (around 6.0-7.0) can also enhance stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high levels of this compound in my sample. | Elevated temperature during experiment or storage. | Review your experimental protocol and storage conditions. Ensure that samples are not exposed to high temperatures for prolonged periods. Consider performing experiments at a lower temperature if feasible. |
| pH of the solution is too acidic or basic. | Measure the pH of your solution. If it is outside the optimal range (around 6.0-7.0), adjust it accordingly using appropriate buffers. | |
| Incompatibility with excipients. | If you are working with a formulation, consider the possibility of interactions with excipients that could catalyze the lactamization reaction. | |
| Inconsistent results in lactam formation across different batches. | Variability in experimental conditions. | Standardize your experimental protocol, including temperature, pH, and duration of any heating steps. Ensure consistent storage conditions for all samples. |
| Differences in the initial purity of pregabalin. | Analyze the starting material for any pre-existing levels of the lactam impurity. | |
| Difficulty in quantifying low levels of this compound. | Analytical method is not sensitive enough. | Optimize your HPLC method. This may include adjusting the mobile phase, using a more sensitive detector, or employing a derivatization technique to enhance the signal of the lactam. |
Quantitative Data on Temperature Effects
The following table summarizes available data on the formation of this compound under different temperature and pH conditions.
| Temperature (°C) | pH/Solvent | Duration | Lactam Formation (%) | Reference |
| 80 | 0.1N HCl | 24 hours | 3.3 | FDA |
| 80 | 0.1N NaOH | 6 hours | 15.0 | FDA |
| 70 | Solid State (Powder) | 15 days | Not significant | [2] |
| 50 | Neutral (in mobile phase) | 24 hours | Not significant | [4] |
Experimental Protocols
Protocol for Monitoring Pregabalin Lactamization via HPLC
This protocol outlines a general procedure for monitoring the formation of this compound at various temperatures.
1. Materials and Reagents:
-
Pregabalin reference standard
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 6.2 with sodium hydroxide)[4]
-
High-purity water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
HPLC column (e.g., Develosil C18, 5µm, 150 x 4.6 mm i.d.)[4]
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer (pH 6.2) and acetonitrile (70:30 v/v).[4] Filter and degas the mobile phase before use.
-
Standard Solutions: Accurately weigh and dissolve pregabalin and this compound reference standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standard solutions by diluting the stock solutions.
-
Sample Solutions: Prepare your pregabalin sample in the desired solvent or buffer at a known concentration.
3. Experimental Procedure for Thermal Stress Study:
-
Place aliquots of your pregabalin sample solution into sealed vials.
-
Incubate the vials at different, precisely controlled temperatures (e.g., 40°C, 60°C, 80°C) for a specific duration.
-
At predetermined time points, withdraw a vial from each temperature condition and immediately cool it to room temperature to quench the reaction.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Set up the HPLC system with the following parameters (example):
-
Inject the standard solutions to generate a calibration curve for both pregabalin and this compound.
-
Inject the thermally stressed samples.
5. Data Analysis:
-
Identify and quantify the peaks corresponding to pregabalin and this compound in the chromatograms of your samples by comparing their retention times with those of the standards.
-
Use the calibration curves to determine the concentration of pregabalin remaining and the concentration of this compound formed at each time point and temperature.
-
Calculate the percentage of lactam formation.
-
Plot the percentage of lactam formation versus time for each temperature to determine the rate of degradation.
Visualizations
Caption: Factors influencing the rate of pregabalin lactamization.
References
Technical Support Center: Analytical Method Ruggedness Testing for Pregabalin and Pregabalin Lactam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method ruggedness testing of pregabalin (B1679071) and its primary degradation product, pregabalin lactam.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of pregabalin and this compound, particularly in the context of ruggedness testing.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks for pregabalin or this compound.
-
Tailing factor outside the acceptable range (typically > 1.5).[1]
Possible Causes and Solutions:
| Cause | Solution |
| Residual Silanol (B1196071) Interactions | Pregabalin, being a primary amine, can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[2] Ensure the mobile phase pH is appropriately controlled to suppress this interaction. Using a phosphate (B84403) buffer can help maintain a consistent pH and provide good peak shape.[3] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is critical for achieving good peak shape for ionizable compounds like pregabalin. A mobile phase pH around 6.9 has been shown to be effective.[1] Deliberate small variations in pH (e.g., ± 0.2 units) should be assessed during robustness studies to understand its impact.[1][4] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Ensure the sample concentration is within the linear range of the method. |
| Column Contamination or Degradation | Accumulation of contaminants on the column inlet or degradation of the stationary phase can cause peak shape issues. If the problem persists, flushing the column with a strong solvent or replacing the guard column may be necessary. If these measures fail, the analytical column may need to be replaced. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Use tubing with the smallest practical internal diameter and length. |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Significant shifts in the retention times of pregabalin or this compound peaks between injections or different analytical runs.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Composition Fluctuation | Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic modifier) can lead to retention time drift. Prepare fresh mobile phase daily and keep the reservoir covered.[5] |
| Inadequate Column Equilibration | Insufficient equilibration of the column with the mobile phase before starting the analysis can cause retention time variability in the initial injections. Ensure the column is thoroughly equilibrated until a stable baseline is achieved. |
| Column Temperature Variation | Fluctuations in the column temperature can affect retention times.[6] Using a column oven to maintain a constant temperature is crucial for reproducible results. The effect of small temperature variations (e.g., ± 2°C) should be evaluated during robustness testing.[6] |
| Flow Rate Instability | A malfunctioning pump or leaks in the HPLC system can lead to an unstable flow rate and, consequently, inconsistent retention times.[7] Regularly perform pump maintenance and check for leaks. The impact of deliberate flow rate changes (e.g., ± 0.1 mL/min) is a key parameter in ruggedness testing.[1][4] |
| Changes in Mobile Phase pH | As with peak shape, the pH of the mobile phase significantly influences the retention of ionizable analytes. Small shifts in pH can alter retention times. Ensure the buffer has sufficient capacity to maintain a stable pH.[3] |
Issue 3: Poor Resolution Between Pregabalin and this compound
Symptoms:
-
Overlapping peaks of pregabalin and its lactam impurity, making accurate quantification difficult.
-
Resolution value below the required limit (typically > 2.0).
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The ratio of the aqueous buffer to the organic modifier is critical for achieving adequate separation. A mobile phase consisting of a phosphate buffer and acetonitrile (B52724) in a ratio of 95:5 (v/v) has been shown to provide good resolution.[1] Adjusting the organic content may be necessary to optimize separation. |
| Incorrect Column Chemistry | The choice of stationary phase is crucial. A C8 or C18 column is commonly used for this separation.[1][4][5] Ensure the selected column provides the necessary selectivity for pregabalin and its lactam. |
| High Flow Rate | A flow rate that is too high can lead to decreased resolution. While a higher flow rate can reduce analysis time, it may compromise separation. A flow rate of around 1.0 mL/min is often a good starting point.[1][4] |
| Elevated Column Temperature | While increasing temperature can sometimes improve peak shape and reduce analysis time, it can also decrease resolution. The effect of temperature on resolution should be carefully evaluated. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of ruggedness testing for the analytical method of pregabalin and this compound?
A1: Ruggedness testing is performed to assess the reliability of an analytical method under normal, but variable, operating conditions. It demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its suitability for routine use in different laboratories, by different analysts, and on different instruments.[4]
Q2: What are the typical parameters varied during a ruggedness test for an HPLC method for pregabalin?
A2: According to ICH guidelines, ruggedness testing typically involves variations in:
-
Analyst: Different analysts performing the test.[1]
-
Instrument: Using different HPLC systems.[1]
-
Column: Using different columns (of the same type).[1]
-
Day: Performing the analysis on different days.[1]
Robustness testing, which is closely related, involves deliberate variations in method parameters such as:
-
Mobile Phase pH: (e.g., ± 0.2 units).[1]
-
Mobile Phase Composition: (e.g., ± 2% variation in organic modifier).[4]
-
Column Temperature: (e.g., ± 2°C).[6]
-
Wavelength of Detection: (e.g., ± 2 nm).[4]
Q3: What are the acceptance criteria for ruggedness testing?
A3: The primary acceptance criterion for ruggedness testing is that the results remain within the predefined limits of precision and accuracy. A common acceptance criterion for the assay of pregabalin is that the Relative Standard Deviation (%RSD) of the results from the varied conditions should not be more than 2.0%.[1] The tailing factor for the pregabalin peak should also remain within an acceptable range, typically less than 1.5.[1]
Q4: How can I prevent the formation of this compound during sample preparation and analysis?
A4: Pregabalin can degrade to its lactam form, especially under certain stress conditions. To minimize this:
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation.
-
Temperature: Prepare and store samples at controlled room temperature or refrigerated if necessary. Avoid prolonged exposure to high temperatures.
-
Sample Stability: Analyze samples within a validated stability period. Studies have shown that pregabalin sample solutions can be stable at room temperature for about 26 hours.[1]
Q5: My chromatogram shows an interference peak at the retention time of pregabalin or the lactam impurity. What should I do?
A5: Interference peaks can arise from the blank (diluent), placebo (excipients), or degradation products.
-
Specificity Analysis: Inject a blank and a placebo preparation to ensure they do not have any peaks co-eluting with the analytes of interest.[8]
-
Forced Degradation Studies: Analyze samples that have been subjected to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and ensure the method can separate them from the main analyte and its known impurities.[1][8] If a co-eluting peak is a degradation product, the method may need to be re-developed to improve its stability-indicating capability.
Experimental Protocols
Representative HPLC Method for Pregabalin and this compound
This protocol is a synthesis of commonly employed methods and should be validated before use.
| Parameter | Condition |
| Column | Hypersil BDS C8 (150 x 4.6 mm, 5 µm) or Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 6.9) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
Reference: Based on methods described in[1][4][5]
Ruggedness Testing Protocol
-
Prepare Standard and Sample Solutions: Prepare a standard solution of pregabalin and a sample solution from the drug product as per the validated analytical method.
-
Establish Baseline Performance: Analyze the standard and sample solutions using the nominal method parameters with a single analyst, on a single instrument, and a single column to establish baseline results for comparison.
-
Introduce Variations:
-
Analyst Variability: Have a second, independent analyst prepare and analyze the samples.
-
Instrument Variability: Run the analysis on a different, but equivalent, HPLC system.
-
Column Variability: Use a different column of the same type and dimensions.
-
Day-to-Day Variability: Perform the analysis on a different day.
-
-
Analyze Data: Calculate the assay results, retention times, peak tailing, and resolution for each set of varied conditions.
-
Evaluate Results: Compare the results from the varied conditions to the baseline results and the method's acceptance criteria. The %RSD for the assay across all conditions should typically be ≤ 2.0%.[1]
Data Presentation: Summary of Ruggedness and Robustness Testing Parameters and Acceptance Criteria
The following tables summarize typical parameters and acceptance criteria for ruggedness and robustness testing of an HPLC method for pregabalin.
Table 1: Ruggedness Testing Parameters and Acceptance Criteria
| Parameter Varied | Typical Variation | Acceptance Criteria |
| Analyst | Analyst 1 vs. Analyst 2 | Overall %RSD of assay ≤ 2.0% |
| Instrument | HPLC System 1 vs. HPLC System 2 | Overall %RSD of assay ≤ 2.0% |
| Column | Column 1 vs. Column 2 (same type) | Overall %RSD of assay ≤ 2.0% |
| Day | Day 1 vs. Day 2 | Overall %RSD of assay ≤ 2.0% |
Table 2: Robustness Testing Parameters and Acceptance Criteria
| Parameter Varied | Typical Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min (e.g., 0.9, 1.0, 1.1 mL/min) | %RSD of assay ≤ 2.0%; Tailing factor < 1.5 |
| Mobile Phase pH | ± 0.2 units (e.g., pH 6.7, 6.9, 7.1) | %RSD of assay ≤ 2.0%; Tailing factor < 1.5 |
| Mobile Phase Organic Content | ± 2% (e.g., 93:7, 95:5, 97:3 buffer:ACN) | %RSD of assay ≤ 2.0%; Resolution > 2.0 |
| Column Temperature | ± 2°C (e.g., 28°C, 30°C, 32°C) | %RSD of assay ≤ 2.0%; Retention time shift within acceptable limits |
| Detection Wavelength | ± 2 nm (e.g., 208 nm, 210 nm, 212 nm) | No significant change in peak response or purity |
Visualizations
Caption: High-level workflow for analytical method lifecycle.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ijpsr.com [ijpsr.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ijcps.com [ijcps.com]
- 6. iajps.com [iajps.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. iajps.com [iajps.com]
Technical Support Center: Spectroscopic Analysis of Pregabalin Lactam
Welcome to the technical support center for the spectroscopic analysis of pregabalin (B1679071) and its primary degradant, pregabalin lactam. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the spectroscopic analysis of this compound.
Issue 1: Poor peak shape or splitting for pregabalin and/or this compound in HPLC-UV analysis.
-
Question: My chromatogram shows tailing, fronting, or split peaks for my analytes. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is a common issue in HPLC analysis and can be caused by several factors. Follow these troubleshooting steps:
-
Check Column Condition: The column may be contaminated or degraded.
-
Solution: Flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile (B52724) or methanol). If the problem persists, the column may need to be replaced. A C18 or C8 column is commonly used for pregabalin analysis.[1][2]
-
-
Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like pregabalin.
-
Solution: Ensure the mobile phase pH is properly adjusted and buffered. For pregabalin, a phosphate (B84403) buffer with a pH around 6.2-6.9 is often effective.[2][3] Inconsistent pH can lead to shifts in retention time and poor peak shape.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and dilute your samples in the mobile phase.[6]
-
-
Issue 2: Co-elution of this compound with other impurities or excipients.
-
Question: I am observing a peak that overlaps with my this compound peak. How can I resolve this interference?
-
Answer: Co-elution can lead to inaccurate quantification. Here are some strategies to improve separation:
-
Modify Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in your mobile phase can alter selectivity.
-
Solution: Perform a gradient optimization. A common mobile phase for pregabalin and its impurities is a mixture of a phosphate buffer and acetonitrile/methanol, often in a gradient elution.[1] Varying the gradient slope or the initial/final solvent composition can resolve overlapping peaks.
-
-
Change Column Chemistry: Different stationary phases offer different selectivities.
-
Solution: If using a standard C18 column, consider switching to a phenyl-hexyl or a different C8 column to achieve a different separation mechanism.[7]
-
-
Adjust pH: Altering the mobile phase pH can change the ionization state of interfering compounds, thus affecting their retention.
-
Solution: Methodically adjust the pH of the buffer within the stable range of your column (typically pH 2-8) and observe the effect on resolution.
-
-
Issue 3: Low sensitivity or no detectable peak for pregabalin in HPLC-UV.
-
Question: I am not able to detect pregabalin at low concentrations using my UV detector. What can I do to improve sensitivity?
-
Answer: Pregabalin lacks a strong chromophore, making UV detection challenging, especially at low concentrations.[8][9]
-
Lower UV Wavelength: Pregabalin has some absorbance at lower UV wavelengths.
-
Pre-column Derivatization: Introducing a chromophore to the pregabalin molecule can significantly enhance its UV absorbance.
-
Solution: Use a derivatizing agent such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or ninhydrin.[4][8][9] This creates a derivative that can be detected at a higher wavelength (e.g., 360 nm for FDNB) with much greater sensitivity.[4]
-
-
Switch to a More Sensitive Detector: If available, other detection methods are inherently more sensitive for compounds like pregabalin.
-
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of pregabalin that can interfere with lactam analysis? A1: The most common degradation product is this compound (4-isobutylpyrrolidin-2-one).[12] Other potential impurities and degradants can arise from forced degradation conditions, including acid and base hydrolysis, oxidation, and thermal stress.[3][7] Additionally, interactions with excipients, such as lactose (B1674315) in formulations, can lead to the formation of conjugate degradation products.[13][14]
Q2: How can I confirm the identity of the this compound peak in my chromatogram? A2: The most reliable method for peak identification is to use a certified reference standard of this compound. Injecting the standard under the same chromatographic conditions should result in a peak with the same retention time as the suspected lactam peak in your sample. For absolute confirmation, techniques like LC-MS can be used to verify the mass-to-charge ratio (m/z) of the eluting peak, which should correspond to that of this compound.
Q3: What are the typical sample preparation steps to minimize interference? A3: Proper sample preparation is crucial. A general workflow includes:
-
Accurate Weighing: Accurately weigh the sample (bulk drug or formulation).
-
Dissolution: Dissolve the sample in a suitable solvent. Water or a mixture of water and organic solvent (like the mobile phase) is common.[5][15] Sonication can aid dissolution.[2][4]
-
Dilution: Dilute the stock solution to a concentration within the linear range of the analytical method.
-
Filtration: Filter the final solution through a 0.45 µm filter to remove particulates that could interfere with the analysis or damage the HPLC column.[1]
Q4: Can I use UV-Vis spectrophotometry for the direct quantification of this compound? A4: Direct UV-Vis spectrophotometry is generally not suitable for the quantification of pregabalin or its lactam in the presence of each other and other impurities due to significant spectral overlap and the lack of distinct chromophores.[16] Chromatographic separation (like HPLC) is necessary to isolate the compounds before quantification by a UV detector. Derivatization can be employed to create a chromophoric product, which can then be measured spectrophotometrically, but this still requires careful handling of potential interferences.[16][17]
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Pregabalin and its Lactam Impurity
This protocol is a generalized procedure based on common methods found in the literature.[1]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.
-
Buffer: Prepare a phosphate buffer and adjust the pH to 6.2.
-
Mobile Phase A: Buffer
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the analytes.
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of pregabalin reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of this compound reference standard.
-
From the stock solutions, prepare working standard solutions at various concentrations to establish a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and transfer the sample containing pregabalin to a volumetric flask.
-
Add the diluent (mobile phase) and sonicate to dissolve.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Pre-column Derivatization with FDNB for Enhanced UV Detection
This protocol enhances the detectability of pregabalin.[4]
-
Derivatization Reaction:
-
To an aliquot of the sample or standard solution containing pregabalin, add a borate (B1201080) buffer to adjust the pH to an alkaline condition.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture in a water bath (e.g., 60 °C) for a specified time (e.g., 30 minutes) to allow the reaction to complete.
-
Cool the solution and neutralize it if necessary.
-
Dilute the derivatized solution to a final volume with the mobile phase.
-
-
Chromatographic Conditions:
Quantitative Data Summary
Table 1: Typical HPLC Method Parameters for Pregabalin and Lactam Analysis
| Parameter | Value | Reference |
| Column | C18, 250 mm x 4.6 mm, 5µm | [1] |
| Mobile Phase | Phosphate Buffer:Acetonitrile (Gradient) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Detection | UV at 210 nm | [1] |
| Retention Time (Pregabalin) | ~6.5 min | [1] |
| Retention Time (Lactam) | ~37.4 min | [1] |
Table 2: Forced Degradation Conditions and Observations for Pregabalin
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 5 M HCl | Slight degradation | [4][7] |
| Base Hydrolysis | 5 M NaOH | Significant degradation | [4][7] |
| Oxidation | 30% H₂O₂ | Significant degradation | [4][7] |
| Thermal | Heat at 105°C | Slight degradation | [2][7] |
| Photolytic | UV light exposure | Slight degradation | [7] |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for HPLC interference issues.
References
- 1. ijcps.com [ijcps.com]
- 2. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ijsred.com [ijsred.com]
- 6. scispace.com [scispace.com]
- 7. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectrofluorimetric and spectrophotometric determination of pregabalin in capsules and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. globaljournals.org [globaljournals.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Pregabalin Lactam Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of pregabalin (B1679071) and its lactam impurity, a critical process in drug development and quality control. The methodologies discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method is contingent on specific analytical requirements, such as sensitivity, run time, and the nature of the sample matrix. Below is a summary of performance data from various validated methods, offering a clear comparison to aid in your selection process.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5µm)[1][2][3] | Hypersil BDS C8 (150 x 4.6 mm, 5 µm)[4] | Kromasil C18 (250 mm x 4.6 ID, 5 microns)[5] |
| Mobile Phase | Gradient elution with a buffer (Di-ammonium hydrogen phosphate), methanol, and acetonitrile[1][2] | Isocratic elution with phosphate (B84403) buffer (pH 6.9) and acetonitrile (B52724) (95:05)[4] | Isocratic elution with Acetonitrile and 0.1% TFAA (15:85 %V/V)[5] |
| Flow Rate | 0.8 ml/min[1][2][3] | 1.0 ml/min[4] | 1.0 ml/min[5] |
| Detection (UV) | 210 nm[1][2][3] | 200 nm[4] | 210 nm[5] |
| Retention Time (Pregabalin) | ~6.5 min[1] | Not Specified | Not Specified |
| Retention Time (Lactam Impurity) | ~37.4 min[1] | Not Specified | Not Specified |
| Linearity Range (Pregabalin) | 18.75-150 µg/ml[1] | 500-1500 µg/ml[4] | 50.0 - 750.0 µg/mL[5] |
| LOD | Not Specified | 0.23 µg/ml[4] | 11.572 µg/ml[5] |
| LOQ | Not Specified | 0.61 µg/ml[4] | 35.068 µg/ml[5] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 99.06-99.60%[5] |
| Precision (%RSD) | <1.4%[2][3] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established and validated procedures for the analysis of pregabalin and its lactam impurity.
Method 1: Gradient RP-HPLC
This method is suitable for the separation and quantification of pregabalin and its related substances, including the lactam impurity.
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Diluent: A suitable mixture of buffer and organic solvent.
-
Standard Solution: Accurately weigh and dissolve pregabalin and lactam impurity reference standards in the diluent to achieve a known concentration.
-
Sample Solution: For bulk drug, dissolve a known amount in the diluent. For dosage forms, extract the drug from the matrix using the diluent, followed by sonication and filtration through a 0.45 µm filter.[1]
-
Method 2: Isocratic RP-HPLC
This method offers a simpler and often faster analysis for pregabalin in capsule dosage forms.
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pregabalin working standard in the mobile phase.
-
Sample Solution: Extract pregabalin from the capsule contents using the mobile phase.
-
Visualizing the HPLC Method Validation Workflow
The following diagrams illustrate the key stages and relationships in the validation of an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
Caption: Interrelationship of ICH Validation Parameters for HPLC Methods.
References
inter-laboratory comparison of analytical methods for pregabalin lactam
A Comparative Guide to Analytical Methods for Pregabalin (B1679071) Lactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of pregabalin lactam, a critical impurity in pregabalin drug substances and products. The information is compiled from several validated studies to assist in selecting the most appropriate analytical technique for specific research and quality control needs.
Introduction to Pregabalin and this compound
Pregabalin, an anticonvulsant and neuropathic pain agent, is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).[1] It functions by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[2] A key process-related impurity and degradation product is this compound (4-isobutylpyrrolidin-2-one).[3] The formation of this lactam occurs via an intramolecular cyclization of pregabalin. Due to potential safety concerns, regulatory agencies require strict control over the levels of this impurity in the final drug product. Accurate and precise analytical methods are therefore essential for its quantification.
Chemical Relationship Diagram
The following diagram illustrates the conversion of pregabalin to its lactam impurity through an intramolecular cyclization reaction, which involves the loss of a water molecule.
Comparison of Analytical Methods
Several analytical techniques have been developed and validated for the determination of pregabalin and its related substances, including this compound. The most common methods are High-Performance Liquid Chromatography (HPLC) with various detectors, and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Data Summary Tables
The performance characteristics of different analytical methods are summarized below. These tables provide a comparative overview of their sensitivity, linearity, and accuracy.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Analyte(s) | Linearity Range | LOD | LOQ | Accuracy (% Recovery) |
| RP-HPLC-UV | Pregabalin & Impurities | Not Specified | 0.004% | 0.012% | 90.0% - 115.0% for impurities[2] |
| RP-HPLC-UV | Pregabalin | 18.75-150 µg/mL | Not Specified | Not Specified | Not Specified |
| RP-HPLC-UV | Pregabalin | 50.0 - 750.0 µg/mL[4] | 11.572 µg/mL[4] | 35.068 µg/mL[4] | 99.06% - 99.60%[4] |
| RP-HPLC-UV (Ninhydrin Derivatization) | Pregabalin | 50 - 600 µg/mL[5][6] | Not Specified | Not Specified | Within 100 ± 2%[5][6] |
| LC-MS/MS | Pregabalin | 50 - 50000 ng/mL | Not Specified | 50 ng/mL | Not Specified |
| SPE-LC-MS/MS | Pregabalin | 1 - 250 ng/mL[7] | Not Specified | 1 ng/mL[7] | 91.4%[7] |
Table 2: Gas Chromatography (GC) Methods
| Method | Analyte(s) | Linearity Range | LOD | LOQ | Accuracy (% Recovery) |
| GC-MS | Pregabalin | Not Specified | 200 ng[1][8] | 400 ng[1][8] | Not Specified |
| GC-FID (Ethyl Chloroformate Derivatization) | Pregabalin (in plasma) | 2 - 10 µg/mL | 0.4 µg/mL | Not Specified | 96.75% - 102.4% |
Experimental Protocols & Workflows
A generalized workflow for the analysis of this compound in a drug substance or product typically involves sample preparation, chromatographic separation, detection, and data analysis.
General Experimental Workflow Diagram
Detailed Methodologies
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used technique for the analysis of pregabalin and its impurities.
-
Principle : This method separates compounds based on their polarity. A non-polar stationary phase (like C8 or C18) is used with a polar mobile phase.[2][9] Pregabalin and its lactam, being polar, elute relatively quickly.
-
Sample Preparation : A common procedure involves accurately weighing the sample, dissolving it in a suitable diluent (often the mobile phase), sonicating to ensure complete dissolution, and filtering the solution through a 0.45 µm filter to remove particulates.[9]
-
Chromatographic Conditions :
-
Column : Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5µm) is frequently cited.[2][9]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 6.5-6.9) and an organic modifier like acetonitrile (B52724) is common.[2][10] Gradient elution is often employed to ensure good separation of all related substances.[2][9]
-
Detection : UV detection is commonly performed at a low wavelength, such as 210 nm, as pregabalin lacks a strong chromophore.[2][9]
-
-
Derivatization : To enhance UV sensitivity, pre-column or post-column derivatization can be used. For instance, derivatization with ninhydrin (B49086) produces a chromophoric complex that can be detected at a higher wavelength (e.g., 569 nm), improving specificity and sensitivity.[5][6]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications and trace impurity analysis.
-
Principle : This method couples the separation power of HPLC with the highly sensitive and specific detection capabilities of a tandem mass spectrometer.
-
Sample Preparation : For biological samples like plasma, a simple protein precipitation step is often sufficient.[11] This involves adding a solvent like methanol (B129727) to the plasma sample, vortexing, and centrifuging to remove precipitated proteins.[11] For cleaner extracts, Solid Phase Extraction (SPE) can be employed.[7]
-
Chromatographic and Mass Spectrometric Conditions :
-
Ionization : Positive electrospray ionization (ESI) is typically used, as it effectively ionizes the amine group on pregabalin.[7][11]
-
Detection : The analysis is performed in Selected Reaction Monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.[7]
-
Internal Standard : A deuterated internal standard (e.g., pregabalin-d4) is often used to ensure high accuracy and precision.[12]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, though it often requires derivatization for polar, non-volatile compounds like pregabalin.
-
Principle : GC separates volatile compounds based on their boiling points and interaction with the stationary phase. The separated compounds are then detected by a mass spectrometer.
-
Challenges : Direct analysis of pregabalin by GC is difficult due to its amphoteric nature and tendency to cyclize to the lactam form in the hot GC injection port.[13][14]
-
Derivatization : To overcome these challenges, derivatization is necessary. A common approach involves converting the carboxylic acid group to a methyl ester and then derivatizing the amine group.[13] Another method uses ethyl chloroformate as a derivatizing reagent.[14]
-
Application : This method is well-suited for forensic analysis and can be used for the enantiomeric identification of pregabalin.[13]
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
RP-HPLC-UV is a robust and widely available technique suitable for routine quality control in pharmaceutical manufacturing, where impurity levels are typically in the 0.01% to 0.1% range.[2]
-
LC-MS/MS is the method of choice for bioanalytical studies or when very low detection limits are required, offering unparalleled sensitivity and specificity.[7]
-
GC-MS , while requiring derivatization, provides an alternative and is particularly useful for specific applications like chiral separations.[13]
Each method must be properly validated according to ICH guidelines to ensure it is fit for its intended purpose, providing accurate and reliable data for the control of this compound.[9][10]
References
- 1. probiologists.com [probiologists.com]
- 2. ijariit.com [ijariit.com]
- 3. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. probiologists.com [probiologists.com]
- 9. ijcps.com [ijcps.com]
- 10. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontagelab.com [frontagelab.com]
- 12. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Pregabalin: A Comparative Guide to Formulation Performance
For researchers, scientists, and drug development professionals, understanding the inherent stability of different drug formulations is paramount to ensuring safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of various pregabalin (B1679071) formulations, supported by experimental data and detailed protocols. Pregabalin, an anticonvulsant and analgesic, is available in multiple dosage forms, including immediate-release capsules, sustained-release tablets, and oral solutions, each presenting a unique stability profile.
Comparative Stability Under Stress: A Quantitative Overview
Forced degradation studies are a cornerstone of stability testing, providing insights into the degradation pathways and intrinsic stability of a drug substance and its formulated products. The following tables summarize the quantitative outcomes of forced degradation studies on different pregabalin formulations, highlighting the percentage of degradation or the amount of active substance remaining under various stress conditions.
Table 1: Forced Degradation of Pregabalin API
| Stress Condition | Duration | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 hrs | 97.34 | 2.19 | 99.53[1] |
| Basic Hydrolysis (0.1 M NaOH) | 24 hrs | 95.02 | 1.59 | 96.61[1] |
| Thermal Degradation (50°C) | 24 hrs | - | - | - |
| Oxidative Degradation | - | Highly Degraded | - | - |
| Photolytic Degradation | - | Highly Degraded | - | - |
| Neutral Condition | - | Comparatively Stable | - | - |
Data synthesized from a study on Pregabalin Active Pharmaceutical Ingredient (API) where it was subjected to various stress conditions for 24 hours. The study noted significant degradation under oxidative and photolytic conditions.[1]
Table 2: Stability of Pregabalin Powder for Oral Solution in Sachet (Accelerated Conditions: 40°C/75%RH)
| Test Parameter | Initial | 1 Month | 2 Months | 3 Months | 6 Months |
| Assay (Pregabalin) (%) | 99.8 | 99.5 | 99.2 | 98.9 | 98.5 |
| Related Substances (Total Impurities) (%) | <0.1 | <0.1 | 0.12 | 0.15 | 0.18 |
| Water Content (%) | 0.25 | 0.28 | 0.30 | 0.32 | 0.35 |
This formulation was found to be stable for 24 months at controlled room temperature, with the data above representing accelerated stability testing.[2][3]
Table 3: Comparative Quality Parameters of Different Brands of Pregabalin 75 mg Capsules
| Brand | Disintegration Time (minutes) | Dissolution (% dissolved in 30 mins) | Chemical Assay (%) |
| P-1 | 7.5 | >85 | 95.62 - 102.68 |
| P-2 | 12 | >85 | 95.62 - 102.68 |
| P-3 | - | >85 | <80 |
| P-4 | - | >85 | 95.62 - 102.68 |
| P-5 | - | >85 | <80 |
| P-6 | - | >85 | 95.62 - 102.68 |
This study compared six brands of pregabalin capsules, with most meeting USP/BP specifications for disintegration (within 15 minutes) and dissolution (not less than 80% dissolved in 30 minutes). However, two brands failed the content uniformity test.[2][4][5][6]
Key Factors Influencing Pregabalin Formulation Stability
Excipient Compatibility: The choice of excipients plays a critical role in the stability of pregabalin formulations. A study on pregabalin capsules revealed that the use of colloidal silicon dioxide as a glidant led to a higher level of the impurity, Pregabalin Related Compound-C (4-Isobutylpyrrolidin-2-one), also known as pregabalin lactam, under accelerated stability conditions (40°C / 75% RH)[7]. This incompatibility was confirmed through drug-excipient compatibility studies[7]. Consequently, a stable formulation was developed using lactose (B1674315) anhydrous as a diluent, pregelatinized starch as a binder and disintegrant, and talc (B1216) as a glidant and lubricant[7].
Formulation Type:
-
Solid Dosage Forms (Capsules and Tablets): Pregabalin in its solid, crystalline form is thermally stable and non-hygroscopic[8]. However, the manufacturing process and excipients can introduce vulnerabilities. Immediate-release and sustained-release formulations have shown comparable safety and efficacy profiles in clinical studies, suggesting that the polymers used for controlling drug release in SR tablets do not negatively impact its overall stability in vivo[6][9][10][11].
-
Oral Solutions: Liquid formulations of pregabalin are susceptible to microbial growth and require a preservative system, such as methylparaben and propylparaben, to ensure microbiological stability[8]. While the aqueous environment can favor the formation of a hydrate (B1144303) form of pregabalin, in the solid state, the anhydrous form is more stable[12].
Experimental Protocols
A detailed understanding of the methodologies employed in stability studies is crucial for the interpretation and replication of results.
Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol for Pregabalin API Forced Degradation: [1]
-
Acid Hydrolysis: 25 mg of pure pregabalin drug is dissolved in 0.1 N Hydrochloric acid in a 25 ml volumetric flask and kept for 24 hours.
-
Basic Hydrolysis: 10 mg of pure drug is dissolved in 0.1 N Sodium hydroxide (B78521) in a volumetric flask and kept for 24 hours.
-
Thermal Degradation: 10 mg of pure drug is dissolved in the mobile phase in a 100 ml volumetric flask and maintained at 50°C for 24 hours.
-
Oxidative Degradation: 10 mg of pure drug is dissolved in a 100 ml volumetric flask with 30 ml of 3% Hydrogen peroxide and a small amount of methanol (B129727) to aid solubility, then kept in the dark for 24 hours.
-
Photolytic Degradation: A sample of the drug is exposed to UV light for a specified period.
-
Analysis: All stressed samples are then analyzed by a stability-indicating HPLC method to determine the assay of the active substance and the formation of degradation products.
High-Performance Liquid Chromatography (HPLC) for Stability Testing
HPLC is the most common analytical technique for assessing the stability of pregabalin formulations.
Typical HPLC Method Parameters:
-
Column: Reversed-phase columns such as C18 or Phenyl-hexyl are commonly used[13]. For instance, a Develosil C18 column (5µm, 150 x 4.6 mm i.d.) or an Inertsil ODS 3V (250 mm × 4.6 mm, 5µ) have been reported[1][14].
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 6.2 or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is frequently used[1][13]. A gradient elution may be employed to shorten the runtime[14].
-
Detection: UV detection at a wavelength of around 210 nm or 225 nm is typical for pregabalin analysis[1][15].
-
Flow Rate: A flow rate of approximately 1.0 ml/min is common[1].
-
Column Temperature: The column is often maintained at a controlled temperature, for example, 40°C[1].
Visualizing Experimental Workflows
To further clarify the processes involved in stability testing, the following diagrams illustrate a typical experimental workflow and the degradation pathways of pregabalin.
References
- 1. iajps.com [iajps.com]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. sci-int.com [sci-int.com]
- 5. researchgate.net [researchgate.net]
- 6. A clinical study to compare the efficacy and safety of pregabalin sustained release formulation with pregabalin immediate release formulation in patients of diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A clinical study to compare the efficacy and safety of pregabalin sustained release formulation with pregabalin immediate release formulation in patients of diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of a New Sustained-release Pregabalin Formulation Compared With Immediate-release Pregabalin in Patients With Peripheral Neuropathic Pain: A Randomized Noninferiority Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 14. ijariit.com [ijariit.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS and HPLC-UV Methods for the Cross-Validation of Pregabalin Lactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of pregabalin (B1679071) lactam. Pregabalin lactam is a known impurity and degradation product of the active pharmaceutical ingredient (API) pregabalin.[1] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods to aid researchers in selecting the most suitable technique for their specific analytical needs.
Introduction to the Analytical Techniques
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[2] This technique is particularly advantageous for analyzing trace-level impurities in complex matrices due to its ability to provide structural information and high specificity based on the mass-to-charge ratio of the analyte.[3][4]
HPLC-UV is a robust and cost-effective chromatographic method widely used in pharmaceutical quality control.[3][5] It relies on the separation of the analyte from other components in a mixture, followed by detection based on the analyte's absorption of UV light. For compounds with poor UV absorbance, such as pregabalin and its lactam, a pre- or post-column derivatization step is often necessary to introduce a chromophore.[6][7][8]
Experimental Workflow
The general workflow for the cross-validation of analytical methods for this compound involves sample preparation, chromatographic separation, detection, and data analysis. The key difference in the workflow for HPLC-UV is the inclusion of a derivatization step to enable UV detection.
Detailed Experimental Protocols
LC-MS/MS Method
This method is designed for high sensitivity and selectivity without the need for derivatization.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution with 0.3% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B52724) (B).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: To be determined by direct infusion of a standard solution (e.g., m/z 142.1 -> fragment ion). A similar approach is used for pregabalin with a transition of m/z 160.1→142.1.[9]
-
Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC-UV Method (with Pre-column Derivatization)
This method is suitable for routine quality control where high sensitivity is not the primary requirement.
-
Derivatization Reagent: Ninhydrin (B49086) solution (5 mg/mL in a phosphate (B84403) buffer, pH 7.4).[7][8]
-
Derivatization Procedure:
-
Mix equal volumes of the sample/standard solution and the ninhydrin reagent in a reaction vial.
-
Heat the mixture at a specified temperature (e.g., 80-90°C) for a defined period (e.g., 15-20 minutes) to allow for color development.
-
Cool the reaction mixture to room temperature before injection.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare standard and sample solutions of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Proceed with the derivatization procedure as described above.
-
Comparative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS and HPLC-UV methods for the analysis of this compound, based on typical validation parameters for similar compounds.
| Performance Metric | LC-MS/MS | HPLC-UV (with Derivatization) | Reference |
| Linearity Range | 1 - 1000 ng/mL | 10 - 100 µg/mL | [12][13] |
| Limit of Quantitation (LOQ) | ~1 ng/mL | ~10 µg/mL | [3][13] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | [7][14] |
| Precision (% RSD) | < 5% | < 2% | [7][9] |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) | [3][15] |
| Run Time | Short (typically < 10 minutes) | Longer (due to derivatization and potentially longer chromatography) | [3][10] |
| Cost & Complexity | High | Low to Moderate | [3] |
Discussion and Recommendations
The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study.
LC-MS/MS is the recommended method when:
-
High sensitivity is required: For applications such as the analysis of trace-level impurities, degradation products in stability studies, or in biological matrices.
-
High selectivity is crucial: To avoid interference from other components in complex samples and to provide definitive identification of the analyte.[15]
-
Structural information is needed: Tandem mass spectrometry can provide fragmentation patterns that aid in the structural elucidation of unknown impurities.[4]
HPLC-UV is a suitable alternative for:
-
Routine quality control: For the analysis of bulk drug substances and pharmaceutical formulations where the concentration of this compound is expected to be higher.[3]
-
Cost-effective analysis: HPLC-UV systems are more common in quality control laboratories and have lower operational and maintenance costs.[3]
-
Method robustness is a priority: HPLC-UV methods are generally considered robust and straightforward for routine analysis.
Conclusion
Both LC-MS/MS and HPLC-UV are powerful analytical techniques that can be effectively used for the quantification of this compound. The LC-MS/MS method offers superior sensitivity and selectivity, making it the method of choice for demanding applications. The HPLC-UV method, although requiring a derivatization step, provides a reliable and cost-effective solution for routine quality control analysis. The cross-validation of these two methods can ensure the accuracy and reliability of analytical data throughout the drug development lifecycle.
References
- 1. caymanchem.com [caymanchem.com]
- 2. phmethods.net [phmethods.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation | Bentham Science [eurekaselect.com]
- 9. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]
- 10. ijcps.com [ijcps.com]
- 11. researchgate.net [researchgate.net]
- 12. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. omicsonline.org [omicsonline.org]
- 15. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Analysis of Pregabalin Lactam Formation Across Dosage Forms
For Immediate Release
A deep dive into the stability of pregabalin (B1679071) across various pharmaceutical dosage forms reveals significant differences in the formation of its primary degradation product, pregabalin lactam. This comprehensive guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative analysis of lactam formation in immediate-release capsules, controlled-release tablets, and oral solutions.
Pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder, is known to undergo intramolecular cyclization to form 4-isobutyl-pyrrolidin-2-one, commonly referred to as this compound. The presence of this impurity is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the drug product. This guide explores the factors influencing lactam formation in different dosage forms, supported by experimental data and detailed methodologies.
Executive Summary of Lactam Formation
The propensity for pregabalin to degrade into its lactam impurity is influenced by a combination of factors including the dosage form, formulation excipients, moisture content, and pH. While a definitive head-to-head stability study across all dosage forms under identical conditions is not publicly available, a review of existing literature and regulatory documents provides valuable insights.
Key Findings:
-
Oral Solutions: These formulations are particularly sensitive to pH. Maintaining a pH between 5.5 and 6.5 is crucial for minimizing lactam formation. Deviations outside this range can significantly accelerate degradation.
-
Immediate-Release Capsules: The choice of excipients plays a pivotal role in the stability of solid dosage forms. Studies have indicated that certain common excipients, such as colloidal silicon dioxide, can increase the rate of lactam formation.
-
Controlled-Release Tablets: The complex matrix of controlled-release formulations can influence water activity and drug-excipient interactions, thereby affecting the rate of lactam formation. The specific polymers and manufacturing processes used are critical determinants of stability.
Quantitative Data on this compound Formation
The following table summarizes representative data on this compound formation in different dosage forms based on information from various studies. It is important to note that direct comparison is challenging due to variations in study conditions, formulations, and analytical methods.
| Dosage Form | Storage Condition | Duration | This compound (%) | Reference |
| Immediate-Release Capsules | 40°C / 75% RH | 6 Months | < 0.1% (in a stable formulation) | [1] |
| Immediate-Release Capsules | 40°C / 75% RH | Not Specified | Higher levels observed with colloidal silicon dioxide | |
| Oral Solution | Not Specified | Not Specified | Minimized in pH range 5.8 to 6.2 | |
| Bulk Drug | Acid Hydrolysis (0.1N HCl) | Not Specified | Slight Degradation | [2] |
| Bulk Drug | Base Hydrolysis (0.1N NaOH) | Not Specified | Significant Degradation | [2] |
| Bulk Drug | Oxidative (H2O2) | Not Specified | Significant Degradation | [2] |
| Bulk Drug | Thermal | Not Specified | Slight Degradation | [2] |
Factors Influencing Lactam Formation
Several factors can impact the rate of pregabalin lactamization:
-
pH: As demonstrated in studies on oral solutions, pH is a critical factor. The intramolecular cyclization is catalyzed by both acidic and basic conditions.
-
Moisture: The presence of water is necessary for the hydrolysis reaction that can lead to lactam formation. Control of moisture content in solid dosage forms is therefore essential.
-
Excipients: Interactions between pregabalin and excipients can either stabilize the drug or promote its degradation. For instance, lactose (B1674315) has been reported to potentially interact with pregabalin, while certain stabilizers can be incorporated to reduce lactam formation[3].
-
Temperature: As with most chemical reactions, elevated temperatures can accelerate the rate of degradation.
Experimental Protocols
A validated stability-indicating analytical method is essential for the accurate quantification of pregabalin and its lactam impurity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.
Typical HPLC Method for Quantification of this compound Impurity
This protocol is a representative example based on methods described in the literature[4].
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer, acetonitrile, and methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile.
-
Standard Solution: A known concentration of pregabalin and this compound reference standards prepared in the diluent.
-
Sample Solution (Capsules/Tablets): A composite of the contents of several capsules or crushed tablets is accurately weighed and dissolved in the diluent to achieve a target concentration of pregabalin. The solution is typically sonicated and then filtered through a 0.45 µm filter.
-
Sample Solution (Oral Solution): An accurately measured volume of the oral solution is diluted with the diluent to the target concentration.
3. System Suitability:
Before sample analysis, the chromatographic system is evaluated to ensure its performance. Typical system suitability parameters include resolution between pregabalin and the lactam peak, tailing factor, and theoretical plates.
4. Analysis:
The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The percentage of lactam impurity in the sample is calculated by comparing the peak area of the lactam in the sample to the peak area of the lactam in the standard solution.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the analytical method, forced degradation studies are performed on the drug substance. This involves subjecting pregabalin to various stress conditions to induce degradation.
-
Acid Hydrolysis: Pregabalin is treated with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Pregabalin is treated with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Pregabalin is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Pregabalin is exposed to dry heat.
-
Photolytic Degradation: Pregabalin is exposed to UV and visible light.
The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the main pregabalin peak and from each other.
Visualizing the Degradation Pathway and Experimental Workflow
To better understand the chemical transformation and the analytical process, the following diagrams are provided.
References
Spectroscopic Comparison of Synthesized versus Degradation-Derived Pregabalin Lactam
Published: December 4, 2025
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of pregabalin (B1679071) lactam obtained from two distinct origins: direct chemical synthesis and as a degradation product of the active pharmaceutical ingredient (API), pregabalin. The formation of this lactam, a cyclic amide, is a critical parameter in the quality control and stability testing of pregabalin, as it represents a common impurity.[1] Understanding the spectroscopic identity of this impurity is paramount for its accurate detection and quantification. This document presents supporting experimental data and detailed methodologies to aid researchers in distinguishing and characterizing pregabalin lactam.
Pregabalin can undergo intramolecular cyclization, particularly under acidic conditions or upon heating, to form this compound with the loss of a water molecule.[1][2] This degradation pathway is a significant concern during the manufacturing process and storage of pregabalin-containing drug products.
Experimental Methodologies
Detailed protocols for the synthesis of this compound and its generation through forced degradation of pregabalin are outlined below. These methods provide a basis for obtaining the respective materials for spectroscopic analysis.
Protocol 1: Synthesis of (S)-Pregabalin Lactam
This protocol is based on established chemical synthesis routes for pyrrolidinone structures. A common method involves the hydrogenation of a suitable precursor.[3]
Materials:
-
(4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one or (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (or other suitable alcohol solvent)
-
Hydrogen gas
-
Reaction vessel suitable for hydrogenation
-
Filtration apparatus
Procedure:
-
Dissolve the starting material, (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one or its isomer, in methanol in a hydrogenation-safe reaction vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., to 15 bar).[4]
-
Stir the reaction mixture at room temperature for a designated period (e.g., 8 hours) or until reaction completion is confirmed by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity synthesized this compound.
Protocol 2: Forced Degradation of Pregabalin to Yield this compound
This protocol outlines a method for inducing the degradation of pregabalin to form its lactam impurity, simulating conditions that might be encountered during manufacturing or storage. Acidic conditions are known to promote this intramolecular cyclization.[1]
Materials:
-
(S)-Pregabalin
-
Hydrochloric acid (e.g., 6N HCl)
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Extraction solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve (S)-Pregabalin in a 6N solution of hydrochloric acid in a round-bottom flask.[3]
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 15 hours).[3]
-
Monitor the reaction progress by HPLC to observe the formation of the lactam impurity.[5]
-
After the desired level of degradation is achieved, cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the degradation-derived this compound.
-
If necessary, purify the product using preparative chromatography to isolate the lactam from any remaining pregabalin and other degradation products.[6]
Logical & Experimental Workflows
The following diagrams illustrate the chemical pathways and the overall experimental workflow for comparing the two sources of this compound.
Data Presentation and Comparison
The spectroscopic data for this compound from both synthetic and degradation sources are presented below. The data confirms that both methods yield the same chemical entity, (S)-4-isobutylpyrrolidin-2-one.
Table 1: Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
| Parameter | Synthesized this compound | Degradation-Derived this compound | Reference |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO | [7] |
| Molecular Weight | 141.21 g/mol | 141.21 g/mol | [8][9] |
| Monoisotopic Mass | 141.1154 Da | 141.1154 Da | [10] |
| Primary MS Signal (m/z) | 141.1 | 141.1 | [5] |
The data indicates that both samples have the same molecular weight and formula, consistent with this compound.
Table 2: ¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming its structure.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Synthesized Sample | Degradation-Derived Sample |
| ~3.0-3.1 | m | -CH₂-N- | Consistent | Consistent |
| ~2.3-2.5 | m | -CH- | Consistent | Consistent |
| ~2.0-2.2 | m | -CH₂-C=O | Consistent | Consistent |
| ~1.6-1.8 | m | -CH(CH₃)₂ | Consistent | Consistent |
| ~1.2-1.4 | t | -CH₂-CH- | Consistent | Consistent |
| ~0.9 | d | -CH(CH₃)₂ | Consistent | Consistent |
Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. The data presented is a generalized representation based on typical spectra for this compound class. Both synthesized and degradation-derived samples are expected to produce identical ¹H NMR spectra.
Table 3: ¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment | Synthesized Sample | Degradation-Derived Sample | Reference |
| ~179.0 | C=O (Lactam Carbonyl) | Consistent | Consistent | [3] |
| ~48.4 | -CH₂-N- | Consistent | Consistent | [3] |
| ~43.8 | -CH- | Consistent | Consistent | [3] |
| ~37.5 | -CH₂-C=O | Consistent | Consistent | [3] |
| ~32.9 | -CH₂-CH- | Consistent | Consistent | [3] |
| ~26.1 | -CH(CH₃)₂ | Consistent | Consistent | [3] |
| ~22.5 | -CH(CH₃)₂ | Consistent | Consistent | [3] |
The expected ¹³C NMR chemical shifts for this compound are consistent regardless of its origin.
Table 4: Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment | Synthesized Sample | Degradation-Derived Sample |
| ~3200-3400 | N-H stretch (Amide) | Present | Present |
| ~2870-2970 | C-H stretch (Aliphatic) | Present | Present |
| ~1680-1700 | C=O stretch (Lactam Carbonyl) | Present | Present |
The characteristic absorption bands for the amide N-H and carbonyl C=O groups are the key identifiers for the lactam structure in an IR spectrum. Both samples are expected to show these characteristic peaks.
Conclusion
The spectroscopic data presented in this guide unequivocally demonstrates that this compound derived from direct chemical synthesis and that formed through the degradation of pregabalin are structurally identical. The mass spectrometry, ¹H NMR, ¹³C NMR, and IR data are all consistent with the chemical structure of (S)-4-isobutylpyrrolidin-2-one.
For researchers and professionals in drug development and quality control, this guide affirms that a well-characterized, synthesized standard of this compound can be confidently used for the identification and quantification of this impurity in stability studies of pregabalin. The provided protocols offer a reliable basis for the preparation of both synthesized and degradation-derived samples for in-house verification and further investigation.
References
- 1. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C8H15NO | CID 16101324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. (S)-Pregabalin Lactam | TRC-P704820-100MG | LGC Standards [lgcstandards.com]
Determining the Relative Response Factor of Pregabalin Lactam: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of therapeutic products. This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of pregabalin (B1679071) lactam, a known impurity of the API pregabalin. The RRF is a critical parameter for the accurate quantification of impurities when a reference standard for the impurity is not available.[1]
Comparison of Analytical Methods for RRF Determination
The most common and widely accepted method for the determination of the RRF for pregabalin lactam is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[2][3] This technique offers a balance of sensitivity, specificity, and accessibility. While other methods like Ultra-Performance Liquid Chromatography (UPLC) can offer faster analysis times, the fundamental principle of RRF determination remains the same.[1]
The determination of RRF is typically performed using the slope method, where the response of the detector to the impurity is compared to its response to the API over a range of concentrations.[1]
Quantitative Data Summary
The following table summarizes the typical data generated during the determination of the RRF for this compound using an HPLC-UV method.
Disclaimer: The following data is illustrative and intended to demonstrate the methodology for RRF calculation. Actual experimental values may vary.
| Parameter | Pregabalin (API) | This compound (Impurity) |
| Linearity Range | 5 - 150 µg/mL | 0.1 - 5 µg/mL |
| Number of Data Points | 5 | 5 |
| Slope of Calibration Curve | 45,000 | 40,500 |
| Y-Intercept | 150 | 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Relative Response Factor (RRF) | - | 0.90 |
The RRF is calculated using the following formula:
RRF = (Slope of Impurity Calibration Curve) / (Slope of API Calibration Curve)
In this illustrative example, the RRF of this compound is calculated as 40,500 / 45,000 = 0.90 .
Experimental Protocol: RRF Determination by HPLC-UV
This section details the experimental protocol for determining the RRF of this compound.
Materials and Reagents
-
Pregabalin Reference Standard
-
This compound Impurity Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Di-ammonium hydrogen phosphate (B84403) (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2][3] |
| Mobile Phase | A gradient mixture of a buffer solution (e.g., di-ammonium hydrogen phosphate, pH adjusted to 6.5 with ortho-phosphoric acid) and an organic solvent (e.g., acetonitrile and/or methanol).[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 210 nm[2] |
| Column Temperature | Ambient or controlled (e.g., 25°C)[3] |
| Injection Volume | 20 µL[3] |
Preparation of Standard Solutions
-
Pregabalin Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Pregabalin Reference Standard in the mobile phase.
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Impurity Reference Standard in the mobile phase.
-
Calibration Curve Solutions: Prepare a series of at least five calibration standards for both pregabalin and this compound by diluting the respective stock solutions with the mobile phase to cover the expected working range.
Experimental Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each calibration standard solution for both pregabalin and this compound in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area against the concentration for both pregabalin and this compound.
-
Perform a linear regression analysis for each calibration curve to determine the slope, y-intercept, and correlation coefficient (r²).
-
Calculate the Relative Response Factor (RRF) using the slopes of the two calibration curves.
Visualizing the Workflow and Calculation
The following diagrams illustrate the experimental workflow and the logical relationship in the RRF calculation.
References
Mutagenicity Profile: A Comparative Analysis of Pregabalin and its Lactam Impurity
A comprehensive review of the available toxicological data reveals a significant disparity in the mutagenicity assessment of pregabalin (B1679071) and its primary degradation product, pregabalin lactam. While pregabalin has been extensively studied and consistently demonstrated a lack of mutagenic potential in a battery of standard genotoxicity assays, publicly available experimental data for this compound is scarce. This guide provides a detailed comparison based on the existing evidence, highlighting the robust non-mutagenic profile of pregabalin and the predictive, in silico assessment of its lactam impurity.
Executive Summary
Pregabalin has been thoroughly evaluated for its genotoxic potential through a series of in vitro and in vivo studies, all of which have returned negative results.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have concluded, based on this extensive data, that pregabalin is not genotoxic.[1][4][5][6][7][8]
In contrast, the mutagenicity assessment of this compound, a common impurity, is primarily based on computational (in silico) toxicology models. A preliminary assessment using these methods predicted that this compound is not mutagenic. While these predictive models are valuable tools in the early stages of risk assessment, they do not replace definitive experimental testing. The absence of publicly available experimental data for this compound means a direct comparison of its mutagenic potential with that of pregabalin cannot be made on an equivalent basis.
Data Presentation: Mutagenicity Assessment Results
The following tables summarize the available mutagenicity data for pregabalin (experimental) and this compound (in silico).
Table 1: Summary of Experimental Mutagenicity Studies on Pregabalin
| Assay Type | Test System | Concentration/Dose Levels | Metabolic Activation (S9) | Result | Reference |
| In Vitro Studies | |||||
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | Up to 5000 µ g/plate | With and without | Non-mutagenic | [1][2] |
| Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells | Up to 1600 µg/mL | With and without | Non-mutagenic | [1] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 1600 µg/mL | With and without | No increase in aberrations | [1] |
| In Vivo Studies | |||||
| Micronucleus Test | Mouse (B6C3F1, CD-1) and Rat (Wistar) bone marrow | Up to 2000 mg/kg | N/A | No increase in micronuclei | [1] |
| Unscheduled DNA Synthesis (UDS) | Mouse (B6C3F1, CD-1) and Rat (Wistar) hepatocytes | Up to 2000 mg/kg | N/A | No induction of UDS | [1] |
Table 2: Summary of In Silico Mutagenicity Assessment for this compound
| Computational Model Type | Endpoint | Prediction | Reference |
| Statistics- and Rule-Based Methodologies | Mutagenicity | Non-mutagenic |
Experimental Protocols
Detailed methodologies for the key experimental assays conducted on pregabalin are outlined below. These protocols are based on standard OECD guidelines for genotoxicity testing.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was performed to evaluate the potential of pregabalin to induce gene mutations in bacteria.
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA were used. These strains are designed to detect various types of point mutations.
-
Procedure: The tester strains were exposed to various concentrations of pregabalin, up to a maximum of 5000 µ g/plate , in both the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction is used to simulate mammalian metabolism and identify substances that become mutagenic after metabolic processing.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in a nutrient-deficient medium due to a reverse mutation) was counted for each concentration and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test
This assay assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Chinese Hamster Ovary (CHO) cells were used.
-
Procedure: CHO cells were treated with pregabalin at concentrations up to 1600 µg/mL, both with and without S9 metabolic activation. The cells were harvested at a suitable time after treatment, and metaphase chromosomes were prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: The frequency of cells with chromosomal aberrations was determined for each concentration and compared to negative and positive controls. A significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.
-
Test Animals: B6C3F1 and CD-1 mice, and Wistar rats were used.
-
Procedure: Animals were administered single oral doses of pregabalin up to 2000 mg/kg. Bone marrow was collected at appropriate time points after treatment, and polychromatic erythrocytes (immature red blood cells) were examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Evaluation: The frequency of micronucleated polychromatic erythrocytes was calculated and compared between treated and control groups. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates in vivo genotoxicity.
Visualizations
The following diagrams illustrate the standard workflow for mutagenicity assessment and the logical framework for evaluating drug impurities.
Conclusion
For this compound, the available information is limited to a predictive, computational assessment which suggests a lack of mutagenic potential. While in silico models are an integral part of modern safety assessment, experimental verification is the gold standard. The absence of publicly accessible experimental mutagenicity data for this compound precludes a definitive, direct comparison with pregabalin. Regulatory agencies consider the overall impurity profile and have deemed the established specifications for pregabalin to be acceptable, implying that the levels of this compound present do not pose a significant genotoxic risk.[4][5] However, for research and development purposes, the generation and publication of experimental genotoxicity data for this compound would be invaluable for a complete comparative assessment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. ema.europa.eu [ema.europa.eu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Simultaneous Determination of Pregabalin and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of pregabalin (B1679071) and its impurities. The focus is on providing objective performance comparisons with supporting experimental data to aid in the selection of the most appropriate method for specific research and quality control needs.
Comparison of Validated Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of pregabalin and its impurities. The choice between these methods often depends on the specific requirements for sensitivity, resolution, and sample throughput.
Performance Characteristics of HPLC and UPLC Methods
The following table summarizes the key performance parameters of representative HPLC and UPLC methods, validated according to ICH guidelines.
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | UPLC Method[3][4][5] |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | 0.998[2] | Not explicitly stated, but method validated as per ICH guidelines[3] |
| Accuracy (% Recovery) | 90.0% to 115.0% for impurities[1] | Mean % error of active recovery not more than ±1.5%[2] | Not explicitly stated, but method validated as per ICH guidelines[3] |
| Precision (% RSD) | 1.4%[1] | < 2%[2] | 0.41%[3] |
| Limit of Detection (LOD) | 0.004%[1] | Not specified | Not specified |
| Limit of Quantitation (LOQ) | 0.012%[1] | Not specified | Not specified |
| Run Time | Elution of Pregabalin at 11.5 min[1] | Retention time around 2.33 min[2] | Short run time (10 min)[5] |
Commonly Identified Impurities of Pregabalin
Several process-related and degradation impurities of pregabalin have been identified and are targeted for separation and quantification in analytical methods. These include:
-
Optical Impurity (R-isomer): As pregabalin is the S-enantiomer, its R-isomer is considered a critical impurity to be controlled.[6][7]
-
Process Impurities: Such as the 4-ene impurity.[8]
-
Degradation Products: Formed under stress conditions like acid/base hydrolysis, oxidation, and thermal stress.[4][9] Notable degradation was observed under oxidative and photolytic conditions.[2][9]
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC methods are provided below. These protocols are based on validated methods reported in the literature.
Stability-Indicating RP-HPLC Method
This method is designed to separate pregabalin from its degradation products and process-related impurities.
-
Chromatographic System:
-
Column: Inertsil ODS-3V (4.6 x 250 mm), 5µm[1]
-
Mobile Phase: 0.01M ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 6.5)[1]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 20 µL[1]
-
-
Sample Preparation:
-
A stock solution is prepared by dissolving the crude pregabalin sample in Milli-Q water.[8]
-
RP-UPLC Method for Related Substances
This method offers a faster analysis time compared to conventional HPLC.
-
Chromatographic System:
-
Forced Degradation Studies:
Method Validation and Workflow
The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagrams illustrate the typical workflow for method validation and the relationship between key validation parameters.
Caption: General workflow for the validation of an analytical method for pregabalin and its impurities.
Caption: Interrelationship of key validation parameters for an analytical method.
References
- 1. ijariit.com [ijariit.com]
- 2. Pregabalin RP-HPLC Method Validation | PDF | Chromatography | High Performance Liquid Chromatography [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING ASSAY PROCEDURE OF PREGABALIN BY USING RP-HPLC [ipindexing.com]
Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Methods for Pregabalin Lactam
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative analysis of the accuracy and precision of analytical methods for the quantification of pregabalin (B1679071) lactam, a critical impurity in the widely used anticonvulsant and analgesic drug, pregabalin. The presence of this lactam impurity is a key quality attribute that needs to be meticulously controlled to meet stringent regulatory requirements.
This publication delves into the performance of various analytical techniques, presenting a summary of quantitative data, detailed experimental protocols, and a visual representation of a typical analytical workflow. The information compiled herein is intended to assist in the selection and implementation of the most suitable analytical method for the routine quality control and stability testing of pregabalin.
Performance Data at a Glance: A Comparative Table
The following table summarizes the reported accuracy and precision data for the most common analytical method used for the determination of pregabalin lactam: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the analysis of pregabalin and its metabolites in biological matrices, specific validation data for the quantification of the lactam impurity in the drug substance using these techniques is not extensively available in the public domain.
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Linearity (r²) |
| RP-HPLC | This compound Impurity | 90.0 - 115.0[1] | 1.4[1], 1.56 - 2.13 (at LOQ)[2] | 0.9998[2] |
Note: The accuracy data presented for RP-HPLC is a general range reported for impurities in a stability-indicating method for pregabalin. Specific recovery data for this compound at various concentration levels is limited in the reviewed literature. The precision data includes a general value from a stability-indicating method and more specific values at the Limit of Quantitation (LOQ) for the lactam impurity.
In-Depth Look: Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and adapting analytical methods. Below is a comprehensive protocol for the RP-HPLC method, which is the most widely documented and validated technique for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed for the determination of related substances of pregabalin, including the lactam impurity, in bulk drug and pharmaceutical dosage forms[2].
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a buffer solution, acetonitrile, and methanol (B129727). The buffer is typically a phosphate (B84403) buffer.
-
Flow Rate: 0.8 mL/min
-
Detection: UV detector at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Reagent and Sample Preparation:
-
Buffer Preparation: Prepare a phosphate buffer solution as specified in the detailed method.
-
Mobile Phase Preparation: Mix the buffer, acetonitrile, and methanol in the specified gradient proportions.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent to prepare a stock solution. Further dilute to achieve the desired concentration for calibration.
-
Sample Solution Preparation: Accurately weigh and dissolve the pregabalin drug substance or a powdered sample from a pharmaceutical dosage form in a suitable diluent to achieve a known concentration.
Validation Parameters:
-
Specificity: The method should demonstrate that there is no interference from the main component (pregabalin) or other impurities at the retention time of the lactam impurity[2].
-
Linearity: The method's linearity should be established by analyzing a series of solutions with known concentrations of the lactam impurity. A correlation coefficient (r²) close to 1 indicates good linearity[2].
-
Precision: The precision of the method is determined by repeatedly analyzing a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision)[1][2].
-
Accuracy: The accuracy of the method is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample and the percentage of the added impurity that is recovered is calculated[1].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualizing the Process: Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using an HPLC-based method.
References
Unveiling Specificity: A Comparative Guide to Analytical Methods for Pregabalin Lactam in the Presence of Degradants
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Pregabalin (B1679071), an anticonvulsant and analgesic drug, is known to degrade to form impurities, with pregabalin lactam being a significant one. Ensuring the analytical method used for quantification is specific for this compound, especially in the presence of other degradation products, is paramount for regulatory compliance and patient safety. This guide provides a comparative overview of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the specific determination of this compound amidst its degradants.
Comparison of Analytical Methods
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of pregabalin, this includes its lactam impurity and other potential degradants formed under stress conditions. The following tables summarize the performance of different chromatographic methods based on published data.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of pregabalin and its impurities. The choice of stationary phase and mobile phase composition is crucial for achieving the desired separation.
| Parameter | Method A | Method B | Method C |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5µm)[1] | Inertsil ODS 3V (250 mm × 4.6 mm, 5µ)[2] | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Buffer, acetonitrile (B52724), and methanol (B129727) (gradient)[1] | Di-ammonium hydrogen phosphate (B84403) buffer (pH 6.5) and Acetonitrile (gradient)[2] | Acetonitrile: 0.1% TFAA (15:85 %V/V)[3][4] |
| Flow Rate | 0.8 ml/min[1] | 0.8 ml/min[2] | 1 ml/min[3][4] |
| Detection (UV) | 210 nm[1] | 210 nm[2] | 210 nm[3][4] |
| Retention Time (Pregabalin) | 6.5 ± 0.1 min[1] | 11.5 min[2] | Not Specified |
| Retention Time (Lactam Impurity) | 37.4 ± 0.1 min[1] | Not Specified | Not Specified |
| Specificity | Complete separation from other impurities and degradants confirmed[1] | No interference from degraded products observed[2] | Method validated for specificity[3][4] |
Ultra-Performance Liquid Chromatography (UPLC) Methods
UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption, making it an attractive alternative for purity analysis.
| Parameter | Method D |
| Column | Phenyl-hexyl stationary phase (100 mm length, 1.7 µm particle size)[5] |
| Mobile Phase | Phosphate buffer (pH 6.2) and acetonitrile (gradient)[5] |
| Flow Rate | Not Specified |
| Detection | Not Specified |
| Run Time | 10 min[5] |
| Specificity | Known impurities and degradation impurities were well-separated with a resolution greater than 4[5] |
Experimental Protocols
To ensure the specificity of an analytical method, forced degradation studies are performed as per the International Council for Harmonisation (ICH) guidelines. A typical protocol involves subjecting the drug substance to various stress conditions to generate potential degradants.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of pregabalin in a suitable solvent (e.g., water, methanol, or a mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using the developed chromatographic method. A blank solution subjected to the same stress conditions should also be analyzed.
-
Specificity Assessment: The method is considered specific if the peaks of pregabalin and its lactam impurity are well-resolved from each other and from any peaks generated by the degradation products. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other impurities.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the specificity of an analytical method for this compound.
Caption: Workflow for specificity assessment of an analytical method for this compound.
Conclusion
Both HPLC and UPLC methods have been successfully developed and validated for the specific determination of pregabalin and its lactam impurity in the presence of degradation products. The choice between HPLC and UPLC will depend on the specific needs of the laboratory, considering factors such as desired analysis time, sample throughput, and available instrumentation. The key to ensuring specificity lies in conducting thorough forced degradation studies and demonstrating adequate resolution between all potential components in the sample matrix. The methods presented in this guide provide a solid foundation for researchers and scientists in the development and validation of robust analytical procedures for pregabalin.
References
limit of detection (LOD) and quantification (LOQ) for pregabalin lactam
The accurate detection and quantification of pregabalin (B1679071) lactam, a primary degradation product and process impurity of the widely used anticonvulsant pregabalin, is crucial for ensuring pharmaceutical quality and safety. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for pregabalin lactam across various analytical methodologies, supported by detailed experimental protocols. This information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical techniques for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for determining this compound depends on the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible technique, while Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, particularly for complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to improve the volatility and thermal stability of the analyte.
A summary of the reported limits of detection (LOD) and quantification (LOQ) for this compound and its parent compound, pregabalin, using different analytical techniques is presented in the table below. It is important to note that direct head-to-head comparative studies are limited, and the presented values are compiled from individual validation studies.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | This compound (Impurity D) | Not explicitly stated, but method validated for related substances | Not explicitly stated, but method validated for related substances | [1] |
| RP-HPLC | Pregabalin Impurities | 0.004% | 0.012% | [2] |
| RP-HPLC | Pregabalin | 11.572 µg/mL | 35.068 µg/mL | [3][4] |
| RP-HPLC | Pregabalin | 0.53 µg/mL | 1.61 µg/mL | [5] |
| RP-HPLC | Pregabalin | 0.23 µg/mL | 0.61 µg/mL | [6] |
| HPLC with Pre-Column Derivatization | R-isomer of Pregabalin | 1.1 x 10⁻⁸ g/mL | 3.3 x 10⁻⁸ g/mL | [7] |
| GC-MS | Pregabalin | 200 ng | 400 ng | [8] |
| GC-MS (with derivatization) | Pregabalin | - | 0.36 µg/mL | [9] |
Note: The limits for pregabalin are included for comparative purposes, as they often indicate the general sensitivity of the analytical platform. The LOD and LOQ for this compound can be expected to be in a similar range to other related substances under the same chromatographic conditions.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative experimental protocols for the analysis of pregabalin and its related substances, including this compound, by HPLC-UV.
RP-HPLC Method for Related Substances of Pregabalin
This method is suitable for the determination of pregabalin and its impurities, including this compound, in bulk drug and pharmaceutical dosage forms.
-
Chromatographic System:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., di-ammonium hydrogen phosphate (B84403) buffer, pH 6.5) and acetonitrile.[2]
-
Flow Rate: 0.8 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 25°C[2]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve pregabalin and its known impurities (including this compound) in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: For capsule dosage forms, the contents of not less than 20 capsules are pooled and a portion equivalent to a specific amount of pregabalin is dissolved in the diluent, sonicated, and filtered.[10]
-
-
Validation Parameters:
-
The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, LOD, and LOQ.[2][4]
-
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[5]
-
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of pregabalin and its impurities, and a logical relationship for method selection.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A decision tree for selecting an analytical method for this compound.
References
- 1. CN111929370A - Method for detecting related substances in pregabalin oral solution - Google Patents [patents.google.com]
- 2. ijariit.com [ijariit.com]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. iajps.com [iajps.com]
- 6. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. probiologists.com [probiologists.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Navigating the Nuances: A Comparative Guide to Robustness Testing of Analytical Methods for Pregabalin Lactam
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of analytical methods for the quantification of pregabalin (B1679071) lactam, a critical impurity in the synthesis of pregabalin. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for method validation and selection.
Pregabalin, an anticonvulsant and anxiolytic drug, can undergo intramolecular cyclization to form pregabalin lactam. As a potential process-related impurity and degradant, the accurate and precise quantification of this compound is a crucial aspect of quality control in pharmaceutical manufacturing. An analytical method's robustness, its ability to remain unaffected by small, deliberate variations in method parameters, is a key indicator of its reliability in routine use. This guide delves into the robustness testing of commonly employed High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for this compound analysis.
Comparative Analysis of Method Robustness
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the impact on the method's performance, such as the resolution between peaks, peak symmetry (tailing factor), and the precision of the results (%RSD). The following table summarizes the robustness testing of two representative analytical methods.
| Parameter | Variation | Method A: RP-HPLC | Method B: RP-UPLC |
| Flow Rate | ± 0.2 mL/min | Tailing Factor: < 1.5%RSD of Assay: < 2.0% | Resolution (Pregabalin vs. Lactam): > 2.0Tailing Factor: < 1.2 |
| Mobile Phase Composition | ± 2% Organic | Tailing Factor: < 1.5%RSD of Assay: < 2.0% | Resolution (Pregabalin vs. Lactam): > 2.0Tailing Factor: < 1.2 |
| pH of Mobile Phase Buffer | ± 0.2 units | Tailing Factor: < 1.5%RSD of Assay: < 2.0% | Resolution (Pregabalin vs. Lactam): > 2.0Tailing Factor: < 1.2 |
| Column Temperature | ± 5 °C | Not specified | Resolution (Pregabalin vs. Lactam): > 2.0Tailing Factor: < 1.2 |
| Wavelength | ± 2 nm | %RSD of Assay: < 2.0% | Not specified |
Method A (RP-HPLC) demonstrates good robustness with the tailing factor for the pregabalin peak remaining below 1.5 and the relative standard deviation (%RSD) of the assay within 2% under all tested variations.[1] This indicates the method's suitability for routine quality control.
Method B (RP-UPLC) also exhibits excellent robustness, with the critical resolution between pregabalin and its amide impurity (a proxy for lactam separation in this context) remaining greater than 2.0.[2] The tailing factor of the pregabalin peak was consistently below 1.2, indicating better peak symmetry compared to the HPLC method.[2]
Experimental Protocols
The following are detailed methodologies for the robustness testing of an analytical method for this compound, based on established practices.
Robustness Testing Protocol for RP-HPLC Method
This protocol is designed to assess the robustness of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.
1. Standard and Sample Preparation:
-
Prepare a standard solution of pregabalin and this compound of known concentration in the mobile phase.
-
Prepare a sample solution from the drug substance or product containing pregabalin and potentially this compound.
2. Chromatographic System:
-
HPLC System: A gradient or isocratic HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][3]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.
3. Deliberate Variations in Method Parameters:
-
Flow Rate: Vary the flow rate by ±0.2 mL/min (i.e., 0.8 mL/min and 1.2 mL/min).[1]
-
Mobile Phase Composition: Alter the ratio of the organic solvent in the mobile phase by ±2%.
-
pH of the Buffer: Adjust the pH of the aqueous buffer component of the mobile phase by ±0.2 units.
-
Wavelength: Change the detection wavelength by ±2 nm (i.e., 208 nm and 212 nm).
4. System Suitability and Acceptance Criteria:
-
For each condition, inject the standard solution and evaluate the system suitability parameters.
-
Tailing Factor: Should be ≤ 2.0 for the this compound peak.
-
Theoretical Plates: Should be ≥ 2000 for the this compound peak.
-
Resolution: The resolution between the pregabalin and this compound peaks should be ≥ 1.5.
-
Inject the sample solution in triplicate for each varied condition and calculate the percentage of this compound.
-
%RSD: The relative standard deviation of the results for each condition should be ≤ 5.0%.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the typical workflow for conducting a robustness study of an analytical method.
Logical Relationships of Robustness Parameters
The interplay between different analytical parameters and their potential impact on the final method performance is crucial to understand. The diagram below illustrates these logical relationships.
References
Safety Operating Guide
Proper Disposal Procedures for Pregabalin Lactam in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of pregabalin (B1679071) lactam, a toxic degradation product of pregabalin.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Pregabalin lactam is classified as a skin and eye irritant and may cause respiratory irritation.[2] It is crucial to handle this compound with care to avoid exposure.
Hazard Identification:
-
Skin Irritation: Causes skin irritation (Category 2).[2]
-
Eye Irritation: Causes serious eye irritation (Category 2).[2]
-
Respiratory Irritation: May cause respiratory irritation (Category 3).[2]
In case of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[2][3]
-
After skin contact: Wash with plenty of soap and water.[2]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]
-
If ingested: Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting.[3]
Seek immediate medical attention if symptoms persist or in case of significant exposure.[4]
Personal Protective Equipment (PPE)
To minimize exposure, all personnel handling this compound must wear appropriate personal protective equipment.[4]
| PPE Category | Specification |
| Hand Protection | Protective gloves. |
| Eye/Face Protection | Wear eye/face protection.[3] |
| Skin and Body Protection | Wear protective clothing.[3] |
| Respiratory Protection | Use a particulate filter device (EN 143) and ensure work is conducted in a well-ventilated area or under a fume hood.[3] |
Spill Management Protocol
In the event of a spill, cleanup operations should only be undertaken by trained personnel.[4]
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Contain the source of the spill if it is safe to do so.[4]
-
Collection: Collect the spilled material using a method that controls dust generation, such as mechanical uptake.[3][4] Do not use methods that create airborne dust.[4]
-
Packaging: Place the collected waste into an appropriately labeled, sealed container for disposal.[3][4]
-
Decontamination: Thoroughly clean the contaminated area.[2]
-
PPE Disposal: Dispose of contaminated PPE as hazardous waste.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through chemical incineration.[2] Do not dispose of this material down the drain or in regular solid waste.[3][5]
-
Waste Collection:
-
Collect this compound waste in a designated, clearly labeled, and sealed container.[4]
-
Ensure the container is suitable for hazardous chemical waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Chemical Inactivation (if applicable and permissible):
-
One recommended method for disposal involves dissolving or mixing the material with a combustible solvent.[2] This should only be done by trained personnel in a controlled environment, such as a fume hood, and in accordance with institutional guidelines.
-
-
Final Disposal:
-
The primary recommended disposal route is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Arrange for pickup and disposal through a licensed hazardous waste management company.[6] All waste disposal must be in accordance with local, regional, national, and international regulations.[2]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in line with your institution's policies and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
